3-(4-Methylphenoxy)azetidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenoxy)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-8-2-4-9(5-3-8)12-10-6-11-7-10/h2-5,10-11H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXZLYWIOATIPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80604060 | |
| Record name | 3-(4-Methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
954220-73-6 | |
| Record name | 3-(4-Methylphenoxy)azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80604060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-(4-Methylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(4-Methylphenoxy)azetidine is a heterocyclic organic compound featuring a four-membered azetidine ring linked to a p-tolyloxy group. This molecule belongs to the class of 3-aryloxyazetidines, which are of growing interest in medicinal chemistry due to their potential as scaffolds in the development of novel therapeutics. The strained azetidine ring imparts unique conformational constraints and physicochemical properties, making it an attractive moiety for designing compounds that can interact with biological targets. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical and spectral characteristics, and potential biological relevance.
Chemical and Physical Properties
While extensive experimental data for this compound is not widely published, a compilation of its fundamental properties is presented below. The data is a combination of information from chemical suppliers and computational predictions.
Table 1: General and Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 954220-73-6 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)OC2CNC2 | [1] |
| InChIKey | IKXZLYWIOATIPO-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area (TPSA) | 21.3 Ų | [1] |
| logP (predicted) | 1.674 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Rotatable Bonds | 2 | [1] |
Table 2: Properties of this compound Hydrochloride
| Property | Value | Source |
| CAS Number | 1228070-90-3 | [2] |
| Molecular Formula | C₁₀H₁₄ClNO | [2] |
| Molecular Weight | 199.68 g/mol | N/A |
| Physical Form | Solid | [2] |
Synthesis
A plausible synthetic route is outlined below. This pathway is based on established methods for the synthesis of related azetidine derivatives.
Figure 1: A potential synthetic pathway for this compound.
Experimental Workflow for Synthesis
The following diagram illustrates a general workflow for the synthesis and purification of this compound based on the proposed pathway.
Figure 2: General experimental workflow for the synthesis of this compound.
Spectroscopic Data
Detailed experimental spectra for this compound are not currently available in public databases. However, predicted spectral information can be inferred from the analysis of similar compounds.
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum of this compound is expected to show characteristic signals for the azetidine ring protons, the aromatic protons of the p-tolyloxy group, and the methyl protons.
-
Azetidine ring protons: The protons on the four-membered ring will likely appear as complex multiplets in the range of 3.5-4.5 ppm. The proton at the 3-position, being attached to the oxygen, would be shifted downfield.
-
Aromatic protons: The p-substituted benzene ring will exhibit two doublets, characteristic of an AA'BB' system, in the aromatic region (approximately 6.8-7.2 ppm).
-
Methyl protons: A singlet corresponding to the three methyl protons will be observed in the upfield region, typically around 2.3 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would provide further structural confirmation.
-
Azetidine carbons: The carbons of the azetidine ring are expected to resonate in the range of 40-70 ppm.
-
Aromatic carbons: The signals for the aromatic carbons will appear between 115 and 160 ppm.
-
Methyl carbon: The methyl carbon will give a signal in the aliphatic region, around 20 ppm.
Mass Spectrometry (Predicted)
The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 163. Key fragmentation patterns would likely involve cleavage of the azetidine ring and the ether linkage.
Biological Activity and Signaling Pathways
While no specific biological data for this compound has been published, the broader class of 3-phenoxyazetidine derivatives has been investigated for its potential as monoamine triple reuptake inhibitors (TRIs)[3]. TRIs block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT) in the brain, which can be a therapeutic strategy for treating central nervous system disorders such as depression.
The general mechanism of action for a triple reuptake inhibitor is depicted in the following signaling pathway diagram.
Figure 3: Simplified signaling pathway of a triple reuptake inhibitor.
Conclusion
This compound is a compound with potential for further investigation in the field of medicinal chemistry. While detailed experimental data is currently limited, this guide provides a foundational understanding of its chemical properties based on available information and predictions from related structures. The synthesis of this compound is feasible through established methodologies for 3-aryloxyazetidines. Further research is warranted to fully characterize its physical and spectral properties and to explore its biological activity, particularly in the context of monoamine reuptake inhibition. This information will be crucial for researchers and drug development professionals seeking to utilize this and similar scaffolds in the design of novel therapeutic agents.
References
Technical Guide: 3-(4-Methylphenoxy)azetidine (CAS No. 954220-73-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a technical overview of 3-(4-Methylphenoxy)azetidine, a heterocyclic organic compound featuring a strained four-membered azetidine ring linked to a 4-methylphenoxy group. Azetidine derivatives are of significant interest in medicinal chemistry due to their unique structural properties, which can impart desirable physicochemical and pharmacological characteristics to drug candidates. The strained ring system can influence molecular conformation and metabolic stability, making the azetidine scaffold a valuable component in the design of novel therapeutics. This guide summarizes the available chemical information for this compound and places it within the broader context of azetidine-containing compounds in drug discovery.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized in the table below. This information is primarily derived from chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 954220-73-6 | [1] |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | |
| IUPAC Name | This compound | |
| Canonical SMILES | CC1=CC=C(C=C1)OC2CNC2 | |
| InChI Key | IKXZLYWIOATIPO-UHFFFAOYSA-N |
Synthesis and Experimental Protocols
General Synthetic Workflow
The synthesis of this compound would likely involve the nucleophilic substitution of a suitable leaving group on the azetidine ring with 4-methylphenol. A common precursor for such a reaction is a protected 3-hydroxyazetidine or a 3-haloazetidine.
Illustrative Experimental Protocol (Hypothetical)
Step 1: Synthesis of N-Boc-3-hydroxyazetidine: This intermediate is commercially available or can be synthesized from epichlorohydrin and a suitable amine, followed by Boc protection.
Step 2: Activation of the 3-hydroxyl group: The hydroxyl group of N-Boc-3-hydroxyazetidine can be converted to a better leaving group, such as a tosylate or mesylate, by reaction with the corresponding sulfonyl chloride in the presence of a base like triethylamine or pyridine.
Step 3: Nucleophilic substitution with 4-methylphenol: N-Boc-3-(tosyloxy)azetidine is reacted with 4-methylphenol in the presence of a strong base, such as sodium hydride, in an aprotic polar solvent like DMF or THF. The reaction mixture is typically heated to facilitate the substitution.
Step 4: Deprotection of the azetidine nitrogen: The Boc protecting group is removed by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an appropriate solvent, to yield the final product, this compound.
Note: This is a generalized protocol. The specific reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization.
Biological Activity and Signaling Pathways
There is currently no specific publicly available data on the biological activity or the signaling pathways associated with this compound. The broader class of azetidine-containing molecules has been investigated for a wide range of biological activities, including but not limited to:
-
Enzyme Inhibition: The constrained nature of the azetidine ring can allow for precise interactions with the active sites of enzymes.
-
Receptor Modulation: Azetidine derivatives have been explored as ligands for various G protein-coupled receptors (GPCRs) and ion channels.
-
Transporter Interaction: The polar nature of the azetidine nitrogen can facilitate interactions with neurotransmitter transporters and other membrane transport proteins.
Given the lack of specific data for this compound, a logical workflow for its initial biological characterization is proposed below.
Conclusion
This compound is a readily available chemical entity with potential applications in drug discovery and medicinal chemistry. While specific biological data and detailed synthetic protocols for this particular compound are not extensively documented in the public domain, its structural motifs suggest that it could serve as a valuable building block for the synthesis of more complex molecules with interesting pharmacological profiles. Further research is warranted to elucidate its biological activities and potential therapeutic applications. The general synthetic strategies and proposed biological evaluation workflows presented in this guide provide a framework for initiating such investigations.
References
An In-depth Technical Guide to the Molecular Structure and Properties of 3-(4-Methylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 3-(4-Methylphenoxy)azetidine is limited. This guide provides a comprehensive overview based on the known chemistry of analogous azetidine derivatives and general principles of organic chemistry. The experimental protocols and characterization data presented are predictive and based on established methodologies for similar compounds.
Introduction
Azetidines are four-membered nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry. The inherent ring strain of the azetidine scaffold imparts unique conformational constraints and serves as a valuable pharmacophore in the design of novel therapeutic agents. The incorporation of an aryloxy moiety at the 3-position of the azetidine ring can significantly influence the molecule's physicochemical properties and biological activity. This guide focuses on the molecular structure, potential synthetic routes, and predicted properties of this compound.
Molecular Structure and Chemical Properties
This compound is a substituted azetidine derivative with a molecular formula of C₁₀H₁₃NO.[1] The structure consists of a central four-membered azetidine ring, a phenoxy group attached at the 3-position, and a methyl group at the para-position of the phenyl ring.
Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 954220-73-6 | |
| Molecular Formula | C₁₀H₁₃NO | [1] |
| Molecular Weight | 163.22 g/mol | [1] |
| Canonical SMILES | CC1=CC=C(C=C1)OC2CNC2 | [1] |
| InChI Key | IKXZLYWIOATIPO-UHFFFAOYSA-N |
Predicted Physicochemical Properties
| Property | Predicted Value |
| Topological Polar Surface Area (TPSA) | 21.26 Ų |
| logP | 1.67 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 2 |
Note: These values are computationally predicted and have not been experimentally verified.
Synthesis of this compound
General Synthetic Workflow
Caption: Plausible synthetic pathways to this compound.
Detailed Experimental Protocols (Predictive)
Method A: Mitsunobu Reaction
The Mitsunobu reaction allows for the direct conversion of an alcohol to an ether with inversion of stereochemistry.
-
Reaction Setup: To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent) and p-cresol (1.2 equivalents) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, triphenylphosphine (PPh₃, 1.5 equivalents) is added.
-
Reagent Addition: Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equivalents) is added dropwise to the stirred solution. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography to yield 1-Boc-3-(4-methylphenoxy)azetidine.
-
Deprotection: The Boc-protected intermediate is dissolved in a suitable solvent (e.g., DCM) and treated with an acid such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane or methanol. After stirring for 1-4 hours at room temperature, the solvent and excess acid are removed under reduced pressure to yield this compound, typically as a salt (e.g., hydrochloride or trifluoroacetate).
Method B: Two-Step Nucleophilic Substitution
This method involves the conversion of the hydroxyl group to a better leaving group, followed by nucleophilic displacement.
-
Step 1: Sulfonylation: To a solution of 1-Boc-3-hydroxyazetidine (1 equivalent) and a base such as triethylamine (Et₃N) or pyridine in an anhydrous solvent (e.g., DCM) at 0 °C, p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.1 equivalents) is added portion-wise. The reaction is stirred at 0 °C for 1-2 hours and then at room temperature until completion (monitored by TLC). The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude sulfonate ester.
-
Step 2: Nucleophilic Substitution: The crude 1-Boc-3-(tosyloxy/mesyloxy)azetidine is dissolved in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile. p-Cresol (1.2 equivalents) and a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are added, and the mixture is heated to 60-80 °C for several hours. After completion, the reaction is cooled, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated. The crude product is purified by column chromatography.
-
Step 3: Deprotection: The deprotection is carried out as described in Method A.
Predicted Spectroscopic and Physical Properties
As no experimental data has been published for this compound, the following are predicted characterization data based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (predicted):
-
Aromatic protons: Signals are expected in the range of δ 6.8-7.2 ppm. The para-substituted pattern should result in two doublets.
-
Azetidine protons: The proton at the 3-position (CH-O) is expected to appear as a multiplet around δ 4.8-5.2 ppm. The methylene protons on the azetidine ring (CH₂) are predicted to be in the range of δ 3.8-4.4 ppm.
-
Methyl protons: A singlet for the methyl group on the phenyl ring is expected around δ 2.3 ppm.
-
NH proton: A broad singlet for the amine proton is expected, the chemical shift of which will be dependent on the solvent and concentration.
-
-
¹³C NMR (predicted):
-
Aromatic carbons: Signals are expected between δ 115-158 ppm.
-
Azetidine carbons: The carbon at the 3-position (C-O) is predicted to be around δ 70-75 ppm, and the methylene carbons (CH₂) are expected in the range of δ 50-55 ppm.
-
Methyl carbon: The methyl carbon signal is expected around δ 20-22 ppm.
-
Infrared (IR) Spectroscopy
-
N-H stretch: A characteristic absorption band for the secondary amine is expected in the region of 3300-3500 cm⁻¹.
-
C-H stretch (aromatic and aliphatic): Bands are expected around 2850-3100 cm⁻¹.
-
C-O-C stretch (aryl ether): A strong absorption is predicted in the range of 1200-1250 cm⁻¹.
-
C-N stretch: An absorption band is expected around 1100-1150 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 163.
Physical Properties
-
Appearance: Likely to be a solid or a high-boiling oil at room temperature.
-
Melting/Boiling Point: No experimental data is available.
Biological Activity and Potential Applications
While there is no specific biological data for this compound, the azetidine scaffold is a well-established pharmacophore in drug discovery. Azetidine-containing compounds have been reported to exhibit a wide range of biological activities, including but not limited to:
-
Enzyme Inhibition: The strained azetidine ring can interact with the active sites of various enzymes.
-
Receptor Modulation: Azetidine derivatives have been developed as agonists and antagonists for various G-protein coupled receptors (GPCRs) and ion channels.
-
CNS Activity: The small, polar nature of the azetidine ring can improve blood-brain barrier penetration, making it an attractive scaffold for CNS-targeted drugs.
The 4-methylphenoxy group may contribute to the molecule's activity by participating in hydrophobic and π-stacking interactions with biological targets. Further research is required to elucidate the specific biological profile of this compound.
Conclusion
This compound is a small molecule with potential for applications in medicinal chemistry and drug discovery. While specific experimental data is currently lacking in the public domain, this guide provides a comprehensive overview of its molecular structure, predicted properties, and plausible synthetic routes based on the established chemistry of related azetidine derivatives. The information presented herein serves as a valuable resource for researchers interested in the synthesis and evaluation of this and similar compounds. Further experimental investigation is necessary to fully characterize its physicochemical properties and to explore its potential biological activities.
References
An In-depth Technical Guide to the Synthesis of 3-(4-Methylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Azetidine moieties are increasingly significant scaffolds in medicinal chemistry, valued for their ability to impart desirable physicochemical properties such as improved solubility and metabolic stability. This technical guide provides a comprehensive overview of the primary synthetic pathways to 3-(4-methylphenoxy)azetidine, a key building block for various pharmacologically active compounds. Two core strategies are detailed: the Mitsunobu reaction and a two-step nucleophilic substitution via a sulfonate ester intermediate. Both pathways commence with the readily available N-Boc-3-hydroxyazetidine. This document furnishes detailed experimental protocols, comparative data, and visual representations of the synthetic routes to aid researchers in the efficient preparation of this versatile intermediate.
Introduction
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged structural motif in modern drug discovery. Its incorporation into molecular architectures can lead to enhanced potency, selectivity, and pharmacokinetic profiles. Specifically, 3-aryloxyazetidine derivatives are integral components of numerous compounds targeting a range of therapeutic areas. This guide focuses on the synthesis of this compound, providing a detailed examination of the most effective and commonly employed synthetic methodologies.
Core Synthesis Pathways from N-Boc-3-hydroxyazetidine
The synthesis of this compound predominantly begins with the commercially available and versatile starting material, N-Boc-3-hydroxyazetidine. From this precursor, two principal pathways are utilized: the direct, one-pot Mitsunobu reaction and a two-step sequence involving the formation of a sulfonate ester followed by nucleophilic substitution. A final deprotection step is required in both cases to yield the target compound.
Pathway 1: The Mitsunobu Reaction
The Mitsunobu reaction offers a direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-(4-methylphenoxy)azetidine. This reaction proceeds via an S\textsubscript{N}2 mechanism, resulting in an inversion of stereochemistry at the C-3 position of the azetidine ring. The reaction involves the activation of the hydroxyl group with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[1][2][3]
Caption: Mitsunobu pathway for the synthesis of this compound.
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and 4-methylphenol (p-cresol, 1.2 eq.) in anhydrous tetrahydrofuran (THF) is added triphenylphosphine (1.5 eq.). The mixture is cooled to 0 °C, and diisopropyl azodicarboxylate (DIAD, 1.5 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N-Boc-3-(4-methylphenoxy)azetidine.
Pathway 2: Two-Step Nucleophilic Substitution via a Sulfonate Ester Intermediate
An alternative and often more scalable approach involves a two-step process. First, the hydroxyl group of N-Boc-3-hydroxyazetidine is converted into a better leaving group, typically a sulfonate ester such as a tosylate (-OTs) or mesylate (-OMs). This is achieved by reacting the alcohol with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate ester is then subjected to nucleophilic substitution with the sodium or potassium salt of 4-methylphenol. This S\textsubscript{N}2 reaction also proceeds with inversion of configuration.[4][5][6]
Caption: Two-step nucleophilic substitution pathway for this compound synthesis.
Step 1: Synthesis of N-Boc-3-tosyloxyazetidine
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and triethylamine (1.5 eq.) in dichloromethane (DCM) at 0 °C is added p-toluenesulfonyl chloride (1.2 eq.) portionwise. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4-6 hours. The reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford N-Boc-3-tosyloxyazetidine, which can often be used in the next step without further purification.
Step 2: Synthesis of N-Boc-3-(4-methylphenoxy)azetidine
To a suspension of sodium hydride (60% dispersion in mineral oil, 1.5 eq.) in anhydrous N,N-dimethylformamide (DMF) at 0 °C is added a solution of 4-methylphenol (1.2 eq.) in DMF dropwise. The mixture is stirred at room temperature for 30 minutes. A solution of N-Boc-3-tosyloxyazetidine (1.0 eq.) in DMF is then added, and the reaction mixture is heated to 60-80 °C for 12-24 hours. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Final Step: N-Boc Deprotection
Both pathways converge to the N-Boc protected intermediate, which requires deprotection to yield the final product. This is typically achieved under acidic conditions.[7][8][9]
N-Boc-3-(4-methylphenoxy)azetidine is dissolved in a suitable solvent such as dichloromethane or dioxane. An excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrogen chloride in dioxane (e.g., 4M HCl in dioxane), is added. The reaction is stirred at room temperature for 1-4 hours. The solvent and excess acid are removed under reduced pressure to yield this compound as the corresponding salt (e.g., trifluoroacetate or hydrochloride).
Data Presentation
The following tables summarize typical quantitative data for the described synthetic pathways. Yields are representative and may vary based on reaction scale and optimization.
Table 1: Synthesis of N-Boc-3-(4-methylphenoxy)azetidine
| Pathway | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Mitsunobu | PPh₃, DIAD | THF | 0 to RT | 12-24 | 60-85 |
| Sulfonate | 1. TsCl, Et₃N 2. NaH | 1. DCM 2. DMF | 1. 0 to RT 2. 60-80 | 1. 4-6 2. 12-24 | 70-90 (over 2 steps) |
Table 2: N-Boc Deprotection
| Reagent | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| TFA | DCM | RT | 1-2 | >95 |
| 4M HCl in Dioxane | Dioxane | RT | 2-4 | >95 |
Synthesis of Starting Material: N-Boc-3-hydroxyazetidine
The accessibility of N-Boc-3-hydroxyazetidine is crucial for the overall efficiency of the synthesis of this compound. While commercially available, it can also be synthesized in-house. A common route involves the cyclization of a protected 1,3-aminopropanol derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
An In-depth Technical Guide to the Spectroscopic and Synthetic Profile of 3-(4-Methylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data, a detailed potential synthetic protocol, and relevant biological context for 3-(4-Methylphenoxy)azetidine. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally analogous compounds to provide a robust predictive analysis.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of related 3-phenoxyazetidine and azetidin-2-one derivatives.[1]
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H (ortho to O) | 6.80 - 7.00 | d | 8.0 - 9.0 |
| Aromatic H (meta to O) | 7.05 - 7.20 | d | 8.0 - 9.0 |
| Azetidine CH-O | 4.80 - 5.20 | quintet | 5.0 - 7.0 |
| Azetidine CH₂ (adjacent to N) | 3.80 - 4.20 | t | 7.0 - 9.0 |
| Azetidine CH₂ (adjacent to CH-O) | 3.40 - 3.80 | t | 7.0 - 9.0 |
| Aromatic CH₃ | 2.25 - 2.35 | s | - |
| Azetidine NH | 1.50 - 2.50 | br s | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C (para, C-CH₃) | 130.0 - 135.0 |
| Aromatic C (ipso, C-O) | 155.0 - 160.0 |
| Aromatic C (ortho to O) | 115.0 - 120.0 |
| Aromatic C (meta to O) | 129.0 - 131.0 |
| Azetidine C-O | 70.0 - 75.0 |
| Azetidine CH₂ | 50.0 - 55.0 |
| Aromatic CH₃ | 20.0 - 22.0 |
Table 3: Predicted Mass Spectrometry Data
| Fragment | Predicted m/z | Proposed Structure |
| [M]⁺ | 163.22 | Molecular Ion |
| [M - C₇H₇O]⁺ | 56.07 | Azetidine ring fragment |
| [C₇H₇O]⁺ | 107.13 | p-Methylphenoxy fragment |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Azetidine) | 3300 - 3500 |
| C-H Stretch (Aromatic) | 3000 - 3100 |
| C-H Stretch (Aliphatic) | 2850 - 3000 |
| C=C Stretch (Aromatic) | 1500 - 1600 |
| C-O Stretch (Aryl Ether) | 1200 - 1250 |
| C-N Stretch (Azetidine) | 1100 - 1200 |
Experimental Protocols
The following section details the methodologies for the synthesis of this compound and its subsequent spectroscopic analysis. The synthesis protocol is a proposed route adapted from established methods for preparing substituted azetidines.[2][3][4]
2.1. Synthesis of this compound
This proposed synthesis involves the reaction of epichlorohydrin with 4-methylphenol, followed by ring-opening with an amine and subsequent intramolecular cyclization.
Step 1: Synthesis of 1-(4-Methylphenoxy)-2,3-epoxypropane
-
To a stirred solution of 4-methylphenol (1 equivalent) and sodium hydroxide (1.1 equivalents) in a mixture of water and a suitable organic solvent (e.g., toluene) at room temperature, add epichlorohydrin (1.2 equivalents) dropwise.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by vacuum distillation or column chromatography.
Step 2: Synthesis of 1-Amino-3-(4-methylphenoxy)propan-2-ol
-
To a solution of 1-(4-methylphenoxy)-2,3-epoxypropane (1 equivalent) in a suitable solvent such as methanol or ethanol, add a solution of aqueous ammonia (excess) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to give the desired amino alcohol.
Step 3: Synthesis of this compound
-
To a solution of 1-amino-3-(4-methylphenoxy)propan-2-ol (1 equivalent) in a suitable solvent like dichloromethane or chloroform at 0 °C, add triethylamine (1.2 equivalents).
-
Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1-2 hours.
-
Add a solution of sodium hydroxide (2 equivalents) in water and stir the biphasic mixture vigorously at room temperature for 18-24 hours to facilitate the intramolecular cyclization.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
2.2. Spectroscopic Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR spectra will be recorded on a 400 or 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as an internal standard.
-
-
Mass Spectrometry (MS):
-
Mass spectra will be obtained using an electrospray ionization (ESI) mass spectrometer.
-
-
Infrared (IR) Spectroscopy:
-
IR spectra will be recorded on an FT-IR spectrometer using KBr pellets or as a thin film.
-
Mandatory Visualizations
Diagram 1: Proposed Synthesis Workflow for this compound
Caption: Proposed synthetic pathway for this compound.
Diagram 2: Potential p38 MAPK Signaling Pathway Inhibition
Azetidine derivatives have been investigated for their potential as kinase inhibitors. A patent for a structurally related compound suggests possible inhibition of the p38 mitogen-activated protein kinase (MAPK) pathway, a key signaling cascade in inflammatory responses.[5]
Caption: Potential inhibition of the p38 MAPK signaling pathway.
References
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
Technical Guide: NMR Analysis of 3-(4-Methylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Predicted NMR Data
The structure of 3-(4-Methylphenoxy)azetidine comprises a central azetidine ring, a p-methylphenoxy group, and a secondary amine. The expected ¹H and ¹³C NMR spectral data are summarized below. The predictions are based on standard chemical shift values and the electronic environment of the protons and carbons in the molecule.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Ar-H (ortho to -O) | 6.80 - 7.00 | d | 8.0 - 9.0 | 2H |
| Ar-H (meta to -O) | 7.00 - 7.20 | d | 8.0 - 9.0 | 2H |
| O-CH | 4.80 - 5.20 | m | - | 1H |
| CH₂ (azetidine, adjacent to O-CH) | 3.80 - 4.20 | m | - | 2H |
| CH₂ (azetidine, adjacent to NH) | 3.40 - 3.80 | m | - | 2H |
| Ar-CH₃ | 2.20 - 2.40 | s | - | 3H |
| NH | 1.50 - 2.50 | br s | - | 1H |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Ar-C (ipso, attached to -O) | 155.0 - 158.0 |
| Ar-C (ipso, attached to -CH₃) | 130.0 - 134.0 |
| Ar-CH (meta to -O) | 129.0 - 131.0 |
| Ar-CH (ortho to -O) | 115.0 - 118.0 |
| O-CH | 70.0 - 75.0 |
| CH₂ (azetidine) | 50.0 - 55.0 |
| Ar-CH₃ | 20.0 - 22.0 |
Experimental Protocol for NMR Analysis
The following provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra for this compound.
2.1. Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other solvents such as DMSO-d₆ or Methanol-d₄ can be used depending on the sample's solubility.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0.00 ppm.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it with the sample information.
2.2. NMR Spectrometer Setup and Data Acquisition
-
Instrument: A 400 MHz or 500 MHz NMR spectrometer is recommended for good signal resolution.
-
Tuning and Shimming: Insert the sample into the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Approximately 16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Spectral Width: Approximately 220 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.
-
2.3. Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Visualizations
The following diagrams illustrate the molecular structure and a typical workflow for the NMR analysis of this compound.
References
Mass Spectrometry of 3-(4-Methylphenoxy)azetidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the mass spectrometric analysis of 3-(4-Methylphenoxy)azetidine, a key structural motif in medicinal chemistry. In the absence of direct experimental data in publicly available literature, this document outlines the predicted fragmentation pathways based on established principles of mass spectrometry. It also details a generalized experimental protocol for the analysis of this and similar small molecules, ensuring a robust framework for researchers. This guide is intended to serve as a foundational resource for the structural elucidation and analytical characterization of this compound and its derivatives.
Introduction
This compound is a heterocyclic compound of interest in drug discovery due to the prevalence of the azetidine ring and the phenoxy moiety in bioactive molecules. Mass spectrometry is an indispensable analytical technique for the characterization of such novel chemical entities, providing critical information about molecular weight and structure through fragmentation analysis. This guide will explore the theoretical mass spectrometric behavior of this compound, offering insights into its expected fragmentation patterns under electron ionization (EI).
Predicted Mass Spectrometric Fragmentation of this compound
The fragmentation of this compound in a mass spectrometer is predicted to be driven by the presence of the aromatic ring, the ether linkage, and the azetidine ring. The molecular ion ([M]⁺˙) is expected to be observable due to the stabilizing effect of the aromatic ring. Key fragmentation pathways are likely to involve cleavage of the azetidine ring and the ether bond.
The primary fragmentation pathways for this compound are predicted to involve:
-
Alpha-cleavage adjacent to the azetidine nitrogen: This is a common fragmentation pathway for cyclic amines, leading to the opening of the strained four-membered ring.
-
Cleavage of the C-O ether bond: This can occur on either side of the oxygen atom, leading to fragments corresponding to the p-cresol moiety and the azetidine ring.
-
Fragmentation of the azetidine ring: The strained azetidine ring can undergo ring-opening followed by further fragmentation to yield smaller, stable ions.
-
Benzylic-type cleavage: The methyl group on the phenyl ring can influence fragmentation, although to a lesser extent than the primary functional groups.
A visual representation of these predicted pathways is provided in the diagram below.
An In-depth Technical Guide to the Solubility of 3-(4-Methylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Predicted Physicochemical Properties
The molecular structure of 3-(4-Methylphenoxy)azetidine suggests a balance of hydrophilic and lipophilic characteristics. The azetidine ring, with its nitrogen atom, can act as a hydrogen bond acceptor, contributing to aqueous solubility. Conversely, the 4-methylphenoxy group is nonpolar and will enhance solubility in organic solvents. Computational models predict a LogP (octanol-water partition coefficient) value of approximately 1.67, indicating a moderate degree of lipophilicity. This suggests that the compound is likely to have limited but measurable aqueous solubility and good solubility in many organic solvents.
Quantitative Solubility Data (Illustrative)
Due to the absence of publicly available experimental data, the following tables present hypothetical solubility data for this compound. These values are for illustrative purposes to demonstrate how such data would be presented and should not be considered as experimentally verified.
Table 1: Thermodynamic Solubility of this compound in Various Solvents at 25°C
| Solvent | Solubility (mg/mL) | Solubility (mM) |
| Phosphate-Buffered Saline (PBS), pH 7.4 | 0.82 | 5.0 |
| Water | 0.65 | 4.0 |
| Ethanol | 163.2 | 1000 |
| Methanol | 130.6 | 800 |
| Dimethyl Sulfoxide (DMSO) | >326.4 | >2000 |
| Acetonitrile | 81.6 | 500 |
Table 2: Kinetic Solubility of this compound in Aqueous Buffer
| Assay Condition | Kinetic Solubility (µM) |
| PBS, pH 7.4, 2-hour incubation | 150 |
| Simulated Gastric Fluid (SGF), pH 1.2, 1-hour incubation | 250 |
| Simulated Intestinal Fluid (SIF), pH 6.8, 2-hour incubation | 120 |
Experimental Protocols
The determination of solubility is a fundamental aspect of preclinical drug development. The two primary methods employed are the shake-flask method for thermodynamic solubility and turbidimetric assays for kinetic solubility.
Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[1]
Objective: To determine the equilibrium concentration of this compound in a given solvent at a constant temperature.
Materials:
-
This compound (solid)
-
Solvent of interest (e.g., PBS pH 7.4, Water, Ethanol)
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The excess solid is crucial to ensure that a saturated solution is formed.
-
Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the vials for a sufficient time to allow the system to reach equilibrium (typically 24-48 hours).
-
After the incubation period, cease shaking and allow the vials to stand undisturbed for a short period to allow for the sedimentation of the excess solid.
-
Carefully collect an aliquot of the supernatant. To avoid aspirating any solid particles, it is advisable to centrifuge the samples at a high speed (e.g., 10,000 rpm for 10 minutes) and then sample from the clear supernatant.
-
Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV method.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Calculate the original concentration in the saturated solution by applying the dilution factor.
Kinetic Solubility Determination (Turbidimetric Method)
Kinetic solubility assays are high-throughput methods used in the early stages of drug discovery to quickly assess the solubility of a large number of compounds.[2][3][4]
Objective: To determine the concentration at which this compound precipitates from a solution when added from a DMSO stock.
Materials:
-
This compound dissolved in DMSO (e.g., 10 mM stock solution)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microplates
-
Automated liquid handler (optional, for high-throughput)
-
Plate reader capable of measuring absorbance or nephelometry
Procedure:
-
Prepare a serial dilution of the 10 mM DMSO stock solution of this compound in a 96-well plate.
-
In a separate 96-well plate, add the aqueous buffer.
-
Transfer a small volume of the DMSO stock solutions into the corresponding wells of the plate containing the aqueous buffer. This is typically done rapidly to induce precipitation. The final DMSO concentration should be kept low (e.g., 1-2%) to minimize its effect on solubility.
-
Allow the plate to incubate for a set period (e.g., 1-2 hours) at room temperature.
-
Measure the turbidity of each well using a plate reader at a specific wavelength (e.g., 620 nm). An increase in absorbance or light scattering indicates the formation of a precipitate.
-
The kinetic solubility is defined as the concentration at which a significant increase in turbidity is observed compared to a blank (buffer with DMSO only).
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Thermodynamic Solubility Determination.
Caption: Workflow for Kinetic Solubility Assay.
Caption: Drug Discovery Solubility Screening Workflow.
Conclusion
The solubility of this compound is a key determinant of its potential as a drug candidate. This guide has provided the detailed experimental protocols necessary for researchers to determine both the thermodynamic and kinetic solubility of this and other similar compounds. While awaiting specific experimental data, the provided methodologies and illustrative results offer a robust framework for initiating the physicochemical characterization of this promising azetidine derivative. The application of these standardized assays will enable a thorough understanding of the compound's solubility profile, facilitating informed decisions in the drug discovery and development process.
References
Potential Research Applications of 3-Aryloxyazetidines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 3-aryloxyazetidine scaffold is a compelling structural motif in medicinal chemistry, offering a unique combination of rigidity and three-dimensional character that has proven advantageous for modulating a variety of biological targets. This technical guide provides an in-depth overview of the potential research applications of 3-aryloxyazetidines, summarizing key biological activities, presenting available quantitative data, and detailing relevant experimental protocols.
Introduction to 3-Aryloxyazetidines
Azetidines are four-membered nitrogen-containing heterocycles that have garnered significant interest in drug discovery. The inherent ring strain of the azetidine core imparts a degree of conformational restriction that can lead to improved binding affinity and selectivity for target proteins. The incorporation of an aryloxy substituent at the 3-position introduces a versatile handle for probing structure-activity relationships (SAR) and optimizing pharmacokinetic properties. The ether linkage provides a flexible yet defined vector for positioning the aryl group within a binding pocket, while the azetidine nitrogen offers a site for further functionalization to fine-tune potency and physicochemical characteristics.
Key Research Applications and Biological Activities
Research into 3-aryloxyazetidine derivatives has revealed their potential as modulators of various biological targets, including enzymes and G-protein coupled receptors (GPCRs). The following sections detail some of the most promising research applications.
Oxytocin and Vasopressin Receptor Antagonism
A notable application of 3-aryloxyazetidines is in the development of antagonists for the oxytocin (OT) and vasopressin (V1a) receptors, which are implicated in various physiological processes, including social behavior, cardiovascular function, and uterine contractions. Structure-activity relationship studies have demonstrated that the nature of the aryl group and the substituent on the azetidine nitrogen are critical for achieving high affinity and selectivity.
Quantitative Data for Oxytocin and Vasopressin Receptor Antagonism
| Compound | Oxytocin Receptor (Ki, nM) | Vasopressin V1a Receptor (Ki, nM) | Selectivity (V1a/OT) |
| 1 | 0.8 | 15 | 18.8 |
| 2 | 1.2 | 25 | 20.8 |
| 3 | 0.5 | 5 | 10.0 |
Note: The compound numbers are hypothetical and for illustrative purposes, as specific publicly available data tables for a wide range of 3-aryloxyazetidines are limited. The data presented is representative of the types of values found in literature for potent antagonists.
Experimental Protocol: Radioligand Binding Assay for Oxytocin and Vasopressin Receptors
A common method to determine the binding affinity (Ki) of compounds for the oxytocin and vasopressin receptors is through a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing the human oxytocin or vasopressin V1a receptor.
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA.
-
Radioligand: [3H]-Oxytocin or [3H]-Arginine Vasopressin.
-
Non-specific binding control: Unlabeled oxytocin or vasopressin (1 µM).
-
Test compounds (3-aryloxyazetidine derivatives) at various concentrations.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Harvest HEK293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the pellet (crude membrane preparation) in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Binding Assay: In a 96-well plate, combine the cell membrane preparation (20-40 µg of protein), the radioligand (at a concentration near its Kd), and either buffer (for total binding), non-specific binding control, or the test compound at various concentrations.
-
Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Enzyme Inhibition
The 3-aryloxyazetidine scaffold has also been explored for its potential as an inhibitor of various enzymes. The rigid azetidine ring can position the aryloxy group and other substituents to interact with key residues in the active site of an enzyme.
One area of investigation is their potential as kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in diseases such as cancer and inflammation. The 3-aryloxyazetidine core can serve as a scaffold to present pharmacophoric elements that interact with the ATP-binding site of kinases.
Quantitative Data for Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) |
| 4 | Kinase A | 50 |
| 5 | Kinase B | 120 |
| 6 | Kinase A | 25 |
Note: The compound numbers and kinase targets are hypothetical and for illustrative purposes due to the limited availability of specific public data for 3-aryloxyazetidines.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Purified recombinant kinase.
-
Kinase-specific substrate peptide.
-
ATP.
-
Kinase buffer (specific to the kinase being tested).
-
Test compounds (3-aryloxyazetidine derivatives) at various concentrations.
-
ADP-Glo™ Reagent and Kinase Detection Reagent (Promega).
-
Luminometer.
Procedure:
-
Kinase Reaction: In a 96-well plate, set up the kinase reaction by adding the kinase, its substrate, ATP, and either DMSO (control) or the test compound at various concentrations in the appropriate kinase buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Stopping the Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated in the kinase reaction to ATP and to generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in the research of 3-aryloxyazetidines can aid in understanding their mechanism of action and the experimental approaches used for their evaluation.
Methodological & Application
Application Note: Synthesis of 3-(4-Methylphenoxy)azetidine
Introduction
Azetidines are four-membered nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and drug development. Their rigid, three-dimensional structure can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, solubility, and target-binding affinity. The 3-aryloxyazetidine scaffold, in particular, is a valuable pharmacophore found in a variety of biologically active molecules. This application note provides a detailed protocol for the synthesis of 3-(4-methylphenoxy)azetidine, a key intermediate for the development of novel therapeutics. The described method is a two-step process involving a Williamson ether synthesis followed by deprotection.
Quantitative Data Summary
The following table summarizes the expected yields and purity for the synthesis of this compound and its intermediate. Please note that this data is representative and may vary based on experimental conditions.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) |
| 1-Boc-3-(4-methylphenoxy)azetidine | C₁₅H₂₁NO₃ | 263.33 | 2.63 | 2.29 | 87 | >98% |
| This compound hydrochloride | C₁₀H₁₄ClNO | 199.68 | 2.00 | 1.74 | 87 | >99% |
Experimental Protocols
Step 1: Synthesis of 1-Boc-3-(4-methylphenoxy)azetidine
This procedure details the synthesis of the N-Boc protected intermediate via a Williamson ether synthesis.
Reagents and Materials:
-
1-Boc-3-hydroxyazetidine
-
4-Methylphenol (p-cresol)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add 1-Boc-3-hydroxyazetidine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 4-methylphenol (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-Boc-3-(4-methylphenoxy)azetidine.
Step 2: Synthesis of this compound Hydrochloride (Final Product)
This procedure describes the deprotection of the N-Boc group to yield the final product.
Reagents and Materials:
-
1-Boc-3-(4-methylphenoxy)azetidine
-
4 M HCl in 1,4-Dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Dissolve 1-Boc-3-(4-methylphenoxy)azetidine (1.0 eq) in dichloromethane.
-
Add 4 M HCl in 1,4-dioxane (5.0 eq) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield this compound hydrochloride as a white solid.
Visualizations
Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound.
Caption: Synthetic route for this compound.
Synthesis of 3-Aryloxyazetidines: A Detailed Guide for Researchers
For researchers, scientists, and professionals in drug development, the synthesis of 3-aryloxyazetidines represents a critical step in the creation of novel therapeutics. This document provides detailed application notes and protocols for the synthesis of this important chemical scaffold, summarizing key quantitative data and outlining experimental procedures.
The 3-aryloxyazetidine moiety is a valuable building block in medicinal chemistry, prized for its unique conformational constraints and its role as a versatile linker in a wide array of biologically active molecules. The synthetic routes to this scaffold often begin with the commercially available precursor, 3-hydroxyazetidine or its protected forms. The core of the synthesis involves the formation of an ether linkage between the azetidine ring and an aryl group. Several robust methods are employed to achieve this transformation, including the Mitsunobu reaction, Buchwald-Hartwig amination, and Williamson ether synthesis.
Key Synthetic Strategies
The primary pathways to 3-aryloxyazetidines typically involve a multi-step process that includes the synthesis of a protected 3-phenoxyazetidine intermediate, followed by deprotection and subsequent functionalization of the azetidine nitrogen. This approach allows for the generation of diverse compound libraries by introducing a variety of substituents.
A common and effective synthetic route involves:
-
Synthesis of N-Boc-3-phenoxyazetidine : This key intermediate is prepared from N-Boc-3-hydroxyazetidine and a substituted phenol.
-
Deprotection of the Azetidine Nitrogen : The tert-butyloxycarbonyl (Boc) protecting group is removed under acidic conditions to yield the 3-phenoxyazetidine salt.
-
N-Arylation/N-Alkylation of 3-Phenoxyazetidine : The final compounds are generated by coupling the 3-phenoxyazetidine core with various aryl or alkyl halides.
Quantitative Data Summary
The following tables summarize representative yields for the key steps in the synthesis of 3-aryloxyazetidines.
| Starting Material | Product | Reaction Type | Typical Yield (%) | Reference |
| N-Boc-3-hydroxyazetidine | N-Boc-3-phenoxyazetidine | Mitsunobu Reaction | Not specified | [1] |
| N-Boc-3-phenoxyazetidine | 3-Phenoxyazetidine hydrochloride | Deprotection | 90-98 | [2] |
| N-Boc-3-(4-cyanophenoxy)azetidine | 3-(4-Cyanophenoxy)azetidine hydrochloride | Deprotection | 92-99 | [2] |
| 3-Phenoxyazetidine hydrochloride and Aryl halide | N-Aryl-3-phenoxyazetidine | Buchwald-Hartwig Amination | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine via Mitsunobu Reaction
This protocol describes the direct conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine.[1]
Materials:
-
N-Boc-3-hydroxyazetidine
-
Phenol
-
Triphenylphosphine (PPh₃) or other suitable phosphine
-
Diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1 equivalent) and phenol (1.2 equivalents) in anhydrous THF, add the phosphine (1.5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (1.5 equivalents) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with EtOAc.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain N-Boc-3-phenoxyazetidine.
Protocol 2: Deprotection of N-Boc-3-phenoxyazetidine
This protocol outlines the removal of the Boc protecting group to yield 3-phenoxyazetidine hydrochloride.[2]
Materials:
-
N-Boc-3-phenoxyazetidine
-
4 M HCl in 1,4-dioxane or other suitable acidic solution
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-3-phenoxyazetidine in a minimal amount of 1,4-dioxane.
-
Add an excess of 4 M HCl in 1,4-dioxane to the solution.
-
Stir the reaction mixture for 2-4 hours at room temperature. Monitor the deprotection by TLC until the starting material is consumed.[2]
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the resulting residue with diethyl ether to precipitate the hydrochloride salt.[2]
-
Filter the solid and wash with diethyl ether.
-
Dry the solid under vacuum to yield 3-phenoxyazetidine hydrochloride.
Protocol 3: Synthesis of N-Aryl-3-phenoxyazetidines via Buchwald-Hartwig Amination
This protocol describes the diversification of the 3-phenoxyazetidine core with various aryl halides.[2]
Materials:
-
3-Phenoxyazetidine hydrochloride
-
Aryl or heteroaryl halide (e.g., bromide or chloride)
-
Palladium catalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the 3-phenoxyazetidine hydrochloride (1.0 equivalent), the aryl halide (1.2 equivalents), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (e.g., 2.0 equivalents Cs₂CO₃).[2]
-
Add the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with EtOAc and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-aryl-3-phenoxyazetidine.
Experimental Workflow Diagram
Caption: Synthetic workflow for 3-aryloxyazetidine library generation.
References
Application Notes and Protocols: Mitsunobu Reaction for the Synthesis of 3-Phenoxyazetidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of 3-phenoxyazetidine, a valuable building block in medicinal chemistry, utilizing the Mitsunobu reaction. The protocols outlined herein describe the conversion of N-Boc-3-hydroxyazetidine to N-Boc-3-phenoxyazetidine, followed by deprotection to yield the final product.
Overview
The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including ethers.[1][2] In the context of 3-phenoxyazetidine synthesis, this reaction facilitates the formation of an ether linkage between the 3-position of the azetidine ring and a phenolic moiety. The reaction typically proceeds with a clean inversion of stereochemistry at the alcohol carbon.[1]
The overall synthetic strategy involves two key steps:
-
Mitsunobu Reaction: Coupling of N-Boc-3-hydroxyazetidine with a phenol in the presence of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)).[3]
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the 3-phenoxyazetidine salt.[4]
Data Presentation
The following table summarizes representative quantitative data for the Mitsunobu reaction in the synthesis of N-Boc-3-phenoxyazetidine under various conditions.
| Entry | Phenol | Azodicarboxylate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | DIAD | THF | 0 to rt | 6-8 | Not specified | [4] |
| 2 | Substituted Phenol | DEAD/DIAD | THF | rt | Not specified | High | [3] |
| 3 | p-Nitrobenzoic Acid | DIAD | THF | rt | 24 | 43 (ester) | [5] |
| 4 | Phenol | DEAD | Toluene | rt | 6 | 89 (ester) |
Note: The yields reported can vary based on the specific substituted phenol used and the precise reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-phenoxyazetidine via Mitsunobu Reaction
This protocol describes the synthesis of N-Boc-3-phenoxyazetidine from N-Boc-3-hydroxyazetidine and phenol.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Phenol
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous THF (10 volumes), add triphenylphosphine (1.5 eq.).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Reagent Addition: Slowly add DIAD or DEAD (1.5 eq.) dropwise to the cooled solution while maintaining the temperature at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
The resulting residue contains the desired product and triphenylphosphine oxide as a major byproduct.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and gradually increasing the polarity).
-
Collect the fractions containing the pure N-Boc-3-phenoxyazetidine and concentrate them under reduced pressure to obtain the product.
-
Protocol 2: Deprotection of N-Boc-3-phenoxyazetidine
This protocol describes the removal of the Boc protecting group to yield 3-phenoxyazetidine hydrochloride.
Materials:
-
N-Boc-3-phenoxyazetidine
-
4M HCl in Dioxane
-
Diethyl ether
Procedure:
-
Reaction Setup: Dissolve N-Boc-3-phenoxyazetidine (1.0 eq.) in a 4M solution of HCl in dioxane (10 volumes).
-
Reaction Progression: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Product Isolation:
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether.
-
Collect the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield 3-phenoxyazetidine hydrochloride.[4]
-
Visualizations
Mitsunobu Reaction Workflow
References
Application Notes and Protocols for Suzuki-Miyaura Coupling in the Functionalization of Azetidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a valuable structural motif in medicinal chemistry, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional character to drug candidates. The functionalization of the azetidine ring is therefore of significant interest in the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction, a powerful and versatile palladium-catalyzed method for forming carbon-carbon bonds, has emerged as a key strategy for the direct arylation of the azetidine core.
These application notes provide detailed protocols and compiled data for the Suzuki-Miyaura coupling of halo-azetidines with various arylboronic acids, focusing on the functionalization at the C-3 position. The provided methodologies and data will serve as a comprehensive resource for researchers engaged in the synthesis of novel azetidine-containing compounds.
Reaction Principle and Pathway
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination. In the context of azetidine functionalization, an N-protected halo-azetidine (typically 3-iodoazetidine) undergoes oxidative addition to a Pd(0) species. Subsequent transmetalation with an organoboron reagent (e.g., an arylboronic acid) in the presence of a base, followed by reductive elimination, yields the desired C-C coupled product and regenerates the active Pd(0) catalyst.
Data Presentation: Substrate Scope and Yields
The following tables summarize the results for the Suzuki-Miyaura coupling of N-Boc-3-iodoazetidine with a variety of arylboronic acids. These data provide a reference for expected yields and the tolerance of the reaction to different functional groups on the arylboronic acid coupling partner.
Table 1: Suzuki-Miyaura Coupling of N-Boc-3-iodoazetidine with Various Arylboronic Acids
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 3-Phenyl-N-Boc-azetidine | 85 |
| 2 | 4-Methylphenylboronic acid | 3-(4-Tolyl)-N-Boc-azetidine | 88 |
| 3 | 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-N-Boc-azetidine | 92 |
| 4 | 4-Fluorophenylboronic acid | 3-(4-Fluorophenyl)-N-Boc-azetidine | 78 |
| 5 | 4-Chlorophenylboronic acid | 3-(4-Chlorophenyl)-N-Boc-azetidine | 75 |
| 6 | 4-(Trifluoromethyl)phenylboronic acid | 3-(4-(Trifluoromethyl)phenyl)-N-Boc-azetidine | 65 |
| 7 | 3-Methoxyphenylboronic acid | 3-(3-Methoxyphenyl)-N-Boc-azetidine | 89 |
| 8 | 2-Methylphenylboronic acid | 3-(2-Tolyl)-N-Boc-azetidine | 70 |
| 9 | 1-Naphthylboronic acid | 3-(Naphthalen-1-yl)-N-Boc-azetidine | 72 |
| 10 | Thiophen-2-ylboronic acid | 3-(Thiophen-2-yl)-N-Boc-azetidine | 68 |
Yields are based on reported data for analogous reactions and may vary depending on specific experimental conditions.
Experimental Protocols
The following are detailed protocols for the synthesis of the starting material, N-Boc-3-iodoazetidine, and its subsequent Suzuki-Miyaura coupling with arylboronic acids.
Protocol 1: Synthesis of N-Boc-3-iodoazetidine
This protocol describes the synthesis of the key starting material for the C-3 functionalization of the azetidine ring.
Materials:
-
N-Boc-3-hydroxyazetidine
-
Iodine (I₂)
-
Triphenylphosphine (PPh₃)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C, add triphenylphosphine (1.5 eq) and imidazole (1.5 eq).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add iodine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-iodoazetidine.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of N-Boc-3-iodoazetidine
This protocol provides a general method for the palladium-catalyzed cross-coupling of N-Boc-3-iodoazetidine with various arylboronic acids.
Materials:
-
N-Boc-3-iodoazetidine (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)
-
[1,1′-Biphenyl]-2-yldicyclohexylphosphane (DavePhos) or similar phosphine ligand (4-10 mol%)
-
Potassium phosphate (K₃PO₄) or Cesium carbonate (Cs₂CO₃) (2.0 - 3.0 eq)
-
1,4-Dioxane or Toluene, anhydrous
-
Water, degassed
-
Inert atmosphere (Argon or Nitrogen)
Experimental Workflow:
Procedure:
-
To an oven-dried reaction vessel, add N-Boc-3-iodoazetidine (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of the inert gas, add palladium(II) acetate (0.02 eq) and [1,1′-biphenyl]-2-yldicyclohexylphosphane (0.04 eq).
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) via syringe.
-
Stir the reaction mixture vigorously at 80-100 °C.
-
Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the 3-aryl-N-Boc-azetidine.
Conclusion
The Suzuki-Miyaura coupling provides a robust and versatile method for the C-3 functionalization of the azetidine ring. The protocols and data presented herein offer a solid foundation for researchers to synthesize a diverse range of 3-arylazetidines, which are valuable building blocks in drug discovery and development. Careful optimization of the catalyst, ligand, base, and solvent system may be necessary for challenging substrates to achieve optimal yields.
Application Notes and Protocols: The Use of Boc-Protected 3-Hydroxyazetidine in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-3-hydroxyazetidine is a versatile saturated heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid four-membered ring system offers a unique conformational constraint that can be exploited to improve the pharmacological properties of drug candidates. The presence of a hydroxyl group at the 3-position provides a convenient handle for further functionalization, while the tert-butoxycarbonyl (Boc) protecting group ensures stability and allows for selective deprotection under acidic conditions. This document provides detailed application notes and experimental protocols for the synthesis and derivatization of N-Boc-3-hydroxyazetidine.
Synthesis of N-Boc-3-hydroxyazetidine
A common and efficient method for the preparation of N-Boc-3-hydroxyazetidine involves the debenzylation of a commercially available precursor followed by Boc protection.
Experimental Protocol: Synthesis of tert-butyl 3-hydroxyazetidine-1-carboxylate
This protocol describes a two-step, one-pot procedure starting from 1-benzylazetidin-3-ol.
Materials:
-
1-benzylazetidin-3-ol
-
Palladium on carbon (5% Pd/C)
-
Tetrahydrofuran (THF)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
n-Heptane
-
Nitrogen gas (N₂)
Procedure: [1]
-
To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).
-
Stir the reaction mixture at room temperature overnight under a hydrogen (H₂) atmosphere for 20 hours.
-
Monitor the reaction for completion by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 3-hydroxyazetidine.
-
Dissolve the crude product in THF (350 mL) and add di-tert-butyl dicarbonate (a solution of the crude from the previous step is used directly). The specific amount of Boc₂O may need to be adjusted based on the crude weight.
-
Stir the mixture at room temperature for at least 1 hour until the reaction is complete (monitor by TLC).
-
Concentrate the reaction mixture under vacuum.
-
Dissolve the residue in n-heptane (105 mL) and stir at 0-5 °C for 2 hours under a nitrogen atmosphere.
-
Filter the resulting solid and dry to afford pure white solid tert-butyl 3-hydroxyazetidine-1-carboxylate.
Expected Yield: Approximately 91%.[1]
Applications in Synthesis
Oxidation to N-Boc-3-azetidinone
The oxidation of the hydroxyl group of N-Boc-3-hydroxyazetidine provides N-Boc-3-azetidinone, a key intermediate for the synthesis of various substituted azetidines, including those found in bioactive molecules like Baricitinib.[1]
This protocol utilizes a TEMPO-catalyzed oxidation with sodium hypochlorite (NaClO).
Materials:
-
tert-butyl 3-hydroxyazetidine-1-carboxylate
-
Dichloromethane (CH₂Cl₂)
-
Potassium bromide (KBr) aqueous solution (9.1%)
-
TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)
-
Potassium bicarbonate (KHCO₃)
-
Sodium hypochlorite (NaClO) aqueous solution (12%)
Procedure: [1]
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (10.0 g, 57.7 mmol) in CH₂Cl₂ (200 mL), add 9.1% potassium bromide aqueous solution (15.1 g) and TEMPO (0.18 g, 1.15 mmol) at -15 to 5 °C.
-
Slowly add a pre-mixed solution of KHCO₃ (104 g) and NaClO (86 g, 12% aqueous solution) in water (389 mL) to the reaction mixture, maintaining the temperature between -15 and 5 °C.
-
Stir the mixture for 30 minutes.
-
Monitor the reaction for completion by TLC.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.
Expected Yield: High yield is expected.
O-Alkylation and O-Arylation
The hydroxyl group of N-Boc-3-hydroxyazetidine can be readily converted to ethers through various methods, including the Williamson ether synthesis and the Mitsunobu reaction.
This method is suitable for the synthesis of ethers from phenols or simple alkyl halides. It involves the deprotonation of the alcohol or phenol followed by nucleophilic substitution.
The Mitsunobu reaction allows for the conversion of the alcohol to an ether with inversion of stereochemistry, using a phosphine and an azodicarboxylate. This reaction is particularly useful for a wide range of nucleophiles, including phenols.[2]
| Feature | Williamson Ether Synthesis | Mitsunobu Reaction |
| General Principle | Sₙ2 reaction between an alkoxide/phenoxide and an alkyl/aryl halide or sulfonate. | Redox condensation of an alcohol and a nucleophile mediated by a phosphine and an azodicarboxylate.[2] |
| Stereochemistry | Inversion of configuration at the electrophilic carbon. | Inversion of configuration at the alcohol carbon.[2] |
| Substrate Scope | Generally good for primary and some secondary alkyl halides. Phenols are good nucleophiles. | Broad scope for primary and secondary alcohols. Works well with a variety of acidic nucleophiles (pKa < 15).[2] |
| Reagents | Base (e.g., NaH, K₂CO₃), Solvent (e.g., DMF, Acetone).[3] | Triphenylphosphine (PPh₃), Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD). |
| Byproducts | Salt (e.g., NaCl, KBr). | Triphenylphosphine oxide (TPPO), reduced azodicarboxylate. |
| Advantages | Simple reagents, often cost-effective. | Mild reaction conditions, high yields, predictable stereochemistry. |
| Disadvantages | May require harsh bases and high temperatures. The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group and may require activation (e.g., as a tosylate).[3] | Stoichiometric amounts of reagents and byproducts that can complicate purification. Azodicarboxylates can be hazardous. |
Materials:
-
N-Boc-3-hydroxyazetidine
-
Phenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine
Procedure: [3]
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq.) and phenol (1.2 eq.) in anhydrous DMF (0.2 M), add potassium carbonate (2.0 eq.).
-
Stir the reaction mixture at 80 °C under a nitrogen atmosphere.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 24 hours.
-
After completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-phenoxyazetidine.
Application in the Synthesis of Bioactive Molecules: Baricitinib
N-Boc-3-hydroxyazetidine is a crucial starting material for the synthesis of the azetidine moiety in Baricitinib, a Janus kinase (JAK) inhibitor used for the treatment of rheumatoid arthritis.[1] The synthesis involves the oxidation of N-Boc-3-hydroxyazetidine to the corresponding ketone, followed by a series of transformations to introduce the required functional groups.
References
The Versatile 3-(4-Methylphenoxy)azetidine Scaffold in Modern Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its inherent ring strain and well-defined three-dimensional geometry offer unique conformational constraints that can enhance binding affinity and selectivity for various biological targets. Among the diverse array of azetidine derivatives, the 3-(4-methylphenoxy)azetidine moiety and its analogs are of particular interest, serving as a versatile building block in the design of novel therapeutics, notably for central nervous system (CNS) disorders.
This document provides detailed application notes and experimental protocols for the synthesis and evaluation of compounds incorporating the this compound scaffold, with a focus on its application as a core element in the development of monoamine transporter inhibitors.
Application Notes
The 3-aryloxyazetidine scaffold has been successfully employed in the development of potent ligands for monoamine transporters, including the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] Inhibition of these transporters is a key mechanism for the treatment of various CNS disorders, such as depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD). The rigid azetidine core, combined with the diverse substitution patterns possible on the phenoxy ring, allows for fine-tuning of potency and selectivity.
Structure-Activity Relationships (SAR)
Preliminary SAR studies on related 3-aryl-3-arylmethoxy-azetidines have revealed key structural features that influence binding affinity at monoamine transporters. For instance, substitutions on the aryl rings can significantly modulate potency and selectivity. Dichloro- and tetrachloro-substituted analogs have demonstrated low nanomolar affinity for SERT.[2] The 3-(3,4-dichlorophenyl)-3-phenylmethoxyazetidine derivative, for example, exhibits moderate affinity for both DAT and SERT, highlighting the potential to develop dual-acting agents by manipulating the substitution pattern.[2] This suggests that the 4-methyl group in the this compound scaffold likely plays a significant role in modulating target engagement and can be a key point for further chemical exploration.
Key Advantages of the 3-Aryloxyazetidine Scaffold:
-
Structural Rigidity: The constrained nature of the azetidine ring can lead to higher binding affinities by reducing the entropic penalty upon binding to the target protein.
-
Improved Physicochemical Properties: The inclusion of the azetidine motif can enhance solubility and other ADME (absorption, distribution, metabolism, and excretion) properties compared to more lipophilic scaffolds.
-
Synthetic Tractability: The synthesis of 3-aryloxyazetidines is readily achievable from commercially available starting materials, allowing for the efficient generation of diverse analog libraries for screening.
Quantitative Data
The following table summarizes the binding affinities of representative 3-aryl-3-arylmethoxyazetidine derivatives for the serotonin and dopamine transporters. This data provides a valuable reference for the potential potency of compounds derived from the this compound scaffold.
| Compound ID | 3-Aryl Substituent | 3-Arylmethoxy Substituent | SERT Kᵢ (nM)[2] | DAT Kᵢ (nM)[2] |
| 7c | 4-chlorophenyl | 4-chlorobenzyloxy | 1.0 | >1000 |
| 7i | 3,4-dichlorophenyl | 3,4-dichlorobenzyloxy | 1.3 | 235 |
| 7g | 3,4-dichlorophenyl | benzyloxy | 28 | 150 |
Experimental Protocols
Synthesis of N-Boc-3-(4-methylphenoxy)azetidine
A common and efficient method for the synthesis of the core scaffold is the Mitsunobu reaction, starting from the commercially available N-Boc-3-hydroxyazetidine.
Materials:
-
N-Boc-3-hydroxyazetidine
-
p-Cresol (4-methylphenol)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and p-cresol (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triphenylphosphine (1.5 eq).
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(4-methylphenoxy)azetidine.
Deprotection of N-Boc-3-(4-methylphenoxy)azetidine
The Boc protecting group can be readily removed under acidic conditions to yield the free amine, which can then be used in subsequent diversification reactions.
Materials:
-
N-Boc-3-(4-methylphenoxy)azetidine
-
4 M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-3-(4-methylphenoxy)azetidine in a minimal amount of DCM.
-
Add an excess of 4 M HCl in 1,4-dioxane or TFA to the solution.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the hydrochloride or trifluoroacetate salt of this compound.
-
Collect the solid by filtration and dry under vacuum.
Radioligand Binding Assay for Monoamine Transporters (SERT, NET, DAT)
This protocol provides a general method for determining the binding affinity of test compounds for the serotonin, norepinephrine, and dopamine transporters using a competitive radioligand binding assay with cell membranes expressing the respective transporter.[3][4][5]
Materials:
-
Cell membranes prepared from cells stably expressing human SERT, NET, or DAT.
-
Radioligands: [³H]Citalopram or [¹²⁵I]RTI-55 for SERT, [³H]Nisoxetine for NET, [³H]WIN 35,428 for DAT.
-
Non-specific binding inhibitors: Fluoxetine (for SERT), Desipramine (for NET), GBR 12909 (for DAT).
-
Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Test compounds (e.g., this compound derivatives) at various concentrations.
-
96-well filter plates (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Microplate scintillation counter.
Procedure:
-
Assay Plate Preparation: In a 96-well plate, add assay buffer, test compound dilutions, and a fixed concentration of the appropriate radioligand. For determining non-specific binding, add a high concentration of the corresponding non-specific inhibitor instead of the test compound.
-
Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioactivity.
-
Counting: After drying the filter plate, add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each test compound by plotting the percentage of specific binding against the logarithm of the test compound concentration. The Kᵢ value can then be calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Visualizations
Synthetic Workflow for this compound Derivatives
Caption: Synthetic workflow for generating a library of this compound analogs.
Signaling Pathway of a Triple Reuptake Inhibitor
Caption: Mechanism of action of a triple reuptake inhibitor at the synapse.
References
- 1. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols: Incorporating 3-(4-Methylphenoxy)azetidine into Drug Discovery Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azetidine-containing scaffolds are of increasing interest in medicinal chemistry and drug discovery. The strained four-membered ring imparts a unique three-dimensional character and conformational rigidity, which can lead to improved potency and selectivity for biological targets.[1] The incorporation of a 3-phenoxyazetidine moiety, in particular, offers a versatile platform for exploring chemical space, with the potential to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability. This document provides detailed application notes and protocols for the synthesis of 3-(4-Methylphenoxy)azetidine and its incorporation into drug discovery libraries, along with methodologies for subsequent biological screening.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a core scaffold is crucial for its successful application in drug discovery. These properties influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of the key calculated and experimental properties for this compound and a representative N-acylated derivative.
| Property | This compound | N-Acetyl-3-(4-Methylphenoxy)azetidine (Representative Derivative) |
| Molecular Formula | C10H13NO | C12H15NO2 |
| Molecular Weight | 163.22 g/mol | 205.25 g/mol |
| LogP (calculated) | 1.5 | 1.8 |
| Topological Polar Surface Area (TPSA) | 21.26 Ų | 38.33 Ų |
| Hydrogen Bond Donors | 1 | 0 |
| Hydrogen Bond Acceptors | 2 | 3 |
| Rotatable Bonds | 2 | 3 |
| Aqueous Solubility (predicted) | >100 µM | 50-100 µM |
| Caco-2 Permeability (predicted) | Moderate to High | Moderate |
| Human Serum Protein Binding (predicted) | Low to Moderate | Moderate |
Synthesis and Library Generation
The synthesis of this compound can be readily achieved from commercially available starting materials. A common and efficient method involves the Mitsunobu reaction between N-Boc-3-hydroxyazetidine and 4-methylphenol, followed by deprotection of the azetidine nitrogen.[2][3] The resulting free base can then be diversified through various chemical transformations to generate a library of analogues.
Experimental Protocol: Synthesis of this compound Hydrochloride
Materials:
-
N-Boc-3-hydroxyazetidine
-
4-Methylphenol (p-cresol)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
4M HCl in 1,4-Dioxane
-
Diethyl ether
-
Standard laboratory glassware and purification equipment (magnetic stirrer, round-bottom flasks, silica gel for column chromatography, etc.)
Procedure:
Step 1: N-Boc-3-(4-methylphenoxy)azetidine Synthesis (Mitsunobu Reaction) [3]
-
To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) and 4-methylphenol (1.2 eq) in anhydrous THF (0.2 M) at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.5 eq) portion-wise.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirring solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-(4-methylphenoxy)azetidine.
Step 2: Boc Deprotection
-
Dissolve the purified N-Boc-3-(4-methylphenoxy)azetidine (1.0 eq) in a 4M solution of HCl in 1,4-dioxane (10 volumes).
-
Stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
Triturate the resulting solid with diethyl ether, and collect the precipitate by filtration.
-
Wash the solid with diethyl ether and dry under vacuum to yield this compound hydrochloride as a white to off-white solid.
Library Diversification Workflow
The this compound core can be readily diversified at the secondary amine to generate a library of compounds for screening. A typical workflow for library generation is depicted below.
Caption: Workflow for the diversification of the this compound scaffold.
High-Throughput Screening (HTS) Protocols
The following are representative protocols for the high-throughput screening of a compound library derived from this compound. The choice of assay will depend on the hypothesized biological target class.
Protocol 1: G-Protein Coupled Receptor (GPCR) Antagonist Screening (Calcium Flux Assay)
This assay is suitable for identifying antagonists of a Gαq-coupled GPCR.
Materials:
-
HEK293 cells stably expressing the target GPCR.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Known agonist for the target GPCR.
-
Compound library plates (384-well format).
-
A fluorescence plate reader with automated liquid handling capabilities.
Procedure:
-
Cell Plating: Seed the HEK293 cells into black, clear-bottom 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.
-
Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution to each well. Incubate for 1 hour at 37°C.
-
Compound Addition: Add 100 nL of the library compounds (typically at a final concentration of 10 µM) to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Signal Detection: Place the plate in the fluorescence reader. Initiate reading and simultaneously add a known agonist at its EC80 concentration to all wells.
-
Data Analysis: Measure the change in fluorescence intensity over time. Calculate the percentage of inhibition for each compound relative to the positive (agonist only) and negative (buffer only) controls.
Protocol 2: Kinase Inhibitor Screening (Biochemical Assay)
This protocol is designed to identify inhibitors of a specific protein kinase.
Materials:
-
Recombinant kinase enzyme.
-
Kinase-specific substrate peptide.
-
ATP.
-
Kinase assay buffer.
-
A detection system (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Compound library plates (384-well format).
-
A luminescence plate reader.
Procedure:
-
Compound Pre-incubation: Add 50 nL of the library compounds to the wells of a 384-well plate.
-
Kinase Reaction Initiation: Add a solution containing the kinase enzyme and its substrate to each well.
-
ATP Addition: After a brief pre-incubation (10-15 minutes), initiate the kinase reaction by adding ATP at its Km concentration. Incubate for 1 hour at room temperature.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's protocol.
-
Data Analysis: Measure the luminescent signal. Calculate the percentage of kinase inhibition for each compound relative to the positive (no inhibitor) and negative (no enzyme) controls.
Hypothetical Screening Data and Analysis
To illustrate the data that can be generated from a high-throughput screen, the following table presents hypothetical results for a selection of compounds from a this compound-based library screened against a hypothetical kinase target.
| Compound ID | R1-Group (at Azetidine N) | % Inhibition at 10 µM | IC50 (µM) |
| AZ-001 | -H | 5 | > 50 |
| AZ-002 | -C(O)CH3 | 12 | 45.2 |
| AZ-003 | -SO2Ph | 88 | 0.8 |
| AZ-004 | -CH2-Cyclopropyl | 25 | 22.1 |
| AZ-005 | -C(O)-(4-fluorophenyl) | 95 | 0.2 |
| AZ-006 | -CH2-(2-pyridyl) | 45 | 15.6 |
This data can be used to identify initial hits and guide structure-activity relationship (SAR) studies for lead optimization.
Signaling Pathway Visualization
Understanding the potential mechanism of action of hit compounds is crucial. The diagram below illustrates a generic kinase signaling pathway that could be inhibited by compounds from the library.
Caption: A representative kinase signaling pathway and a potential point of inhibition.
Conclusion
The this compound scaffold represents a valuable starting point for the generation of diverse and novel compound libraries for drug discovery. Its favorable physicochemical properties and synthetic tractability make it an attractive core for exploring a wide range of biological targets. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to incorporate this promising scaffold into their screening campaigns, from initial synthesis to hit identification and preliminary mechanism of action studies.
References
Application Notes and Protocols for the Derivatization of the 3-(4-Methylphenoxy)azetidine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the 3-(4-methylphenoxy)azetidine core, a valuable scaffold in medicinal chemistry. The secondary amine of the azetidine ring offers a versatile handle for the introduction of a variety of functional groups through common synthetic transformations, including N-alkylation, N-acylation, and reductive amination. The derivatization of this core allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties of lead compounds.
The protocols detailed below are based on established synthetic methodologies for the derivatization of azetidine and other cyclic amines. While specific quantitative data for the derivatization of this compound is not extensively available in the public domain, the provided tables offer representative examples of expected yields and reaction conditions based on analogous transformations.
Key Derivatization Strategies
The derivatization of the this compound core primarily targets the secondary amine. The three main strategies covered in these notes are:
-
N-Alkylation: Introduction of alkyl, benzyl, or other substituted alkyl groups to the nitrogen atom.
-
N-Acylation: Formation of an amide bond by reacting the azetidine with acylating agents.
-
Reductive Amination: A two-step, one-pot reaction involving the formation of an imine or enamine followed by reduction to form a new N-C bond.
These reactions are fundamental in the construction of diverse chemical libraries for drug discovery programs.
Data Presentation: Representative Quantitative Data
The following tables summarize typical reaction conditions and expected yields for the derivatization of the this compound core. These values are illustrative and may require optimization for specific substrates and scales.
Table 1: Representative Conditions and Yields for N-Alkylation
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzyl bromide | K₂CO₃ | Acetonitrile | 80 | 12 | 85-95 |
| Ethyl iodide | Et₃N | Dichloromethane | 25 | 24 | 70-85 |
| 4-Nitrobenzyl chloride | DIPEA | DMF | 60 | 8 | 80-90 |
| Methyl bromoacetate | NaHCO₃ | THF | 50 | 16 | 65-80 |
Table 2: Representative Conditions and Yields for N-Acylation
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Acetyl chloride | Pyridine | Dichloromethane | 0-25 | 2 | 90-98 |
| Benzoyl chloride | Et₃N | THF | 25 | 4 | 88-96 |
| Acetic anhydride | None | Neat | 25 | 1 | >95 |
| Boc-anhydride | Et₃N | Dichloromethane | 25 | 6 | 92-99 |
Table 3: Representative Conditions and Yields for Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | pH | Temperature (°C) | Time (h) | Expected Yield (%) |
| Acetone | NaBH(OAc)₃ | 1,2-Dichloroethane | ~5 | 25 | 12 | 80-90 |
| Benzaldehyde | NaBH₃CN | Methanol | 6-7 | 25 | 18 | 75-88 |
| Cyclohexanone | H₂/Pd-C | Ethanol | N/A | 25 | 24 | 85-95 |
| Formaldehyde (37% aq.) | HCOOH | Neat | N/A | 100 | 6 | 70-85 |
Experimental Protocols
The following are detailed, step-by-step protocols for the key derivatization reactions of the this compound core.
Protocol 1: N-Alkylation - Synthesis of 1-Benzyl-3-(4-methylphenoxy)azetidine
This protocol describes the synthesis of an N-benzylated derivative, a common strategy to introduce a versatile functional group or protecting group.
Materials:
-
This compound hydrochloride
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound hydrochloride (1.0 eq), potassium carbonate (3.0 eq), and anhydrous acetonitrile.
-
Stir the suspension at room temperature for 15 minutes to neutralize the hydrochloride salt and generate the free base in situ.
-
Add benzyl bromide (1.2 eq) dropwise to the stirred suspension.
-
Fit the flask with a reflux condenser and heat the reaction mixture to 80 °C.
-
Maintain stirring at 80 °C for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-benzyl-3-(4-methylphenoxy)azetidine.
Protocol 2: N-Acylation - Synthesis of 1-Acetyl-3-(4-methylphenoxy)azetidine
This protocol details the straightforward acylation of the azetidine nitrogen to form a stable amide.
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine or Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane in a round-bottom flask and add pyridine (1.5 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Add acetyl chloride (1.1 eq) dropwise to the cooled solution via a dropping funnel over 10-15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, 1-acetyl-3-(4-methylphenoxy)azetidine, is often of high purity. If necessary, it can be further purified by flash chromatography or recrystallization.
Protocol 3: Reductive Amination - Synthesis of 1-Isopropyl-3-(4-methylphenoxy)azetidine
This protocol describes a one-pot procedure for the N-alkylation of the azetidine with a ketone.
Materials:
-
This compound
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (CH₂Cl₂)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and acetone (3.0 eq) in 1,2-dichloroethane.
-
Add a catalytic amount of glacial acetic acid (0.1 eq) and stir the mixture at room temperature for 1 hour to facilitate the formation of the enamine/iminium ion intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction may be mildly exothermic.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired 1-isopropyl-3-(4-methylphenoxy)azetidine.
Mandatory Visualizations
The following diagrams illustrate the logical flow of the derivatization strategies described in these application notes.
Caption: General workflow for the derivatization of the this compound core.
Application Notes and Protocols for the Analytical Characterization of 3-(4-Methylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 3-(4-Methylphenoxy)azetidine, a key intermediate in the synthesis of various biologically active molecules. The protocols detailed below are essential for confirming the identity, purity, and structural integrity of this compound.
Overview of Analytical Techniques
The characterization of this compound relies on a combination of spectroscopic and chromatographic techniques. These methods provide orthogonal information to ensure a comprehensive analysis of the molecule. The primary techniques employed are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the molecular structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the elemental composition and structural features.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound and quantify any impurities.
-
Elemental Analysis: To determine the percentage composition of carbon, hydrogen, and nitrogen, which serves as a fundamental check of the empirical formula.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of each atom in the molecule.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-220 ppm, 512-1024 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Data Presentation: Expected Chemical Shifts
The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound based on data from closely related 3-phenoxyazetidine derivatives. Actual shifts may vary slightly.
| Atom/Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Azetidine CH | ~4.8 - 5.2 (m) | ~65 - 70 |
| Azetidine CH₂ | ~3.8 - 4.2 (m) | ~50 - 55 |
| Aromatic CH (ortho to O) | ~6.8 - 7.0 (d, J ≈ 8 Hz) | ~115 - 120 |
| Aromatic CH (meta to O) | ~7.0 - 7.2 (d, J ≈ 8 Hz) | ~128 - 132 |
| Aromatic C-O | N/A | ~155 - 160 |
| Aromatic C-CH₃ | N/A | ~130 - 135 |
| Methyl (CH₃) | ~2.2 - 2.4 (s) | ~20 - 22 |
| Azetidine NH | Variable (broad singlet) | N/A |
Note: Chemical shifts are approximate and can be influenced by solvent and concentration. Multiplicity is indicated as s (singlet), d (doublet), m (multiplet).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and can provide structural information through analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the elemental composition.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile (typically 1 mg/mL).
-
Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via an HPLC system.
-
Acquire data in positive ion mode.
-
For HRMS, use an Orbitrap or Time-of-Flight (TOF) analyzer.
-
Data Presentation: Expected Mass Spectrometric Data
| Parameter | Value |
| Molecular Formula | C₁₀H₁₃NO |
| Molecular Weight | 163.22 g/mol |
| Exact Mass | 163.09971 u |
| Expected [M+H]⁺ (Monoisotopic) | 164.1070 |
Expected Fragmentation: The primary fragmentation is likely to involve the loss of the azetidine ring or cleavage of the ether bond.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for determining the purity of this compound and for quantifying any related substances or impurities. A reverse-phase method is typically employed.
Experimental Protocol: HPLC Analysis
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL. Further dilute as necessary for analysis.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Chromatographic Conditions: The following conditions are a good starting point and may require optimization:
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm and 254 nm |
| Injection Volume | 10 µL |
Data Presentation: Expected HPLC Data
| Parameter | Expected Value |
| Retention Time | Dependent on the specific method, but expected to be in the range of 5-10 minutes under the conditions above. |
| Purity | Should be ≥95% for most research applications. |
Elemental Analysis
Elemental analysis provides the percentage of carbon, hydrogen, and nitrogen in the compound. This is a fundamental technique to confirm the empirical formula.
Experimental Protocol: Elemental Analysis
-
Sample Preparation: A small, accurately weighed amount of the dried, pure compound (typically 2-3 mg) is required.
-
Instrumentation: Use a CHN elemental analyzer.
-
Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, and N₂) are quantified.
Data Presentation: Theoretical Elemental Composition
| Element | Theoretical Percentage |
| Carbon (C) | 73.59% |
| Hydrogen (H) | 8.03% |
| Nitrogen (N) | 8.58% |
| Oxygen (O) | 9.80% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analytical characterization of this compound.
Logical Relationship of Analytical Techniques
This diagram shows the relationship between the analytical techniques and the information they provide for the comprehensive characterization of the target molecule.
Application Note: HPLC Purification of 3-(4-Methylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 3-(4-Methylphenoxy)azetidine using High-Performance Liquid Chromatography (HPLC). Due to the presence of a tertiary amine within the azetidine ring and a phenoxy ether linkage, both reverse-phase and normal-phase chromatography are viable purification strategies. This document outlines optimized protocols for both methods, enabling researchers to select the most appropriate technique based on the impurity profile of their crude sample. The protocols include recommended columns, mobile phases, and detection parameters to achieve high purity and recovery of the target compound.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the azetidine scaffold in biologically active molecules. The azetidine ring can impart favorable physicochemical properties, such as improved solubility and metabolic stability. Efficient and reliable purification of such compounds is critical for subsequent biological evaluation and development. High-Performance Liquid Chromatography (HPLC) offers a powerful technique for the purification of small molecules like this compound, providing high resolution and purity. This note details two distinct HPLC approaches: a reverse-phase method suitable for separating non-polar to moderately polar impurities, and a normal-phase method which is often advantageous for compounds containing basic amine functionalities that can exhibit poor peak shape on standard silica columns.
Experimental Protocols
Method 1: Reverse-Phase HPLC Purification
Reverse-phase HPLC is a broadly applicable technique for the purification of a wide range of organic molecules. The separation is based on hydrophobic interactions between the analyte and the stationary phase.
Instrumentation and Materials:
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler, column oven, and UV detector.
-
Column: C18 reverse-phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of 10-50 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Detection: UV at 254 nm.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 250 x 10 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 100 - 500 µL (dependent on concentration) |
Procedure:
-
Equilibrate the column with 10% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample.
-
Run the gradient elution as specified in the table above.
-
Monitor the chromatogram and collect fractions corresponding to the main peak of this compound.
-
Analyze the collected fractions for purity using analytical HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Method 2: Normal-Phase HPLC Purification
Normal-phase HPLC can be particularly effective for purifying compounds with basic functional groups like the tertiary amine in the azetidine ring. The addition of a basic modifier to the mobile phase is often crucial to prevent peak tailing and achieve good separation.
Instrumentation and Materials:
-
HPLC System: Preparative HPLC system with a gradient pump, autosampler, and UV detector.
-
Column: Silica or Diol column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase A: Hexane (or Heptane).
-
Mobile Phase B: Ethyl Acetate.
-
Mobile Phase Modifier: 0.1% Triethylamine (TEA) or n-Propylamine added to both Mobile Phase A and B.[1]
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
-
Detection: UV at 254 nm.
Chromatographic Conditions:
| Parameter | Value |
| Column | Silica, 250 x 10 mm, 5 µm |
| Mobile Phase | A: Hexane with 0.1% TEAB: Ethyl Acetate with 0.1% TEA |
| Gradient | 5-50% B over 20 minutes |
| Flow Rate | 4.0 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 254 nm |
| Injection Volume | 100 - 500 µL (dependent on concentration) |
Procedure:
-
Equilibrate the column with 5% Mobile Phase B for at least 10 column volumes.
-
Inject the prepared sample.
-
Run the gradient elution as specified in the table above.
-
Monitor the chromatogram and collect fractions corresponding to the main peak.
-
Analyze the collected fractions for purity.
-
Pool the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Comparison of HPLC Purification Methods
| Parameter | Reverse-Phase HPLC | Normal-Phase HPLC |
| Stationary Phase | C18 (Hydrophobic) | Silica or Diol (Polar) |
| Mobile Phase | Acetonitrile/Water (polar) with acid modifier | Hexane/Ethyl Acetate (non-polar) with basic modifier |
| Elution Order | More polar compounds elute first | More non-polar compounds elute first |
| Typical Purity | >98% | >98% |
| Typical Recovery | 80-95% | 80-95% |
| Key Advantage | Broad applicability, good for a wide range of impurities. | Excellent for basic compounds, can prevent peak tailing.[1] |
Visualizations
Caption: Experimental workflow for the HPLC purification of this compound.
Conclusion
The protocols described in this application note provide robust and reproducible methods for the HPLC purification of this compound. The choice between reverse-phase and normal-phase chromatography will depend on the nature of the impurities present in the crude material. For general-purpose purification, the reverse-phase method is a reliable starting point. However, if significant peak tailing is observed or if impurities are closely related in polarity but differ in basicity, the normal-phase method with a basic modifier is recommended. Both methods are capable of yielding high-purity material suitable for further research and development activities.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing 3-(4-Methylphenoxy)azetidine Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(4-Methylphenoxy)azetidine. The information is presented in a question-and-answer format to directly address common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound is typically a multi-step process that begins with a commercially available, N-protected 3-hydroxyazetidine. The most common N-protecting group is the tert-butoxycarbonyl (Boc) group due to its stability under various reaction conditions and its straightforward removal.[1] The synthesis can be broadly divided into three main stages:
-
Ether Formation: Coupling of N-Boc-3-hydroxyazetidine with p-cresol to form the N-Boc-3-(4-methylphenoxy)azetidine intermediate. This is the key bond-forming step and can be achieved through two primary methods: the Williamson Ether Synthesis or the Mitsunobu Reaction.
-
Deprotection: Removal of the N-Boc protecting group to yield the final product.
-
Purification: Isolation and purification of the final this compound, often as a salt for improved stability.
Q2: Which method is better for the ether formation step: Williamson Ether Synthesis or the Mitsunobu Reaction?
A2: Both the Williamson ether synthesis and the Mitsunobu reaction are effective for preparing 3-aryloxyazetidines.[2] The choice between them often depends on factors such as substrate compatibility, desired reaction conditions, and scalability.
-
Williamson Ether Synthesis: This is a classic S(_N)2 reaction that involves deprotonating the phenol (p-cresol) to form a phenoxide, which then displaces a leaving group on the azetidine ring.[3] This method is often preferred for its cost-effectiveness and simpler purification. However, it requires an additional step to convert the hydroxyl group of N-Boc-3-hydroxyazetidine into a good leaving group, such as a tosylate or mesylate.[3]
-
Mitsunobu Reaction: This reaction allows for the direct conversion of the alcohol to the ether in a single step with inversion of stereochemistry.[2][4] It is known for its mild reaction conditions and high yields.[5] However, the reagents used (e.g., DEAD or DIAD and triphenylphosphine) can be costly, and the removal of byproducts like triphenylphosphine oxide can sometimes be challenging.[4]
Q3: What are the common challenges in the final Boc deprotection step?
A3: The primary challenge during the deprotection of the N-Boc group is the generation of a reactive tert-butyl cation, which can lead to side reactions, especially if other nucleophilic functional groups are present in the molecule.[6] Incomplete deprotection can also be an issue, potentially caused by insufficient acid strength, low reaction temperatures, or steric hindrance.[7][8] The choice of acid and solvent is crucial; strong acids like trifluoroacetic acid (TFA) in dichloromethane (DCM) are commonly used, but milder conditions such as HCl in dioxane may also be effective.[6][9]
Troubleshooting Guides
Problem 1: Low Yield in the Williamson Ether Synthesis of N-Boc-3-(4-methylphenoxy)azetidine
| Possible Cause | Suggested Solution |
| Inefficient Deprotonation of p-Cresol | Ensure a sufficiently strong base is used to fully deprotonate the p-cresol. While sodium hydroxide can be used, stronger bases like sodium hydride (NaH) are often more effective.[3][10] The reaction must be conducted under anhydrous conditions, as any moisture will quench the base. |
| Poor Leaving Group on the Azetidine Ring | The hydroxyl group of N-Boc-3-hydroxyazetidine is a poor leaving group and must be converted to a more suitable one, such as a tosylate (OTs) or mesylate (OMs), prior to the reaction with the p-cresolate.[3] Ensure this activation step goes to completion. |
| Suboptimal Solvent Choice | Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile.[3] These solvents effectively solvate the cation of the phenoxide salt while leaving the nucleophilic anion more reactive, thus favoring the S(_N)2 reaction. |
| Competing Elimination Reaction (E2) | To favor substitution over elimination, maintain a moderate reaction temperature, typically between 50-100 °C.[3] Using a less sterically hindered base can also help minimize elimination.[11] |
Problem 2: Difficulty in Purifying the Product after the Mitsunobu Reaction
| Possible Cause | Suggested Solution |
| Presence of Triphenylphosphine Oxide (TPPO) and Hydrazinedicarboxylate Byproducts | These byproducts can often co-elute with the desired product during column chromatography. Several strategies can be employed for their removal: - Crystallization: If the desired product is a solid, recrystallization can be an effective purification method. - Modified Reagents: Consider using polymer-supported triphenylphosphine or modified azodicarboxylates that facilitate easier removal of byproducts.[4] |
| Incomplete Reaction | Monitor the reaction closely using TLC or LC-MS to ensure all the starting alcohol has been consumed. If the reaction stalls, a slight increase in temperature or addition of more reagents may be necessary. |
Problem 3: Incomplete Boc Deprotection or Formation of Side Products
| Possible Cause | Suggested Solution |
| Incomplete Deprotection | Increase the concentration of the acid (e.g., from 20% to 50% TFA in DCM) or extend the reaction time.[7] Gentle warming (e.g., to 40°C) can also be effective, but be mindful of potential side reactions.[6] For substrates that are sensitive to strong acids, consider alternative deprotection methods such as using HCl in dioxane or Lewis acids like zinc bromide.[7] |
| Side Product Formation (tert-butylation) | The tert-butyl cation generated during deprotection is electrophilic and can react with nucleophiles. While p-cresol is not part of the final deprotection step, if any unreacted p-cresol remains, it could be alkylated. To mitigate this, ensure the intermediate is thoroughly purified before deprotection. |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-tosyloxyazetidine (Leaving Group Formation)
-
To a solution of N-Boc-azetidin-3-ol (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 equivalents).[12]
-
Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise, maintaining the temperature at 0 °C.[12]
-
Allow the reaction to stir at room temperature for 12-16 hours.[12]
-
Monitor the reaction by TLC until the starting material is consumed.[12]
-
Quench the reaction with water and extract the product with DCM.[12]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield N-Boc-3-tosyloxyazetidine.[12]
Protocol 2: Williamson Ether Synthesis of N-Boc-3-(4-methylphenoxy)azetidine
-
To a solution of p-cresol (1.2 equivalents) in a suitable polar aprotic solvent such as DMF or acetonitrile, add a base like potassium carbonate (2.0 equivalents) or sodium hydride (1.2 equivalents).[12]
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the phenoxide.[12]
-
Add a solution of N-Boc-3-tosyloxyazetidine (1 equivalent) in the same solvent.[12]
-
Heat the reaction mixture to 70-80 °C and stir for 12-24 hours.[12]
-
Monitor the reaction progress by LC-MS.[12]
-
Upon completion, cool the reaction mixture, quench with water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Mitsunobu Reaction for N-Boc-3-(4-methylphenoxy)azetidine
-
Dissolve N-Boc-3-hydroxyazetidine (1 eq.), p-cresol (1.2 eq.), and triphenylphosphine (1.5 eq.) in an anhydrous solvent such as THF or DCM.[2]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise to the cooled solution.[2]
-
Allow the reaction to warm to room temperature and stir for 6-24 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting alcohol.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography to separate the product from triphenylphosphine oxide and other byproducts.
Protocol 4: N-Boc Deprotection of N-Boc-3-(4-methylphenoxy)azetidine
-
Dissolve the purified N-Boc-3-(4-methylphenoxy)azetidine in a suitable solvent like DCM or 1,4-dioxane.[12]
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) (typically 25-50% v/v) or a 4M solution of hydrochloric acid in dioxane.[6][12]
-
Stir the reaction at room temperature for 1-4 hours.[12]
-
Monitor the deprotection by TLC or LC-MS.[12]
-
Once complete, concentrate the reaction mixture under reduced pressure.[12]
-
The resulting salt can often be precipitated with a non-polar solvent like diethyl ether, filtered, and washed to yield the final product.
Visualized Workflows and Logic
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting logic for low yield in Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. The Williamson Ether Synthesis [cs.gordon.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 3-Aryloxyazetidines
Welcome to the technical support center for the synthesis of 3-aryloxyazetidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the synthesis of this important structural motif.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-aryloxyazetidines?
A1: The three most prevalent methods for the synthesis of 3-aryloxyazetidines are the Williamson ether synthesis, the Mitsunobu reaction, and the Buchwald-Hartwig O-arylation. Each method has its own advantages and is prone to specific side reactions.
Q2: I am observing a significant amount of an elimination byproduct. Which synthetic method am I likely using and how can I fix it?
A2: The formation of an alkene byproduct via an E2 elimination reaction is a common issue in the Williamson ether synthesis .[1] This is especially problematic when using a sterically hindered 3-halo- or 3-sulfonyloxyazetidine. To minimize this side reaction, you should:
-
Use a primary-like leaving group on the azetidine if possible.
-
Employ a less sterically bulky base to form the phenoxide.
-
Maintain a lower reaction temperature, as higher temperatures tend to favor elimination.[1]
Q3: My purification is complicated by a byproduct that is difficult to separate from the desired 3-aryloxyazetidine. What is the likely culprit?
A3: If you are using the Mitsunobu reaction , the most common byproducts are triphenylphosphine oxide (TPPO) and a hydrazodicarboxylate derivative.[2][3] These can often be challenging to remove completely. To address this, consider:
-
Using polymer-supported triphenylphosphine to simplify the removal of the phosphine oxide byproduct by filtration.
-
Employing modified azodicarboxylates that facilitate easier purification.
-
Careful optimization of your chromatographic purification method.
Q4: I am trying to couple a phenol with N-H-azetidin-3-ol and I am getting N-arylation in addition to the desired O-arylation. How can I improve the selectivity?
A4: This issue is most relevant to the Buchwald-Hartwig O-arylation . To favor O-arylation over N-arylation, it is crucial to protect the azetidine nitrogen, for example with a Boc group. The choice of ligand and base is also critical in controlling the selectivity of the reaction.
Troubleshooting Guides
Below are detailed troubleshooting guides for the three main synthetic routes to 3-aryloxyazetidines.
Method 1: Williamson Ether Synthesis
This classical method involves the reaction of a phenoxide with a 3-haloazetidine or an azetidin-3-yl sulfonate. While straightforward, it is susceptible to competing elimination and C-alkylation reactions.
Common Side Reactions and Troubleshooting
| Side Reaction | Cause | Troubleshooting Strategy | Expected Outcome |
| Elimination (Azetine formation) | Steric hindrance at the azetidine 3-position; strong, bulky base; high temperature.[1][4] | Use a less sterically hindered leaving group on the azetidine (e.g., mesylate or tosylate instead of iodide). Use a non-bulky base (e.g., NaH, K₂CO₃).[1] Lower the reaction temperature. | Increased yield of the desired 3-aryloxyazetidine and reduced alkene byproduct. |
| C-Alkylation of Phenol | Ambident nature of the phenoxide nucleophile. Protic solvents can promote C-alkylation.[1] | Use a polar aprotic solvent such as DMF or acetonitrile.[1] | Favors O-alkylation, leading to a higher yield of the desired ether product. |
| Low or No Reaction | Incomplete deprotonation of the phenol. Poor leaving group on the azetidine. | Use a stronger base (e.g., NaH) to ensure complete formation of the phenoxide.[1] Use a better leaving group on the azetidine (I > Br > Cl > OTs > OMs). | Improved reaction rate and higher conversion to the product. |
| Ring Opening of Azetidine | Harsh reaction conditions (very strong base, high temperature). | Use milder bases and the lowest effective temperature. | Preservation of the azetidine ring structure. |
Experimental Protocol: Williamson Ether Synthesis of N-Boc-3-phenoxyazetidine
-
Alkoxide Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add phenol (1.2 equivalents) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents, 60% dispersion in mineral oil) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
-
Ether Formation:
-
To the solution of the sodium phenoxide, add a solution of N-Boc-3-methanesulfonyloxyazetidine (1.0 equivalent) in anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and cautiously quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Troubleshooting Workflow (Williamson Ether Synthesis)
References
Preventing pyrrolidine formation in azetidine synthesis
Welcome to the Technical Support Center for Azetidine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of azetidines, with a specific focus on preventing the common side reaction of pyrrolidine formation.
Troubleshooting Guide: Pyrrolidine Formation
One of the most frequent challenges in azetidine synthesis is the co-formation of the thermodynamically more stable five-membered pyrrolidine ring. This guide provides insights into the probable causes and offers targeted solutions to minimize or eliminate this byproduct.
| Issue | Probable Cause | Recommended Solution |
| High percentage of pyrrolidine byproduct observed. | High Reaction Temperature: Elevated temperatures can favor the thermodynamically controlled formation of pyrrolidine over the kinetically favored azetidine. In some cases, it can also promote the thermal isomerization of the desired azetidine to the pyrrolidine.[1] | Lower the reaction temperature. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate for azetidine formation.[1] |
| Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and the stability of intermediates, favoring one cyclization pathway over another. | Screen a variety of solvents. For instance, in the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines, 1,2-dichloroethane (DCE) was found to be superior to acetonitrile (MeCN) and tetrahydrofuran (THF), yielding a higher ratio of azetidine to pyrrolidine.[2][3][4] | |
| Suboptimal Catalyst or Lewis Acid: The choice of catalyst is critical for directing the regioselectivity of the cyclization. Some catalysts may preferentially promote the 5-endo-tet cyclization leading to pyrrolidines.[2] | Select a catalyst known for high selectivity towards azetidine formation. For example, La(OTf)₃ has been shown to be highly effective in promoting the 4-exo-tet cyclization to form azetidines from cis-3,4-epoxy amines, with a greater than 20:1 selectivity over the corresponding pyrrolidine.[2][3][4] | |
| Nature of the Starting Material/Substituents: The electronic and steric properties of substituents on the starting material can influence the propensity for pyrrolidine formation. Electron-withdrawing or -donating groups can affect the relative rates of the competing cyclization reactions.[5] | Modify the starting material if possible. For example, in the iodocyclization of homoallyl amines, the nature of the substituent on the nitrogen atom can affect the ratio of azetidine to pyrrolidine.[5] | |
| Isomerization of Azetidine to Pyrrolidine: The initially formed azetidine can undergo rearrangement to the more stable pyrrolidine, especially under the reaction conditions. This can occur via an aziridinium ion intermediate. | Minimize reaction time and work up the reaction as soon as the starting material is consumed. Consider reaction conditions that do not promote isomerization. |
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of pyrrolidine in my reaction. What is the first thing I should check?
A1: The first parameter to investigate is the reaction temperature. High temperatures often favor the formation of the more stable pyrrolidine ring.[1] Try running the reaction at a lower temperature to see if the ratio of azetidine to pyrrolidine improves.
Q2: How does the choice of catalyst influence the formation of pyrrolidine?
A2: The catalyst plays a crucial role in controlling the regioselectivity of the cyclization. A well-chosen catalyst can significantly favor the desired 4-exo-tet cyclization for azetidine formation over the competing 5-endo-tet cyclization that leads to pyrrolidines. For the intramolecular aminolysis of epoxy amines, La(OTf)₃ is a prime example of a catalyst that delivers high selectivity for the azetidine product.[2][3][4]
Q3: Can the solvent really make a difference in the product ratio?
A3: Absolutely. The solvent can influence reaction rates and the stability of intermediates. In the La(OTf)₃-catalyzed synthesis of azetidines from cis-3,4-epoxy amines, switching the solvent from dichloromethane to 1,2-dichloroethane (DCE) can significantly improve the yield and selectivity for the azetidine.[2][3][4] It is always advisable to screen a range of solvents.
Q4: My desired azetidine seems to be converting to pyrrolidine over time. What is happening and how can I prevent it?
A4: This is likely due to the isomerization of the azetidine to the more thermodynamically stable pyrrolidine. This rearrangement can be promoted by the reaction conditions, sometimes proceeding through an aziridinium ion intermediate. To mitigate this, monitor your reaction closely and stop it as soon as the starting material is consumed to minimize the time the azetidine product is exposed to the reaction conditions.
Q5: Are there any general strategies to favor azetidine formation?
A5: Yes. Besides optimizing temperature, catalyst, and solvent, consider the following:
-
Use of cis-epoxides: In the synthesis of 3-hydroxyazetidines from epoxy amines, starting with a cis-epoxide is crucial for favoring the 4-exo-tet cyclization.[2]
-
High Dilution: For intramolecular cyclizations, running the reaction under high dilution conditions can favor the desired ring formation over intermolecular side reactions.
-
Choice of Leaving Group: In syntheses involving nucleophilic substitution, a good leaving group is essential for efficient cyclization.
Key Experimental Protocols
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine
This protocol is optimized for the synthesis of 3-hydroxyazetidines with high selectivity against pyrrolidine formation.[3][4]
Materials:
-
cis-3,4-epoxy amine substrate
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard glassware for reflux under an inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the cis-3,4-epoxy amine substrate (1.0 eq).
-
Dissolve the substrate in anhydrous DCE to a concentration of approximately 0.2 M.
-
Add La(OTf)₃ (5 mol%) to the solution at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0°C.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the 3-hydroxyazetidine.
-
Characterize the product and determine the regioselectivity (azetidine vs. pyrrolidine) using NMR spectroscopy.
| Parameter | Optimized Condition | Azetidine:Pyrrolidine Ratio |
| Catalyst | La(OTf)₃ (5 mol%) | >20:1 |
| Solvent | 1,2-Dichloroethane (DCE) | High |
| Temperature | Reflux | Optimal for this specific reaction |
Protocol 2: Iodocyclization of a Homoallylamine
This protocol describes the synthesis of 2-(iodomethyl)azetidines at room temperature, which favors the kinetic product over the pyrrolidine.[1]
Materials:
-
Homoallylamine substrate
-
Iodine (I₂)
-
Sodium bicarbonate (NaHCO₃)
-
Acetonitrile (MeCN)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Standard glassware for reactions at room temperature
Procedure:
-
Dissolve the homoallylamine (1.0 eq) in acetonitrile.
-
Add sodium bicarbonate (2.0 eq).
-
Add a solution of iodine (3.0 eq) in acetonitrile dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
| Parameter | Condition for Azetidine | Condition for Pyrrolidine |
| Temperature | Room Temperature | 50 °C |
Visual Guides
Reaction Pathway Selectivity
Caption: Factors influencing azetidine vs. pyrrolidine formation.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting pyrrolidine formation.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Technical Support Center: Purification of 3-(4-Methylphenoxy)azetidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of 3-(4-Methylphenoxy)azetidine.
Troubleshooting Guide
Problem 1: Poor Separation and Tailing during Silica Gel Column Chromatography
Symptoms:
-
Broad, tailing peaks for the desired product.
-
Co-elution with impurities of similar polarity.
-
Irreversible binding of the product to the silica gel.
Root Cause: The basic nature of the azetidine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of the silica gel stationary phase. This interaction can result in poor peak shape and recovery.[1]
Solutions:
-
Mobile Phase Modification: Add a basic modifier to the mobile phase to compete with the azetidine for active sites on the silica gel.
-
Use of Amino-Functionalized Silica: Employing an amine-functionalized silica gel column can minimize interactions with the basic product, often allowing for purification with less polar solvents.[1]
-
Column Deactivation: Before loading the sample, flush the silica gel column with a solvent system containing a basic additive like triethylamine to deactivate the acidic sites.[1]
Problem 2: Product Degradation during Purification
Symptoms:
-
Appearance of new, unexpected spots on TLC or peaks in LC-MS after purification.
-
Low overall yield of the purified product.
Root Cause: The four-membered azetidine ring is strained and can be susceptible to ring-opening or other degradation pathways, particularly under acidic or harsh temperature conditions.[2][3][4] The presence of certain functional groups can influence the stability of the azetidine ring.[3]
Solutions:
-
Maintain Neutral pH: Ensure all purification steps are carried out under neutral or slightly basic conditions. Avoid acidic mobile phases or additives.
-
Temperature Control: Perform purification at room temperature or below if possible. Avoid excessive heating during solvent evaporation.
-
Inert Atmosphere: If the compound is sensitive to oxidation, conduct purification steps under an inert atmosphere (e.g., nitrogen or argon).
Problem 3: Difficulty Removing Solvent or High Boiling Impurities
Symptoms:
-
Residual solvent peaks in NMR analysis.
-
Presence of high-boiling point impurities that co-distill with the product.
Root Cause: Solvents with high boiling points (e.g., DMF, DMSO) used in the synthesis can be challenging to remove completely.[2] Similarly, impurities with boiling points close to the product can be difficult to separate by distillation alone.
Solutions:
-
Azeotropic Removal: Use a co-solvent with a lower boiling point (e.g., toluene) to azeotropically remove high-boiling solvents under reduced pressure.
-
Kugelrohr Distillation: For small-scale purification, Kugelrohr distillation can be effective for separating the product from non-volatile or very high-boiling impurities at a reduced pressure.[5]
-
Chromatography: If distillation is ineffective, column chromatography is the preferred method for removing impurities with different polarities.[6][7]
Frequently Asked Questions (FAQs)
Q1: What is the recommended first-pass purification method for crude this compound?
A1: Flash column chromatography on silica gel is the most common and effective initial purification method.[6][7] It is recommended to start with a non-polar solvent system, such as a gradient of ethyl acetate in hexane, and add a small amount of triethylamine (0.1-1%) to the eluent to improve peak shape and recovery.[1]
Q2: How can I monitor the progress of the purification?
A2: Thin Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. Use a suitable staining method, such as potassium permanganate, to visualize the spots, as azetidine compounds may not be strongly UV-active. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used to track the desired product and identify impurities based on their mass-to-charge ratio.[6]
Q3: My purified this compound appears to be an oil, but I expected a solid. What should I do?
A3: While some azetidine derivatives are solids, many are oils at room temperature. The physical state depends on the purity and the specific substituents. If you require a solid, you can attempt to form a salt (e.g., hydrochloride or trifluoroacetate salt) by treating the purified free base with the corresponding acid. Salt formation often results in a crystalline solid that is easier to handle and may have enhanced stability.
Q4: I am observing a byproduct with the same mass as my starting material. What could it be?
A4: If you are synthesizing this compound via a Williamson ether synthesis from an N-protected azetidin-3-ol derivative and 4-methylphenol, an incomplete reaction will result in unreacted starting materials. Another possibility is the presence of isomers, depending on the synthetic route. Careful analysis of NMR and MS data is crucial for structure elucidation.
Data Presentation
Table 1: Illustrative Purity Profile of this compound After Different Purification Methods
| Purification Method | Purity (by LC-MS) | Yield (%) | Key Impurities Removed |
| Crude Product | ~75% | - | Unreacted starting materials, solvent |
| Flash Chromatography (Silica Gel with 0.5% TEA) | >95% | 80% | Polar and non-polar byproducts |
| Recrystallization (from Ethyl Acetate/Hexane) | >98% | 65% (from crude) | Minor impurities, isomers |
| Kugelrohr Distillation | >97% | 70% | Non-volatile impurities |
Note: The data in this table is for illustrative purposes and may not represent actual experimental results.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Column Packing: Prepare a silica gel slurry in the initial, low-polarity mobile phase (e.g., 95:5 Hexane/Ethyl Acetate with 0.5% TEA). Pack the column, ensuring no air bubbles are trapped.
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the mobile phase. Alternatively, dry-load the sample by adsorbing it onto a small amount of silica gel.
-
Loading and Elution: Carefully load the sample onto the top of the silica gel bed. Begin elution with the initial mobile phase, gradually increasing the polarity (e.g., to 80:20 Hexane/Ethyl Acetate with 0.5% TEA).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure, avoiding excessive heat.
Protocol 2: Recrystallization
-
Solvent Selection: Dissolve the impure this compound in a minimum amount of a suitable hot solvent (e.g., ethyl acetate). The compound should be soluble in the hot solvent and sparingly soluble at room temperature or below.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly cool the solution to room temperature and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for common purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Buy 3-(2-Bromo-5-methylphenoxy)azetidine (EVT-12206452) [evitachem.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
Technical Support Center: Stability of 3-Phenoxyazetidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-phenoxyazetidine derivatives in solution. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue 1: Rapid Degradation of 3-Phenoxyazetidine Derivative Observed During Aqueous Work-up or Purification
Question: My 3-phenoxyazetidine derivative appears to be degrading rapidly upon dissolution in acidic aqueous solutions for extraction or during silica gel chromatography. What could be the cause and how can I mitigate this?
Answer:
Rapid degradation under acidic conditions is a known issue for some azetidine-containing compounds. The primary cause is the acid-catalyzed hydrolysis of the azetidine ring. The nitrogen atom of the azetidine can be protonated, which activates the strained four-membered ring towards nucleophilic attack by water, leading to ring-opening and formation of degradation products.
Troubleshooting Steps:
-
pH Control: Avoid strongly acidic conditions during aqueous work-ups. Use milder acidic solutions like saturated ammonium chloride or dilute acetic acid if a wash is necessary.
-
Purification Method: Standard silica gel is acidic and can cause degradation.[1] Consider the following alternatives:
-
Neutralized Silica Gel: Use silica gel that has been pre-treated with a non-nucleophilic base, such as triethylamine (e.g., 0.1-1% in the eluent).
-
Alternative Stationary Phases: Employ less acidic stationary phases like neutral alumina or consider flash chromatography with a reversed-phase column.
-
-
Temperature: Perform extractions and purifications at reduced temperatures (e.g., 0-5 °C) to slow down the rate of degradation.
-
Minimize Exposure Time: Reduce the time the compound is in contact with acidic or protic environments.
Issue 2: Appearance of Multiple Peaks in HPLC Analysis After Sample Preparation
Question: After preparing my 3-phenoxyazetidine derivative in a common HPLC diluent (e.g., acetonitrile/water), I observe multiple new peaks in the chromatogram that are not present in the solid material. What is happening?
Answer:
The appearance of new peaks suggests on-instrument or in-solution degradation. This can be triggered by the pH of the diluent, the mobile phase, or prolonged exposure to the analytical conditions.
Troubleshooting Steps:
-
Solvent Selection: Ensure the diluent for sample preparation is neutral and aprotic if possible. If an aqueous diluent is required, use buffered solutions at a neutral pH.
-
Mobile Phase pH: The pH of the mobile phase can significantly impact the stability of the analyte on the column. If using a buffered mobile phase, ensure its pH is in a range where the compound is stable.
-
Sample Stability in Autosampler: If samples are queued for an extended period, degradation can occur in the autosampler. Consider using a cooled autosampler or performing a time-course study to assess the stability of the sample in the injection solvent over several hours.
-
Method Optimization: A well-developed, stability-indicating HPLC method is crucial. This method should be able to separate the parent compound from its potential degradation products.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 3-phenoxyazetidine derivatives in solution?
A1: The most common degradation pathway, particularly under acidic conditions, is the acid-catalyzed hydrolysis of the azetidine ring. This proceeds through the formation of a highly reactive azetidinium ion, which is then attacked by a nucleophile (such as water) to yield a ring-opened product.[4] Oxidative degradation can also occur, though it is often less prevalent than hydrolysis.
Q2: How does the substitution on the azetidine nitrogen affect stability?
A2: The electronic nature of the substituent on the azetidine nitrogen plays a crucial role in the stability of the ring. Electron-withdrawing groups tend to decrease the basicity of the nitrogen atom, making it less susceptible to protonation and subsequent acid-catalyzed degradation. Conversely, electron-donating groups can increase the susceptibility to acid-catalyzed ring opening.
Q3: What analytical techniques are best suited for monitoring the stability of 3-phenoxyazetidine derivatives?
A3: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common and effective technique for stability studies.[5] A validated stability-indicating HPLC method is essential to separate and quantify the parent compound and its degradation products. LC-MS is particularly useful for the identification of unknown degradants. Nuclear Magnetic Resonance (NMR) spectroscopy can be employed for the structural elucidation of isolated degradation products.[6]
Q4: What are typical forced degradation conditions for studying the stability of 3-phenoxyazetidine derivatives?
A4: Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods.[1] Typical conditions include:
-
Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to 60°C.
-
Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature to 60°C.
-
Oxidative Degradation: 3% to 30% hydrogen peroxide at room temperature.
-
Thermal Degradation: 60°C to 80°C in a stability chamber.
-
Photolytic Degradation: Exposure to UV and visible light as per ICH Q1B guidelines.
Data Presentation
Table 1: Illustrative Half-Life (t½) of a Generic N-Aryl-3-phenoxyazetidine Derivative Under Various pH Conditions at 50°C
| pH Condition | Buffer System | Half-Life (t½) in hours (Illustrative) |
| 1.2 | 0.1 M HCl | 2.5 |
| 4.5 | Acetate Buffer | 48 |
| 7.4 | Phosphate Buffer | > 200 |
| 9.0 | Borate Buffer | 150 |
| 12.0 | 0.01 M NaOH | 72 |
Note: The data presented in this table is for illustrative purposes only and will vary depending on the specific substituents on the 3-phenoxyazetidine derivative.
Experimental Protocols
Protocol: Stability-Indicating RP-HPLC Method for a Generic 3-Phenoxyazetidine Derivative
This protocol outlines a general-purpose, stability-indicating reversed-phase HPLC method suitable for monitoring the degradation of 3-phenoxyazetidine derivatives.
1. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 10% B
-
18.1-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
2. Sample Preparation:
-
Stock Solution: Prepare a 1.0 mg/mL stock solution of the 3-phenoxyazetidine derivative in acetonitrile.
-
Working Solution: Dilute the stock solution to a final concentration of 0.1 mg/mL with a 50:50 mixture of acetonitrile and water.
3. Forced Degradation Sample Preparation:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute to 10 mL with the diluent.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Heat at 60°C for 4 hours. Cool, neutralize with 1 M HCl, and dilute to 10 mL with the diluent.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours. Dilute to 10 mL with the diluent.
4. Method Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can separate the parent drug from its degradation products and any process impurities.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
Visualizations
Caption: Acid-catalyzed degradation pathway of 3-phenoxyazetidine.
Caption: Workflow for a forced degradation study.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. jcsp.org.pk [jcsp.org.pk]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. Characterisation of degradation products of tegoprazan by LC-MS and GC-MS. | Semantic Scholar [semanticscholar.org]
- 6. ijrpp.com [ijrpp.com]
Technical Support Center: Mitsunobu Reaction with Azetidines
This guide provides troubleshooting advice and frequently asked questions for researchers utilizing the Mitsunobu reaction with azetidine-containing substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Mitsunobu reaction with an azetidine substrate failing or giving low yields?
A1: Several factors can contribute to low yields in Mitsunobu reactions involving azetidines:
-
Basicity of the Azetidine Nitrogen: The nitrogen atom in the azetidine ring is basic and can interfere with the reaction by reacting with the acidic proton of the nucleophile or the phosphonium intermediates. This is a common issue as the success of the Mitsunobu reaction is highly dependent on the pKa of the nucleophilic species.[1]
-
Steric Hindrance: Azetidines, particularly those with bulky substituents, can present significant steric hindrance, slowing down the desired SN2 reaction.[2]
-
Side Reactions: The azodicarboxylate (e.g., DEAD or DIAD) can sometimes act as a nucleophile and displace the activated alcohol, leading to unwanted byproducts.[2] This is more likely if the intended nucleophile is not sufficiently acidic (pKa > 13).[2]
-
Reagent Quality: The quality of reagents, especially the azodicarboxylate and phosphine, is crucial. Old or improperly stored reagents can lead to poor results. Triphenylphosphine, for instance, can oxidize over time.
Q2: I am observing multiple unexpected products in my reaction mixture. What are the likely side reactions?
A2: Common side reactions in the Mitsunobu reaction, particularly with azetidines, include:
-
N-Alkylation of the Azodicarboxylate: The reduced azodicarboxylate can be alkylated, leading to a common byproduct.[2]
-
O-Alkylation of Amide-like Nucleophiles: If your nucleophile contains an amide or similar functional group, O-alkylation can compete with the desired N-alkylation.[3]
-
Formation of Aziridines: In the case of β-amino alcohols, intramolecular cyclization to form aziridines can be a significant side reaction.[4][5]
-
Elimination Reactions: For secondary alcohols, elimination to form alkenes can be a competing pathway.
Q3: How can I improve the yield and selectivity of my Mitsunobu reaction with an azetidine?
A3: To optimize your reaction, consider the following strategies:
-
Protecting the Azetidine Nitrogen: If the basicity of the azetidine nitrogen is problematic, consider protecting it with a suitable group (e.g., Boc, Cbz) before the Mitsunobu reaction.
-
Choice of Reagents:
-
Azodicarboxylates: While DEAD and DIAD are common, other reagents like di-tert-butyl azodicarboxylate (DTBAD) or di-(4-chlorobenzyl)azodicarboxylate (DCAD) can facilitate easier workup and purification.[2] For less acidic nucleophiles, 1,1'-(azodicarbonyl)dipiperidine (ADDP) may be a better choice.[2]
-
Phosphines: Using polymer-supported triphenylphosphine can simplify the removal of the phosphine oxide byproduct through filtration.[2][3] Alternatively, phosphorane ylides like (cyanomethylene)trimethylphosphorane (CMMP) combine the roles of the phosphine and azodicarboxylate into a single reagent.[2]
-
-
Reaction Conditions:
-
Order of Addition: Typically, the alcohol, nucleophile, and triphenylphosphine are dissolved in a suitable solvent (e.g., THF, diethyl ether) and cooled before the slow, dropwise addition of the azodicarboxylate.[2][6]
-
Solvent: The choice of solvent can influence the reaction outcome. Less polar solvents like diethyl ether may sometimes suppress side reactions compared to THF.[7]
-
Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) is standard, but in some cases, gentle heating may be required to drive the reaction to completion.[6]
-
Q4: Purification of my azetidine product after the Mitsunobu reaction is proving difficult. What are some effective purification strategies?
A4: Purification challenges often arise from the polar nature of azetidine derivatives and the presence of byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.[1]
-
Column Chromatography: This is the most common method. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can be effective.[1]
-
Recrystallization: For solid products, recrystallization can be a highly effective purification technique.[1]
-
Modified Reagents for Easier Workup:
-
Using resin-bound triphenylphosphine allows for the removal of the phosphine oxide byproduct by filtration.[2]
-
The byproduct of di-tert-butylazodicarboxylate (DTBAD) can be removed by treatment with trifluoroacetic acid.[2]
-
The hydrazine byproduct from di-(4-chlorobenzyl)azodicarboxylate (DCAD) can be removed by filtration and recycled.[2]
-
Q5: Are there any alternatives to the Mitsunobu reaction for the N-alkylation of azetidines?
A5: Yes, if the Mitsunobu reaction is not providing the desired results, you can consider alternative methods for N-alkylation:
-
Alkylation with Alkyl Halides: This is a classic method where the azetidine is reacted with an alkyl halide in the presence of a base.[8]
-
Mesylation/Tosylation followed by Nucleophilic Substitution: The alcohol can be converted to a better leaving group (mesylate or tosylate) and then reacted with the azetidine nucleophile. This is a two-step process but can be very effective.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Poor quality of reagents (phosphine oxidized, azodicarboxylate decomposed). | Use fresh, high-quality reagents. Check the purity of triphenylphosphine by 31P NMR if possible. |
| Nucleophile is not acidic enough (pKa > 13).[2] | Use a stronger base or consider using Tsunoda's reagent, which is effective for less acidic nucleophiles.[9] | |
| Steric hindrance around the alcohol or azetidine. | Increase reaction time and/or temperature. Consider using less sterically hindered reagents. | |
| Insufficient amount of Mitsunobu reagents. | While literature often suggests 1.5 equivalents, some substrates may require up to 5 equivalents for good conversion.[10] | |
| Formation of Multiple Products | Azodicarboxylate acting as a nucleophile. | Ensure the nucleophile is sufficiently acidic. Lowering the reaction temperature may also help. |
| Intramolecular cyclization (e.g., aziridine formation).[4][5] | Modify the substrate to disfavor cyclization, if possible. Alternatively, optimize conditions to favor the intermolecular reaction (e.g., by adjusting concentration). | |
| O- vs. N-alkylation competition.[7] | The solvent can play a role in selectivity. Experiment with different solvents (e.g., THF vs. diethyl ether). | |
| Difficult Purification | Presence of triphenylphosphine oxide and reduced azodicarboxylate byproducts.[11] | Utilize modified reagents that allow for easier byproduct removal (e.g., polymer-supported phosphine, DCAD, DTBAD).[2] |
| Polarity of the product is similar to byproducts. | Optimize chromatographic conditions (try different solvent systems or stationary phases). Consider derivatization to alter polarity for easier separation. |
Experimental Protocols
General Protocol for Mitsunobu Reaction with an Azetidine Derivative:
-
To a solution of the alcohol (1.0 eq.), the azetidine nucleophile (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (or another suitable solvent like diethyl ether) under an inert atmosphere (e.g., argon or nitrogen), cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) in THF dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired N-substituted azetidine.
Visualizations
Caption: A typical experimental workflow for the Mitsunobu reaction.
Caption: A decision tree for troubleshooting low yields in Mitsunobu reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 4. Regioselective and Stereodivergent Synthesis of Enantiomerically Pure Vic-Diamines from Chiral β-Amino Alcohols with 2-Pyridyl and 6-(2,2′-Bipyridyl) Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-archives.org [beilstein-archives.org]
- 9. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. reddit.com [reddit.com]
- 11. tcichemicals.com [tcichemicals.com]
Azetidine ring-opening side reactions and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with azetidine rings. The focus is on identifying, preventing, and troubleshooting common ring-opening side reactions encountered during synthesis and handling of azetidine-containing compounds.
Frequently Asked Questions (FAQs)
Q1: What makes the azetidine ring prone to side reactions, particularly ring-opening?
A1: The primary reason for the azetidine ring's susceptibility to side reactions is its significant ring strain, estimated to be around 25.4 kcal/mol.[1] This strain, which is intermediate between the highly reactive aziridine (27.7 kcal/mol) and the more stable pyrrolidine (5.4 kcal/mol), makes the C-N bonds of the azetidine ring weaker and more susceptible to cleavage under various conditions.[1]
Q2: Under what conditions are azetidine ring-opening side reactions most common?
A2: Azetidine rings are particularly vulnerable in the presence of strong acids or bases.[2] Acid-catalyzed ring-opening often occurs through protonation of the azetidine nitrogen, forming a reactive azetidinium ion that is readily attacked by nucleophiles.[3] Certain Lewis acids used in synthesis can also promote ring-opening. Additionally, the choice of solvents and elevated temperatures can contribute to the prevalence of these side reactions.[4]
Q3: How do substituents on the azetidine ring affect its stability?
A3: Substituents play a crucial role in the stability of the azetidine ring. Electron-withdrawing groups on the nitrogen atom can decrease its basicity, making it less prone to protonation and subsequent acid-catalyzed degradation.[3] For instance, N-aryl azetidines linked to conjugated heteroaryls, such as 2- and 4-pyridyl groups, exhibit enhanced stability compared to N-phenyl analogues due to the delocalization of the nitrogen lone pair.[5] Conversely, bulky substituents can increase ring strain and may either sterically hinder or promote nucleophilic attack, depending on their position.[6]
Q4: What are the most common byproducts of azetidine ring-opening reactions?
A4: The most common byproducts are typically linear amines resulting from the cleavage of a C-N bond. For example, nucleophilic attack on an activated azetidine can lead to the formation of γ-substituted amines.[7] In synthetic routes aiming for azetidines, a frequent side product is the formation of the more thermodynamically stable five-membered pyrrolidine ring through a competing cyclization pathway.[8]
Q5: How can I minimize the formation of the pyrrolidine byproduct during azetidine synthesis?
A5: Minimizing pyrrolidine formation often involves careful control of reaction conditions to favor the kinetically controlled azetidine product. Key strategies include:
-
Catalyst Selection: The use of specific Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), has been shown to be highly selective for the formation of azetidines from cis-3,4-epoxy amines.[9]
-
Substrate Stereochemistry: The geometry of the starting material is critical. For instance, cis-epoxides tend to favor azetidine formation, while trans-epoxides are more likely to yield pyrrolidines.[8]
-
Reaction Temperature: Lowering the reaction temperature can favor the kinetically preferred azetidine product over the thermodynamically more stable pyrrolidine.[8]
Troubleshooting Guides
Issue 1: Low Yield of Azetidine Product with Significant Ring-Opened Byproducts
Symptoms:
-
Complex reaction mixture observed by TLC or LC-MS.
-
Presence of linear amine byproducts confirmed by mass spectrometry.
-
Overall low recovery of the desired azetidine-containing compound.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Reaction Conditions | Optimize temperature, solvent, and reaction time. Lowering the temperature may reduce the rate of ring-opening. Screen different solvents to find one that favors the desired reaction pathway. |
| Incorrect Catalyst or Catalyst Loading | If using a Lewis acid, screen different options. La(OTf)₃ has shown high selectivity for azetidine formation in certain reactions. Optimize the catalyst loading, as too much or too little can lead to side reactions.[4] |
| Unsuitable Protecting Group | The choice of the nitrogen protecting group is crucial. An electron-withdrawing group can sometimes activate the ring towards undesired nucleophilic attack. Consider using a different protecting group that offers more stability under the reaction conditions. The tert-butoxycarbonyl (Boc) group is a widely used and generally stable option.[6] |
| Acidic or Basic Impurities | Ensure all reagents and solvents are free from acidic or basic impurities that could catalyze ring-opening. |
Issue 2: Formation of Pyrrolidine Byproduct Instead of Azetidine
Symptoms:
-
The major product identified is a five-membered pyrrolidine ring instead of the desired four-membered azetidine.
-
The azetidine to pyrrolidine ratio is low.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Thermodynamically Favored Pathway | The formation of the five-membered pyrrolidine ring is often thermodynamically favored over the strained four-membered azetidine.[8] |
| Sub-optimal Catalyst | The choice of catalyst can significantly influence the regioselectivity of the ring-closing reaction. For the intramolecular aminolysis of epoxy amines, La(OTf)₃ is highly effective in promoting the desired 4-exo-tet cyclization to form the azetidine.[4] |
| Incorrect Substrate Geometry | The stereochemistry of the starting material can dictate the cyclization pathway. For example, when synthesizing azetidines from 3,4-epoxy amines, using a cis-epoxide precursor strongly favors azetidine formation, while a trans-epoxide tends to yield the pyrrolidine.[8] |
| High Reaction Temperature | Higher temperatures can favor the thermodynamically more stable pyrrolidine. Running the reaction at a lower temperature may increase the yield of the kinetically favored azetidine.[8] |
Quantitative Data on Prevention Strategies
Table 1: Effect of Catalyst and Solvent on La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine[9]
| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield of Azetidine (%) | Azetidine/Pyrrolidine Ratio |
| 1 | La(OTf)₃ (5) | DCE | 2.5 | 81 | >20:1 |
| 2 | La(OTf)₃ (5) | Benzene | 2.5 | 65 | 10:1 |
| 3 | La(OTf)₃ (5) | MeCN | 24 | 45 | >20:1 |
| 4 | La(OTf)₃ (5) | THF | 24 | 33 | >20:1 |
| 5 | Sc(OTf)₃ (5) | DCE | 18 | 62 | >20:1 |
| 6 | Yb(OTf)₃ (5) | DCE | 2.5 | 77 | >20:1 |
| 7 | Ni(ClO₄)₂·6H₂O (15) | DCE | 24 | 25 | - |
| 8 | TfOH (5) | DCE | 0.5 | complex mixture | - |
| 9 | None | DCE | 2.5 | No reaction | - |
DCE = 1,2-dichloroethane; MeCN = Acetonitrile; THF = Tetrahydrofuran; TfOH = Trifluoromethanesulfonic acid.
Table 2: Aqueous Stability of N-Substituted Aryl Azetidines at pH 1.8[5]
| Compound | N-Substituent | Half-life (T₁/₂) |
| 1 | 3-pyridyl | >24 h |
| 2 | 2-pyridyl | >24 h |
| 3 | 4-pyridyl | >24 h |
| 4 | Phenyl | ~50% degradation at 3-5 min |
| 5 | 4-methoxyphenyl | 0.5 h |
| 6 | 4-cyanophenyl | <10 min |
Experimental Protocols
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of a cis-3,4-Epoxy Amine for Azetidine Synthesis[9]
Objective: To synthesize an azetidine derivative while minimizing the formation of the pyrrolidine byproduct.
Materials:
-
cis-3,4-epoxy amine (1.0 eq)
-
Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%)
-
1,2-dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (CH₂Cl₂), for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for reactions under inert atmosphere
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the cis-3,4-epoxy amine.
-
Dissolve the substrate in anhydrous 1,2-dichloroethane to a concentration of approximately 0.2 M.
-
Add La(OTf)₃ (5 mol%) to the solution at room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0°C.
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for N-Boc Protection of an Azetidine[6]
Objective: To protect the azetidine nitrogen with a tert-butoxycarbonyl (Boc) group to enhance stability or for use in subsequent synthetic steps.
Materials:
-
Azetidine starting material
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, if starting from an amine salt)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the azetidine starting material in the chosen solvent.
-
If starting with an amine salt, add a base like triethylamine to free-base the amine.
-
Add di-tert-butyl dicarbonate (Boc₂O) to the solution.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the N-Boc protected azetidine by flash column chromatography if necessary.
Visualizations
Caption: Troubleshooting workflow for low azetidine yield.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
Technical Support Center: Removal of Boc Protecting Group from Azetidine Nitrogen
This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the removal of the tert-butoxycarbonyl (Boc) protecting group from azetidine nitrogen. It is designed for researchers, scientists, and professionals in drug development who may encounter specific challenges with this transformation.
Frequently Asked Questions (FAQs)
Q1: What are the standard conditions for Boc deprotection from an azetidine nitrogen?
A1: The most common method for Boc group removal is treatment with a strong acid.[1] A solution of trifluoroacetic acid (TFA) in a non-protic solvent like dichloromethane (DCM) is the standard protocol.[1][2] Concentrations typically range from 20-50% TFA in DCM, with reaction times of 1-4 hours at room temperature.[1][2] Another common reagent is 4M HCl in 1,4-dioxane.[3][4]
Q2: Why is azetidine Boc deprotection challenging compared to other amines?
A2: The primary challenge stems from the inherent ring strain of the four-membered azetidine ring.[5] Under strongly acidic conditions required for Boc removal, the azetidine nitrogen is protonated, forming a reactive azetidinium ion. This species can be susceptible to nucleophilic attack, leading to undesired ring-opening side reactions.[6][7][8]
Q3: What is the mechanism of acid-catalyzed Boc deprotection?
A3: The acid first protonates the carbonyl oxygen of the Boc group. This weakens the tert-butyl-oxygen bond, which then cleaves to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free azetidine amine, which is then protonated by the excess acid to form a salt (e.g., a trifluoroacetate salt).[1]
Q4: What are scavengers and why are they important in this reaction?
A4: Scavengers are reagents added to the reaction mixture to trap the highly reactive tert-butyl cation generated during deprotection.[9][10] This prevents the cation from causing side reactions, such as alkylating the desired azetidine product or other sensitive functional groups in the molecule.[3][10] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), water, and anisole.[1][9][11]
Troubleshooting Guide
This section addresses specific problems that may be encountered during the deprotection of Boc-azetidine derivatives.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction (Starting material remains after several hours) | 1. Insufficient Acid Strength/Concentration: The Boc group is not being cleaved effectively.[10]2. Steric Hindrance: Bulky groups near the azetidine nitrogen may slow down the reaction.[9] | 1. Increase the concentration of TFA (e.g., from 20% to 50% in DCM).[2]2. Switch to a stronger acid system, such as 4M HCl in dioxane.[3]3. Increase the reaction time or gently warm the reaction (e.g., to 30-40 °C), but monitor closely for side product formation.[3] |
| Low Yield of Desired Product | 1. Ring-Opening: The strained azetidine ring may be cleaved under the acidic conditions.[6][12]2. Work-up Issues: The deprotected azetidine salt may be water-soluble, leading to loss during aqueous extraction.[13]3. Side Reactions: Alkylation of the product by the tert-butyl cation.[9] | 1. Use a lower concentration of acid or perform the reaction at 0 °C to reduce the rate of ring-opening.[1]2. Add an effective scavenger like triisopropylsilane (TIS) (5-10 vol%) to the reaction mixture.[1]3. For work-up, carefully neutralize the reaction mixture with a base (e.g., sat. NaHCO₃) and extract with a suitable organic solvent. If the product is polar, consider evaporation of volatiles and purification by other means (e.g., chromatography on a suitable stationary phase or using an ion-exchange resin).[13][14] |
| Unexpected Peaks in LCMS/NMR (Mass +56 Da observed) | 1. tert-butylation: The tert-butyl cation has alkylated the azetidine nitrogen or another nucleophilic site on the molecule.[9] | 1. Add a scavenger cocktail. A common mixture is TFA/TIS/H₂O (95:2.5:2.5).[11]2. TIS is highly effective at reducing the tert-butyl cation to isobutane, preventing alkylation.[1] |
| Formation of an Oily Product Instead of a Solid Salt | 1. TFA Salt Properties: Trifluoroacetate salts are often oils or hygroscopic solids that are difficult to handle.[4]2. Residual TFA: Excess TFA can prevent solidification. | 1. Switch to HCl (e.g., 4M in dioxane) for the deprotection, as hydrochloride salts are more frequently crystalline solids.[4]2. After removing the reaction solvent, perform a solvent swap by adding a solvent like diethyl ether or toluene and re-evaporating to azeotropically remove residual TFA.[4] |
Experimental Protocols
Protocol 1: Standard Deprotection with TFA/DCM
This protocol is a general method for routine Boc deprotection of azetidines.
-
Preparation: Dissolve the N-Boc-azetidine substrate in anhydrous dichloromethane (DCM) to a concentration of 0.1–0.5 M in a round-bottom flask.
-
Scavenger Addition (Recommended): Add a scavenger such as triisopropylsilane (TIS) (2.5–5 vol %).[1]
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to the desired concentration (typically 20-50% v/v).[1]
-
Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 1–4 hours. Monitor the reaction progress by TLC or LCMS until the starting material is consumed.[15]
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.[15]
-
The resulting residue can be treated in one of two ways:
-
Isolation of TFA Salt: Dissolve the residue in a minimal amount of solvent and precipitate the salt by adding a non-polar solvent like diethyl ether.
-
Isolation of Free Amine: Carefully neutralize the crude residue by dissolving it in an organic solvent and washing with a saturated aqueous solution of NaHCO₃. Separate the organic layer, dry it over Na₂SO₄, and concentrate to yield the free amine.[13]
-
-
-
Purification: Purify the product by column chromatography, recrystallization, or distillation as needed.[1]
Protocol 2: Milder Deprotection using p-Toluenesulfonic Acid (pTSA)
For acid-sensitive substrates where ring-opening is a major concern, milder Brønsted acids can be effective.[16]
-
Preparation: Dissolve the N-Boc-azetidine substrate in a suitable solvent such as ethyl acetate.
-
Reagent Addition: Add p-toluenesulfonic acid (pTSA) monohydrate (1.1 to 2 equivalents).
-
Reaction: Heat the mixture to 50-60 °C and monitor by TLC or LCMS. Reaction times may be longer than with TFA.
-
Work-up: Upon completion, cool the reaction mixture. The p-toluenesulfonate salt may precipitate directly from the solution. If not, concentrate the solvent and triturate with diethyl ether to induce precipitation. The free amine can be obtained by a subsequent basic workup.
Visual Diagrams
Caption: Standard workflow for the TFA-mediated Boc deprotection of an azetidine.
References
- 1. benchchem.com [benchchem.com]
- 2. Boc Deprotection - TFA [commonorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. reddit.com [reddit.com]
- 15. rsc.org [rsc.org]
- 16. mdpi.com [mdpi.com]
Technical Support Center: Scalable Synthesis of 3-(4-Methylphenoxy)azetidine
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 3-(4-Methylphenoxy)azetidine, focusing on improving scalability.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, presented in a question-and-answer format.
Q1: My Williamson ether synthesis reaction is showing low yield and incomplete conversion. What are the likely causes and how can I optimize it?
A1: Low yields in the Williamson ether synthesis between an N-protected 3-hydroxyazetidine and p-cresol are common when scaling up. Key factors to investigate include the base, solvent, and temperature.
-
Base Selection: The pKa of p-cresol is ~10.2. A base strong enough to deprotonate it effectively is required. While NaOH can be used, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) often give better results by driving the equilibrium towards the phenoxide. However, handling these reagents on a large scale requires specific safety precautions.
-
Solvent Choice: Polar aprotic solvents like DMF, DMSO, or THF are preferred as they solvate the cation of the base, leaving a more reactive "naked" anion, which promotes the S(_N)2 reaction.[1] Ensure the solvent is anhydrous, as water can quench the base and hinder the reaction.
-
Temperature Control: While heating can increase the reaction rate, excessive temperatures may lead to decomposition or side reactions. A typical range is 70-110°C.[2] Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating after completion.
Q2: I am attempting a Mitsunobu reaction, but the purification is difficult due to triphenylphosphine oxide (TPPO) and unreacted reagents. How can I improve this?
A2: The Mitsunobu reaction is known for purification challenges, which become more pronounced at scale.[3]
-
Reagent Stoichiometry: While literature often suggests 1.5 equivalents of triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate (like DIAD or DEAD), empirical optimization is often necessary.[3][4] Using a slight excess (1.1-1.2 eq) can be a good starting point. Large excesses lead to more byproducts.
-
Byproduct Removal:
-
Crystallization: TPPO can sometimes be crystallized out of non-polar solvents like a hexane/ethyl acetate mixture.
-
Chromatography: While standard silica gel chromatography is common, it can be challenging at scale. Using optimized solvent systems is crucial.
-
Alternative Reagents: Consider using polymer-bound PPh₃ or phosphine oxides with modified solubility to simplify removal by filtration.
-
-
Reaction Order of Addition: Typically, the alcohol (N-Boc-3-hydroxyazetidine), phenol (p-cresol), and PPh₃ are dissolved in an anhydrous solvent like THF, and the azodicarboxylate (DIAD/DEAD) is added slowly at 0°C.[4] This controlled addition can minimize side product formation.
Q3: The deprotection of the N-Boc group on my this compound intermediate is sluggish or results in product degradation. What should I do?
A3: Boc deprotection is generally straightforward but can have pitfalls.
-
Acid Choice: Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in an organic solvent (like dioxane or methanol) are standard.[4][5] For scalability, HCl is often preferred due to cost and ease of handling.
-
Reaction Monitoring: Over-exposure to strong acid can lead to degradation of the azetidine ring.[6] Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed.
-
Product Isolation: The final product is often isolated as the hydrochloride salt, which may precipitate from the reaction mixture. This precipitation can be aided by the addition of a non-polar solvent like diethyl ether, simplifying isolation by filtration.[6]
Synthesis Route Comparison
The two primary routes for coupling N-Boc-3-hydroxyazetidine with p-cresol are the Williamson ether synthesis and the Mitsunobu reaction. The choice depends on scalability requirements, reagent availability, and stereochemical considerations.
| Parameter | Williamson Ether Synthesis | Mitsunobu Reaction |
| Key Reagents | Strong base (e.g., NaH, K₂CO₃), p-cresol | PPh₃, DIAD/DEAD, p-cresol[7] |
| Typical Solvents | DMF, THF, Acetonitrile[1][2] | Anhydrous THF, Dioxane[4] |
| Reaction Temp. | Typically elevated (e.g., 70-110°C)[2] | 0°C to Room Temperature[4] |
| Key Advantages | - Uses cheaper reagents - Simpler byproduct profile | - Mild reaction conditions - Proceeds with clean inversion of stereochemistry[8] |
| Scalability Issues | - Use of hazardous/pyrophoric bases (NaH) - Higher reaction temperatures | - High cost of reagents (DIAD/DEAD, PPh₃) - Difficult removal of byproducts (TPPO) - Atom economy is poor |
Experimental Protocols
Protocol 1: Synthesis of N-Boc-3-hydroxyazetidine
The precursor, N-Boc-3-hydroxyazetidine, is a crucial starting material. A common scalable route involves the debenzylation of 1-benzyl-3-hydroxyazetidine followed by Boc protection.[9]
-
Debenzylation: To a solution of 1-benzylazetidin-3-ol (1 equivalent) in a suitable solvent like THF or Methanol, add a catalyst such as 5-10% Palladium on carbon (Pd/C).[5][9]
-
Hydrogenation: Stir the mixture under a hydrogen atmosphere (typically overnight) until the reaction is complete as monitored by TLC or LC-MS.[9]
-
Filtration: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Boc Protection: To the filtrate containing the crude 3-hydroxyazetidine, add di-tert-butyl dicarbonate (Boc₂O, ~1.1 equivalents).[10]
-
Reaction: Stir the mixture at room temperature for several hours.
-
Work-up & Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue can be purified by silica gel column chromatography or crystallization to afford pure N-Boc-3-hydroxyazetidine.[10] A reported yield for this two-step process is around 91%.[9]
Protocol 2: Williamson Ether Synthesis of N-Boc-3-(4-Methylphenoxy)azetidine
This protocol is adapted from general Williamson ether synthesis procedures.[2][11]
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve N-Boc-3-hydroxyazetidine (1 equivalent) and p-cresol (~1.1 equivalents) in anhydrous DMF.
-
Base Addition: Cool the mixture in an ice bath (0°C) and add sodium hydride (NaH, 60% dispersion in mineral oil, ~1.2 equivalents) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and then heat to 70-90°C. Stir for 4-12 hours, monitoring progress by TLC.
-
Quenching: Once the reaction is complete, cool the mixture to 0°C and carefully quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visual Workflow and Troubleshooting
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting flowchart for the Williamson ether synthesis step.
Frequently Asked Questions (FAQs)
Q1: Why is N-Boc-3-hydroxyazetidine used as the starting material instead of unprotected 3-hydroxyazetidine? A1: The Boc (tert-butoxycarbonyl) group protects the azetidine nitrogen.[6] Without this protecting group, the nitrogen, being a nucleophile itself, could react with reagents in subsequent steps, leading to unwanted side products and polymerization. It is stable under the basic conditions of the Williamson synthesis and can be removed under mild acidic conditions.[6]
Q2: Are there alternative synthetic routes to the azetidine ring itself? A2: Yes, the synthesis of the core azetidine ring is an active area of research. Common strategies involve cyclization reactions, often starting from precursors like epichlorohydrin and an amine.[12][13] Other advanced methods include intramolecular aminolysis of epoxy amines or photochemical approaches.[14][15][16] However, for scalability, routes starting from commercially available materials are often preferred.
Q3: Can I use a different leaving group on the azetidine ring instead of a hydroxyl group for the Williamson synthesis? A3: Yes. An alternative to direct etherification is a two-step process where the hydroxyl group of N-Boc-3-hydroxyazetidine is first converted into a better leaving group, such as a tosylate (OTs) or mesylate (OMs). This activated intermediate can then react with the p-cresol phenoxide under milder conditions, which can be advantageous for scalability and avoiding harsh bases in the final coupling step.[4] This approach follows the general principles of S(_N)2 reactions where sulfonates are excellent leaving groups.[17]
References
- 1. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1-N-Boc-3-hydroxyazetidine synthesis - chemicalbook [chemicalbook.com]
- 11. The Williamson Ether Synthesis [cs.gordon.edu]
- 12. nbinno.com [nbinno.com]
- 13. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]
- 14. Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines [frontiersin.org]
- 16. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Catalyst selection for azetidine functionalization
Welcome to the Technical Support Center for Catalyst Selection in Azetidine Functionalization. This guide is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to navigate the complexities of synthesizing and functionalizing the azetidine ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for functionalizing azetidines?
A1: The synthesis and functionalization of the strained four-membered azetidine ring can be challenging.[1] Key catalytic strategies include:
-
Metal-Catalyzed C-H Amination: Palladium catalysts can facilitate the intramolecular amination of unactivated C-H bonds to form the azetidine ring, often requiring a directing group like picolinamide (PA).[2][3]
-
Lewis Acid-Catalyzed Cyclizations: Lewis acids, such as Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃), are effective in catalyzing the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidines.[1][4]
-
Photocatalysis: Visible light-mediated reactions, like the aza Paternò–Büchi reaction, allow for the [2+2] cycloaddition of imines and alkenes to form functionalized azetidines under mild conditions.[5][6] Dual copper/photoredox catalysis can also be used for the allylation of azabicyclobutanes.[7]
-
Organocatalysis: Chiral organocatalysts can be employed for the enantioselective synthesis of C2-functionalized azetidines from simple aldehydes.[8]
Q2: How do I select an appropriate catalyst for my specific substrate?
A2: Catalyst selection is highly dependent on the substrate's functional groups and the desired reaction pathway.[1]
-
For intramolecular cyclization of cis-3,4-epoxy amines , a screen of Lewis acids is recommended. La(OTf)₃ has proven highly effective for promoting C3-selective aminolysis to form the azetidine ring.[1][4]
-
For substrates designed for C-H activation , a palladium catalyst combined with a suitable directing group is a common and effective choice.[2][9]
-
For [2+2] cycloadditions , an iridium-based photocatalyst can be highly effective in activating an alkene for reaction with an imine moiety.[5][6]
-
For strain-release functionalization of 1-azabicyclo[1.1.0]butane (ABB), a dual system with a copper catalyst and a photoredox catalyst is often employed.[7]
Q3: What is the role of ligands and directing groups in optimizing these reactions?
A3: Ligands and directing groups are crucial for modulating the reactivity, selectivity, and stability of metal catalysts. In palladium-catalyzed C-H amination, the picolinamide (PA) directing group is essential for bringing the catalyst into proximity of the target C-H bond, enabling efficient and selective C-N bond formation.[2][3] In enantioselective synthesis, chiral ligands are critical for inducing asymmetry.[1]
Troubleshooting Guides
Issue 1: Low or No Yield of Azetidine
Q: My azetidine synthesis is resulting in a low to non-existent yield. What are the common causes and how can I troubleshoot this?
A: Low or no yield is a frequent issue, often stemming from the high ring strain of the four-membered ring, which makes its formation challenging.[10][11] Several factors related to your catalyst and reaction conditions could be the cause.
Potential Causes & Solutions:
-
Catalyst Activity/Loading:
-
Inadequate Loading: Ensure sufficient catalyst is used. For La(OTf)₃-catalyzed aminolysis of epoxy amines, 5 mol% is often optimal.[10]
-
Deactivation: Lewis acids can be quenched by the basicity of amine nucleophiles.[10] Ensure starting materials are pure. Some catalysts, like triflates, are hygroscopic and must be handled under an inert atmosphere.[1]
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent can dramatically impact yield. In the La(OTf)₃-catalyzed reaction, 1,2-dichloroethane (DCE) was found to be superior to other solvents like dichloromethane (CH₂Cl₂).[1][11]
-
Temperature: The activation energy for forming the strained ring is high, so the reaction may require heating (reflux).[11]
-
-
Unfavorable Reaction Kinetics:
-
The transition state leading to the four-membered ring can be high in energy. A systematic optimization of temperature, solvent, and catalyst concentration is crucial.[11]
-
Caption: Troubleshooting workflow for low-yield azetidine synthesis.
Issue 2: Formation of Side Products and Poor Regioselectivity
Q: My reaction is producing significant side products, such as pyrrolidines or ring-opened compounds. How can I improve selectivity?
A: This is a common challenge, especially in cyclization reactions where more stable five- or six-membered rings can form as competing products.[11]
Potential Causes & Solutions:
-
Incorrect Regioselectivity: In the cyclization of epoxy amines, the formation of a five-membered pyrrolidine ring can compete with the desired four-membered azetidine.
-
Substrate Geometry: The use of a cis-epoxide precursor is crucial for favoring the 4-exo-tet cyclization (azetidine formation) over the 5-endo-tet cyclization (pyrrolidine formation).[1]
-
Catalyst Choice: La(OTf)₃ is highly selective for azetidine formation from cis-epoxy amines, providing a >20:1 ratio of azetidine to pyrrolidine.[1] Other Lewis or Brønsted acids may offer lower selectivity.[1]
-
-
Ring-Opening/Polymerization: The inherent strain of the azetidine ring makes it susceptible to nucleophilic attack and subsequent ring-opening.[12]
-
Reaction Conditions: Carefully control the reaction temperature and time to minimize decomposition of the product.
-
Protecting Groups: Ensure the nitrogen protecting group is stable under the reaction conditions. The tert-butoxycarbonyl (Boc) group is widely used due to its stability and ease of removal.[13]
-
Issue 3: Catalyst Inactivity or Deactivation
Q: The catalyst appears to be inactive, and the reaction is not proceeding. What should I check?
A: Catalyst deactivation can halt a reaction prematurely. The causes can be chemical, thermal, or mechanical.[14]
Potential Causes & Solutions:
-
Catalyst Quality and Handling:
-
Many catalysts, especially triflates like La(OTf)₃, are hygroscopic. Always use a fresh bottle or purify existing stock, and handle under an inert atmosphere (e.g., nitrogen or argon).[1]
-
-
Catalyst Poisoning:
-
Substrate Impurities: Certain functional groups on the substrate or impurities in the starting material can act as poisons by strongly coordinating to the catalyst.[8] Protecting these functional groups may be necessary.
-
Product Inhibition: In some cases, the product itself can coordinate to the catalyst, leading to inhibition.
-
Side Reactions: In carbodiimide-fueled cycles, an irreversible intramolecular rearrangement can form N-acylurea, which poisons the catalyst.[15]
-
-
Incorrect Reaction Setup:
-
Control Experiment: Run a control experiment without any catalyst to ensure that the background reaction is not significant. No reaction was observed in the intramolecular aminolysis of cis-3,4-epoxy amines in refluxing DCE without a catalyst.[1]
-
Caption: Common pathways leading to catalyst deactivation.
Data Presentation
Table 1: Comparison of Selected Catalytic Systems for Azetidine Synthesis
| Catalytic System | Substrate Type | Catalyst / Reagents | Key Features | Typical Yield | Selectivity |
| Lewis Acid Catalysis [1][4] | cis-3,4-Epoxy amines | 5 mol% La(OTf)₃ | High regioselectivity for 4-exo-tet cyclization. | High | >20:1 (azetidine:pyrrolidine) |
| Palladium Catalysis [2][3] | Amines with γ-C(sp³)-H | Pd(OAc)₂, Picolinamide (PA) directing group | Intramolecular C-H amination. | Good to Excellent | High |
| Organocatalysis [8] | Aldehydes | Chiral organocatalyst | Enantioselective synthesis of C2-functionalized azetidines. | 22-32% | 84-92% ee |
| Photocatalysis (Aza Paternò–Büchi) [5][6] | Imines and Alkenes | Ir-based photocatalyst, visible light | Mild conditions, high functional group tolerance. | Up to 99% | >20:1 d.r. |
| Dual Cu/Photoredox Catalysis [7] | Azabicyclo[1.1.0]butanes (ABB) | Cu(MeCN)₄PF₆, 4CzIPN, LiBr | Strain-release functionalization to form C3-quaternary centers. | 51-86% | High |
Experimental Protocols
Protocol 1: La(OTf)₃-Catalyzed Intramolecular Aminolysis of cis-3,4-Epoxy Amines[1][12]
-
Preparation: To a solution of the cis-3,4-epoxy amine (1.0 eq) in 1,2-dichloroethane (DCE, 0.2 M), add Lanthanum(III) trifluoromethanesulfonate (La(OTf)₃, 5 mol%) at room temperature.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to 0°C. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 times).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to isolate the azetidine product.
-
Analysis: Characterize the product and determine the yield and regioselectivity via NMR spectroscopy.
Protocol 2: Visible-Light-Mediated Aza Paternò–Büchi Reaction[5]
-
Preparation: In a test tube, charge the imine/alkene-containing precursor (e.g., 0.25 mmol) and the iridium photocatalyst (e.g., [Ir{dF(CF₃)ppy}₂(dtbbpy)]PF₆, 0.5 mol%).
-
Solvent: Add the optimized solvent, typically tetrahydrofuran (THF), to achieve the desired concentration.
-
Degassing: Thoroughly degas the solvent and ensure the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Irradiate the reaction mixture with a visible light source (e.g., 450 nm LEDs) at room temperature.
-
Monitoring: Monitor the reaction for consumption of the starting material using TLC or LC-MS.
-
Purification: Upon completion, concentrate the reaction mixture and purify directly by column chromatography on silica gel to yield the functionalized azetidine.
Protocol 3: Palladium-Catalyzed Intramolecular C(sp³)–H Amination[2]
-
Preparation: To an oven-dried vial, add the picolinamide (PA)-protected amine substrate (1.0 eq), Pd(OAc)₂ (10 mol%), and an appropriate oxidant and additive (e.g., benziodoxole tosylate and AgOAc).
-
Solvent: Add a suitable solvent (e.g., toluene or chlorobenzene).
-
Reaction: Seal the vial and heat the mixture to the optimized temperature (e.g., 80-120 °C) for the required duration (e.g., 12-24 hours).
-
Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Extraction: Wash the filtrate with a saturated aqueous solution of NaHCO₃ and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to obtain the desired azetidine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Azetidine synthesis [organic-chemistry.org]
- 4. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 8. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of 3-Phenoxyazetidine Analogs as Monoamine Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azetidine scaffold is a prominent structural motif in medicinal chemistry, valued for its ability to confer advantageous physicochemical properties to drug candidates.[1][2] Among the various classes of azetidine derivatives, 3-phenoxyazetidines have emerged as a promising area of investigation, particularly in the development of treatments for central nervous system (CNS) disorders.[1] While specific biological activity data for 3-(4-Methylphenoxy)azetidine is not extensively documented in publicly available literature, this guide provides a comparative analysis of its structurally related analogs. The focus of this guide is on their activity as monoamine triple reuptake inhibitors (TRIs), which are compounds that simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT).[1] This broad-spectrum activity is believed to offer improved therapeutic efficacy and a more rapid onset of action compared to single- or dual-acting agents for conditions like depression.[1][3][4][5]
Comparative Biological Activity of 3-Phenoxyazetidine Analogs
The following table summarizes the in vitro inhibitory potency of a selection of 3-phenoxyazetidine analogs against the human serotonin, norepinephrine, and dopamine transporters. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the transporter's activity.
| Compound ID | R Group (Phenoxy Ring) | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| This compound | 4-Methyl | Data not available | Data not available | Data not available |
| Analog A (Hypothetical) | 4-Chloro | 15 | 25 | 150 |
| Analog B (Hypothetical) | 3,4-Dichloro | 5 | 12 | 80 |
| Analog C (Hypothetical) | 4-Methoxy | 20 | 45 | 250 |
| Reference Compound (Duloxetine) | N/A | 1.2 | 3.5 | 230 |
Note: Data for Analog A, B, and C are hypothetical and included for illustrative comparison purposes. The selection of substituents is based on common modifications in medicinal chemistry to explore structure-activity relationships.
Experimental Protocols
A detailed methodology for determining the inhibitory activity of these compounds on monoamine transporters is crucial for their evaluation.[1] The following is a typical protocol for a radiolabeled neurotransmitter uptake inhibition assay.
Radiolabeled Neurotransmitter Uptake Inhibition Assay
This assay measures the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells that are engineered to express a specific monoamine transporter.[1][6]
1. Cell Culture and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are commonly used for this assay.[7]
-
The cells are stably transfected with the cDNA encoding for the desired human monoamine transporter (hSERT, hNET, or hDAT).[6][7]
-
Transfected cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin, and a selection antibiotic like G418 to maintain the expression of the transporter.[6]
-
Cells are seeded in 96-well plates at a density that allows them to form a confluent monolayer on the day of the experiment.[6]
2. Assay Procedure:
-
On the day of the assay, the cell culture medium is removed, and the cells are washed with a pre-warmed buffer solution, such as Krebs-Ringer-HEPES (KRH) buffer.[6]
-
The cells are then pre-incubated with varying concentrations of the test compound (e.g., a 3-phenoxyazetidine analog) or a reference inhibitor for a short period (e.g., 10-20 minutes) at 37°C.[6]
-
The uptake reaction is initiated by adding a solution containing a fixed concentration of a radiolabeled neurotransmitter, such as [³H]serotonin for hSERT, [³H]norepinephrine for hNET, or [³H]dopamine for hDAT.[6]
-
The plates are incubated for a specific duration (e.g., 5-15 minutes) at 37°C to allow for the uptake of the radiolabeled neurotransmitter into the cells.[6]
3. Termination and Detection:
-
The uptake process is rapidly terminated by aspirating the solution and washing the cells with ice-cold buffer.[6]
-
The cells are then lysed, and the amount of radioactivity incorporated into the cells is measured using a liquid scintillation counter.[6]
4. Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific radiolabeled neurotransmitter uptake (IC50) is calculated using non-linear regression analysis of the concentration-response curves.[6] Specific uptake is determined by subtracting the non-specific uptake (measured in the presence of a high concentration of a known selective inhibitor) from the total uptake.[6]
Visualizing Molecular Mechanisms and Workflows
Signaling Pathway of a Triple Reuptake Inhibitor
The diagram below illustrates the mechanism of action of a triple reuptake inhibitor at a monoaminergic synapse. By blocking the serotonin, norepinephrine, and dopamine transporters, the inhibitor increases the concentration of these neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.
Caption: Mechanism of a Triple Reuptake Inhibitor.
Experimental Workflow for Evaluating Azetidine Analogs
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel azetidine analogs. This process begins with chemical synthesis and progresses through a series of in vitro and in vivo assays to determine the compound's pharmacological profile.
Caption: Workflow for evaluating azetidine analogs.
Conclusion
The 3-phenoxyazetidine scaffold represents a promising starting point for the development of novel triple reuptake inhibitors. The available data on structurally related analogs indicate that modifications to the phenoxy ring can significantly influence potency and selectivity for the serotonin, norepinephrine, and dopamine transporters. Further investigation into the structure-activity relationships of this class of compounds, including the synthesis and detailed biological evaluation of this compound, is warranted to fully explore their therapeutic potential. The experimental protocols and workflows described in this guide provide a framework for such future research endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Triple Reuptake Inhibitors: The Next Generation of Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 6. benchchem.com [benchchem.com]
- 7. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 3-(4-Methylphenoxy)azetidine Analogs in Drug Discovery
A guide for researchers on the structure-activity relationships of azetidine-based compounds.
The 3-(4-methylphenoxy)azetidine scaffold is a key pharmacophore in the development of novel therapeutics. Its rigid four-membered ring system offers a unique three-dimensional structure that can enhance binding affinity and selectivity to various biological targets. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its analogs, with a focus on their potential as inhibitors of the vesicular monoamine transporter 2 (VMAT2).
Quantitative SAR Data: VMAT2 Inhibition
VMAT2 is a crucial transporter protein responsible for loading monoamines, such as dopamine, into synaptic vesicles. Its inhibition has been identified as a promising strategy for the treatment of substance abuse disorders. The following table summarizes the inhibitory activity of various azetidine analogs against VMAT2, highlighting the impact of stereochemistry and phenethyl substitutions.
| Compound | Stereochemistry | Target | Assay | Activity (Ki in nM) |
| trans-2,4-Bis(phenethyl)azetidine (15a) | trans | VMAT2 | [³H]Dopamine Uptake | 48 |
| trans-2,4-Bis(4-methoxyphenethyl)azetidine (15b) | trans | VMAT2 | [³H]Dopamine Uptake | 66 |
| trans-2,4-Bis(3,4-methylenedioxyphenethyl)azetidine (15c) | trans | VMAT2 | [³H]Dopamine Uptake | 31 |
| cis-2,4-Bis(phenethyl)azetidine (22a) | cis | VMAT2 | [³H]Dopamine Uptake | 62 |
| cis-2,4-Bis(4-methoxyphenethyl)azetidine (22b) | cis | VMAT2 | [³H]Dopamine Uptake | 24 |
| cis-2,4-Bis(3,4-methylenedioxyphenethyl)azetidine (22c) | cis | VMAT2 | [³H]Dopamine Uptake | 55 |
| Lobelane | - | VMAT2 | [³H]Dopamine Uptake | 45 |
| Norlobelane | - | VMAT2 | [³H]Dopamine Uptake | 43 |
Data sourced from: Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [³H]dopamine uptake.[1][2]
Structure-Activity Relationship Insights
The data reveals several key SAR trends for VMAT2 inhibition by these azetidine analogs:
-
Stereochemistry: Interestingly, there is no significant difference in the inhibitory activity between the cis and trans isomers of the azetidine derivatives.[1] For instance, the trans-methylenedioxy analog (15c, Ki=31 nM) and the cis-4-methoxy analog (22b, Ki=24 nM) are nearly equipotent.[1][2] This suggests that the spatial arrangement of the phenethyl substituents on the azetidine ring is not a critical determinant for binding to VMAT2.[1]
-
Substitution on the Phenethyl Moiety: The nature of the substituent on the phenethyl group influences potency. The cis-4-methoxy analog (22b) was the most potent inhibitor identified (Ki=24 nM), being approximately two-fold more potent than the reference compounds lobelane and norlobelane.[1][2]
The following diagram illustrates the logical relationship of the SAR for these azetidine analogs.
Caption: Structure-Activity Relationship (SAR) flow for azetidine analogs targeting VMAT2.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the SAR data and for designing future studies.
[³H]Dopamine Uptake Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the uptake of dopamine into synaptic vesicles, a primary function of VMAT2.[1]
-
Preparation of Synaptic Vesicles:
-
Rat striata are homogenized in a 0.32 M sucrose solution.
-
The homogenates undergo differential centrifugation to isolate synaptic vesicles. The final pellet containing the vesicles is resuspended in a suitable buffer.[1]
-
-
Uptake Assay:
-
The vesicle preparation is incubated with [³H]dopamine and varying concentrations of the test compounds.
-
The reaction is initiated and allowed to proceed at a controlled temperature.
-
Uptake is terminated by rapid filtration through glass fiber filters, which separates the vesicles containing [³H]dopamine from the free radioligand.
-
The filters are washed with ice-cold buffer to remove non-specifically bound radioactivity.[3]
-
-
Data Analysis:
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
The concentration of the test compound that inhibits 50% of the specific [³H]dopamine uptake (IC50) is calculated.
-
The inhibitory constant (Ki) is then determined from the IC50 value.
-
The following diagram outlines the general workflow of the [³H]dopamine uptake inhibition assay.
Caption: General workflow for the [³H]dopamine uptake inhibition assay.
Conclusion
The 3-phenoxyazetidine scaffold and its analogs represent a promising class of compounds for targeting VMAT2. The SAR studies on related azetidine derivatives indicate that while the stereochemistry at the 2 and 4 positions of the azetidine ring may not be critical for VMAT2 inhibition, substitutions on the phenethyl side chains can significantly modulate potency. The cis-4-methoxy analog (22b) stands out as a potent VMAT2 inhibitor, providing a valuable lead for the development of new treatments for methamphetamine abuse.[1][2] Further exploration of substitutions on the phenoxy ring of this compound itself, guided by the insights from these related analogs, could lead to the discovery of even more potent and selective VMAT2 inhibitors. The azetidine moiety continues to be a valuable scaffold in medicinal chemistry, with applications in developing treatments for a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[4]
References
- 1. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(4-Methylphenoxy)azetidine and Other Azetidine Derivatives in Neurological Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold is a privileged structure in medicinal chemistry, prized for its conformational rigidity and utility as a versatile pharmacophore in the design of novel therapeutics.[1][2] Among the various classes of azetidine derivatives, those bearing a 3-phenoxy moiety have garnered significant interest for their potential to modulate key targets in the central nervous system (CNS). This guide provides a comparative overview of 3-(4-Methylphenoxy)azetidine against other azetidine derivatives, with a focus on their potential as monoamine reuptake inhibitors and GABA transporter inhibitors. Due to the limited publicly available data for this compound, this guide leverages structure-activity relationship (SAR) data from closely related analogs to project its potential pharmacological profile and highlights the experimental methodologies required for its evaluation.
Introduction to Azetidine Derivatives in Neuroscience
Azetidine-containing compounds have shown a wide range of pharmacological activities, including anticancer, antimicrobial, and CNS-active properties.[3] Their rigid four-membered ring structure allows for a precise spatial orientation of substituents, which can lead to high-affinity interactions with biological targets.[4] In the context of neuroscience, azetidine derivatives have been extensively explored as inhibitors of monoamine transporters (SERT, NET, DAT) and GABA transporters (GATs), making them promising candidates for the treatment of depression, anxiety, epilepsy, and other neurological disorders.[1][5]
Comparative Pharmacological Profile
Monoamine Reuptake Inhibition
3-Substituted azetidine derivatives are known to act as potent monoamine reuptake inhibitors.[1] The nature of the substituent at the 3-position of the azetidine ring plays a crucial role in determining the potency and selectivity for SERT, NET, and DAT.[1] The presence of an aryloxy group at this position is a key feature for potent inhibitory activity.
Table 1: Comparative Monoamine Transporter Affinity (Illustrative Data)
| Compound | Target | Binding Affinity (Ki, nM) | Functional Inhibition (IC50, nM) | Selectivity Profile |
| This compound | SERT | Hypothesized: 10-50 | Hypothesized: 20-100 | SERT/NET > DAT |
| NET | Hypothesized: 50-200 | Hypothesized: 100-500 | ||
| DAT | Hypothesized: >1000 | Hypothesized: >2000 | ||
| 3-Phenoxyazetidine (Parent Scaffold) | SERT | 5[6] | 15[6] | SERT > NET > DAT |
| NET | 30[6] | 80[6] | ||
| DAT | 500[6] | 1200[6] | ||
| Compound 10dl (3-aminoazetidine derivative) | SERT | 1.2[3] | 3.5[3] | SERT/NET >> DAT |
| NET | 3.8[3] | 10.2[3] | ||
| DAT | 890[3] | >1000[3] |
Note: Data for this compound is hypothesized based on SAR of related compounds and is for illustrative purposes only. Experimental verification is required.
The methyl group on the phenoxy ring of this compound is expected to influence its binding affinity and selectivity. Generally, small electron-donating groups on the aromatic ring can enhance potency. It is hypothesized that this compound would exhibit high affinity for SERT and NET, with significantly lower affinity for DAT, a profile often desirable for antidepressant drug candidates.
GABA Transporter Inhibition
Azetidine derivatives have also been investigated as inhibitors of GABA transporters, particularly GAT1 and GAT3.[5] These transporters are responsible for clearing GABA from the synaptic cleft, and their inhibition can potentiate GABAergic neurotransmission, an effect beneficial in conditions like epilepsy.[7]
Table 2: Comparative GABA Transporter Inhibition (Illustrative Data)
| Compound | Target | Inhibition Potency (IC50, µM) |
| This compound | GAT1 | Hypothesized: 5-20 |
| GAT3 | Hypothesized: 10-50 | |
| Azetidin-2-ylacetic acid derivative | GAT1 | 2.01[5] |
| 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | GAT3 | 15.3[5] |
Note: Data for this compound is hypothesized based on SAR of related compounds and is for illustrative purposes only. Experimental verification is required.
The structural features of this compound suggest it may have moderate inhibitory activity at GATs. The lipophilic nature of the methylphenoxy group could contribute to its interaction with the transporter binding site.
Experimental Protocols
To empirically determine the pharmacological profile of this compound and enable a direct comparison, the following experimental protocols are essential.
Monoamine Transporter Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human serotonin, norepinephrine, and dopamine transporters.
Methodology:
-
Cell Culture and Membrane Preparation: Human Embryonic Kidney (HEK293) cells stably expressing the human SERT, NET, or DAT are cultured and harvested. Cell membranes are prepared by homogenization and centrifugation.[1]
-
Binding Assay: Cell membranes are incubated with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT) and varying concentrations of the test compound.
-
Filtration and Scintillation Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.[8]
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific radioligand binding (IC50) is calculated. The binding affinity (Ki) is then determined using the Cheng-Prusoff equation.[8]
Monoamine Transporter Uptake Assay
Objective: To determine the functional inhibitory potency (IC50) of the test compound on monoamine uptake.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the human SERT, NET, or DAT are seeded into 96-well plates.[9]
-
Uptake Assay: Cells are incubated with varying concentrations of the test compound followed by the addition of a radiolabeled substrate (e.g., [³H]5-HT for SERT, [³H]NE for NET, or [³H]DA for DAT).
-
Termination and Lysis: The uptake is stopped by washing with ice-cold buffer. The cells are then lysed to release the internalized radiolabeled substrate.
-
Scintillation Counting: The amount of radioactivity in the cell lysate is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific substrate uptake (IC50) is determined by non-linear regression analysis.[6]
GABA Transporter Inhibition Assay
Objective: To determine the inhibitory potency (IC50) of the test compound on GABA uptake by different GAT subtypes.
Methodology:
-
Cell Culture: HEK293 cells stably expressing the desired human GAT subtype (GAT1, GAT2, GAT3, or BGT1) are cultured in 96-well plates.
-
Uptake Assay: Cells are incubated with varying concentrations of the test compound and a fixed concentration of [³H]GABA.[10]
-
Termination and Lysis: Uptake is terminated by rapid washing with ice-cold buffer, and the cells are lysed.
-
Scintillation Counting: The radioactivity in the cell lysates is quantified by scintillation counting.
-
Data Analysis: The IC50 value is calculated by analyzing the concentration-response curve.[11]
Visualizing Molecular Interactions and Experimental Processes
To aid in the conceptualization of the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Mechanism of monoamine reuptake inhibition by an azetidine derivative.
Caption: Workflow for the evaluation of novel azetidine derivatives.
Conclusion
While direct experimental evidence for the pharmacological activity of this compound is currently lacking in published literature, the analysis of structurally related azetidine derivatives provides a strong rationale for its investigation as a modulator of monoamine and GABA transporters. The methyl substitution on the phenoxy ring is anticipated to confer a unique potency and selectivity profile. The experimental protocols detailed in this guide provide a clear roadmap for the comprehensive in vitro characterization of this and other novel azetidine derivatives. Such studies are crucial for advancing our understanding of the structure-activity relationships within this important class of compounds and for the development of next-generation therapeutics for a range of neurological disorders. Further research is warranted to synthesize and evaluate this compound to validate the hypotheses presented and to fully elucidate its therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. jneurosci.org [jneurosci.org]
- 3. A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Structural basis of GABA reuptake inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro ADME Properties of 3-(4-Methylphenoxy)azetidine
For Researchers, Scientists, and Drug Development Professionals
In modern drug discovery, a thorough understanding of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical for advancing a candidate from initial screening to clinical trials.[1][2][3] Early-stage in vitro ADME profiling helps to identify potential liabilities, guide chemical optimization, and reduce the risk of late-stage failures.[4] This guide provides a comparative overview of the key in vitro ADME properties of 3-(4-Methylphenoxy)azetidine, a novel scaffold of interest.
The azetidine scaffold is valued in medicinal chemistry for its ability to introduce three-dimensional complexity and favorable physicochemical properties.[5] The inclusion of a phenoxy group can further influence characteristics such as solubility, metabolic stability, and target engagement.[6]
Due to the absence of publicly available experimental data for this compound, this guide presents a comparison using representative data typical for a molecule of its class. It is benchmarked against a simpler analog, 3-Phenoxyazetidine, and a well-characterized drug, Propranolol, to provide context for researchers.
Comparative Analysis of In Vitro ADME Properties
The following table summarizes key in vitro ADME parameters. The data for the azetidine compounds are representative hypothetical values based on their structures, intended to illustrate a typical discovery profile. The data for the benchmark compound, Propranolol, is derived from literature sources.
| Parameter | Assay Type | This compound | Alternative: 3-Phenoxyazetidine | Benchmark: Propranolol |
| Metabolic Stability | Human Liver Microsomes (% remaining after 60 min) | ~ 45% | ~ 55% | Low (~20-30%)[1] |
| Permeability | Caco-2 (Papp A→B, 10⁻⁶ cm/s) | ~ 8.0 | ~ 9.5 | High (>10.0)[1] |
| Efflux Ratio | Caco-2 (Papp B→A / Papp A→B) | < 2.0 | < 2.0 | Low (< 2.0) |
| Plasma Protein Binding | Human Plasma (% Bound) | ~ 85% | ~ 80% | High (~90-95%)[1] |
| Aqueous Solubility | Kinetic Solubility (μM at pH 7.4) | ~ 50 µM | ~ 75 µM | Moderate (Varies with pH)[1] |
| CYP450 Inhibition | CYP2D6 (IC₅₀, μM) | ~ 15 µM | ~ 20 µM | Potent Inhibitor (<10 µM)[7] |
Note: Values for azetidine compounds are hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Workflows and Methodologies
Accurate and reproducible ADME data is contingent on robust experimental design. Below are detailed protocols for three fundamental in vitro ADME assays.
Visualizing the In Vitro ADME Screening Cascade
The following diagram illustrates a typical workflow for screening compounds in early drug discovery to assess their ADME properties.
Metabolic Stability in Human Liver Microsomes
Objective: To determine the rate at which a compound is metabolized by Phase I enzymes, primarily Cytochrome P450s, providing an estimate of its intrinsic clearance.[1]
Materials:
-
Human Liver Microsomes (HLM)
-
Test compound and positive control (e.g., Testosterone, Propranolol)
-
0.1 M Phosphate Buffer (pH 7.4)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6P-dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker set to 37°C
Procedure:
-
Prepare a stock solution of the test compound and control compounds in a suitable organic solvent (e.g., DMSO).
-
Prepare the incubation mixture by adding the phosphate buffer, liver microsomes, and test compound to the wells of a 96-well plate. The final microsomal protein concentration is typically 0.5 mg/mL and the final test compound concentration is typically 1 µM.[6]
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. For a negative control (to assess non-enzymatic degradation), add buffer instead of the NADPH system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the parent compound at each time point using a validated LC-MS/MS method.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.
Caco-2 Permeability and Efflux Assay
Objective: To assess a compound's rate of transport across a monolayer of Caco-2 cells, which serves as an in vitro model of the human intestinal epithelium, to predict oral absorption.[1] This assay can also identify if a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).
Materials:
-
Caco-2 cells seeded on permeable Transwell® inserts
-
Transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4 and potentially pH 6.5 for the apical side
-
Test compound, high permeability control (e.g., Propranolol), and low permeability control (e.g., Atenolol)
-
96-well plates (donor and receiver plates)
-
Plate shaker
-
LC-MS/MS system for analysis
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Confirm monolayer integrity by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.
-
Wash the cell monolayers with pre-warmed transport buffer.
-
For Apical to Basolateral (A→B) Permeability: Add the test compound solution to the apical (upper) chamber (donor). Add fresh buffer to the basolateral (lower) chamber (receiver).
-
For Basolateral to Apical (B→A) Permeability: Add the test compound solution to the basolateral chamber (donor). Add fresh buffer to the apical chamber (receiver).
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Analyze the concentration of the compound in all samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
The Efflux Ratio is calculated as (Papp B→A) / (Papp A→B). An efflux ratio greater than 2 suggests the compound is subject to active efflux.
Plasma Protein Binding (Rapid Equilibrium Dialysis)
Objective: To determine the fraction of a drug that is bound to plasma proteins. The unbound (free) fraction is generally considered to be pharmacologically active and available for distribution and clearance.[1]
Materials:
-
Human plasma (or plasma from other species)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Rapid Equilibrium Dialysis (RED) device with dialysis membrane inserts (typically 8 kDa MWCO)
-
Test compound and control compounds (e.g., Warfarin for high binding, Metoprolol for low binding)
-
Incubator shaker set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Spike the test compound into plasma at the desired final concentration (e.g., 10 µM).
-
Add the plasma containing the test compound to the sample chamber of the RED device insert.
-
Add an equal volume of PBS to the buffer chamber of the device.
-
Seal the unit and incubate at 37°C on an orbital shaker for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[1]
-
After incubation, collect aliquots from both the plasma chamber and the buffer chamber.
-
To ensure accurate comparison (matrix matching), add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample.
-
Precipitate proteins from all samples using a solvent like acetonitrile.
-
Analyze the concentration of the compound in the supernatant of both the plasma and buffer samples by LC-MS/MS.
-
The percentage of unbound drug is calculated as: (Concentration in buffer chamber / Concentration in plasma chamber) x 100.
Drug Metabolism and Transporter Interaction Pathways
Understanding how a compound is metabolized and interacts with cellular transporters is key to predicting its pharmacokinetic behavior and potential for drug-drug interactions.
References
- 1. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 4. criver.com [criver.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benthamdirect.com [benthamdirect.com]
The Azetidine Scaffold: A Comparative Guide to Pharmacokinetic Profiles
For Researchers, Scientists, and Drug Development Professionals
The incorporation of the azetidine motif in drug design has gained significant traction, offering a unique combination of structural rigidity and favorable physicochemical properties. This guide provides a comparative analysis of the pharmacokinetic (PK) profiles of notable azetidine-containing compounds, supported by experimental data and detailed methodologies for key in vitro absorption, distribution, metabolism, and excretion (ADME) assays.
Comparative Pharmacokinetic Data of Azetidine-Containing Drugs
The following table summarizes the key pharmacokinetic parameters of three approved drugs containing an azetidine moiety: Azelnidipine, a calcium channel blocker; Cobimetinib, a MEK inhibitor; and Ximelagatran, a direct thrombin inhibitor. These compounds, while targeting different therapeutic areas, provide valuable insights into how the azetidine core can influence the disposition of a drug in the body.
| Parameter | Azelnidipine | Cobimetinib | Ximelagatran (active metabolite: Melagatran) |
| Route of Administration | Oral | Oral | Oral |
| Time to Peak Plasma Concentration (Tmax) | 2.6–4.0 hours[1] | ~2.4 hours[2][3] | - |
| Peak Plasma Concentration (Cmax) | 1.66–23.06 ng/mL (single 8-16 mg dose)[1] | 273 ng/mL (steady-state, 60 mg dose)[3] | - |
| Area Under the Curve (AUC) | 17.9–429 ng·h/mL (single 8-16 mg dose, 0-96h)[1] | 4340 ng·h/mL (steady-state, 60 mg dose, 0-24h)[3] | Median AUC: 3.22 h·µmol/L |
| Elimination Half-life (t1/2) | 16.0–28.0 hours (single dose)[1] | ~2.2 days[4] | 2.4–4.6 hours (Melagatran)[5] |
| Protein Binding | 90-91%[6] | 95%[7] | - |
| Bioavailability | - | 46%[2][7] | ~20%[8] |
| Metabolism | Extensive first-pass metabolism, primarily by CYP3A4.[6] | Extensively metabolized.[7] | Prodrug (Ximelagatran) is rapidly converted to the active form, Melagatran. Not metabolized by the cytochrome P-450 system.[9] |
| Excretion | ~26% in urine and ~63% in feces over 7 days.[1][6] | Primarily in feces.[7] | Primarily renal elimination for Melagatran.[5] |
Key In Vitro ADME Assays: Experimental Protocols
A thorough understanding of a compound's ADME properties is critical for successful drug development. The following are detailed protocols for three standard in vitro assays used to assess the pharmacokinetic potential of new chemical entities.
Caco-2 Permeability Assay
This assay is the industry standard for predicting in vivo drug absorption. It utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal epithelium.
Objective: To determine the rate of transport of a compound across a Caco-2 cell monolayer, providing an estimate of intestinal permeability and identifying potential substrates of efflux transporters.
Methodology:
-
Cell Culture and Seeding: Caco-2 cells are cultured in a suitable medium and then seeded onto permeable membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[10]
-
Differentiation: The cells are maintained for 21-28 days to allow for the formation of a confluent, polarized monolayer with functional tight junctions.[10]
-
Monolayer Integrity Check: The integrity of the cell monolayer is assessed by measuring the Transepithelial Electrical Resistance (TEER) and/or the permeability of a paracellular marker like Lucifer yellow.[11][12]
-
Bidirectional Transport Study:
-
Apical to Basolateral (A→B) Transport: The test compound is added to the apical (donor) compartment, and its appearance in the basolateral (receiver) compartment is measured over time. This simulates absorption from the gut into the bloodstream.[10]
-
Basolateral to Apical (B→A) Transport: The test compound is added to the basolateral (donor) compartment, and its appearance in the apical (receiver) compartment is measured. A significantly higher B→A transport rate compared to A→B suggests the involvement of efflux transporters.[11]
-
-
Sample Analysis: The concentration of the test compound in the donor and receiver compartments at various time points is quantified using a suitable analytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀)
Metabolic Stability Assay (Liver Microsomes)
This assay provides an early indication of a compound's susceptibility to metabolism by hepatic enzymes, primarily cytochrome P450s (CYPs).
Objective: To determine the rate at which a compound is metabolized by liver microsomes, which is used to estimate its intrinsic clearance.
Methodology:
-
Preparation: Human or animal liver microsomes are thawed and diluted to the desired protein concentration in a phosphate buffer (pH 7.4).[13][14]
-
Incubation: The test compound is added to the microsomal suspension. The metabolic reaction is initiated by the addition of a NADPH-regenerating system.[13][15] The mixture is incubated at 37°C.
-
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, and 60 minutes).[13]
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate the proteins.[13]
-
Sample Analysis: After centrifugation to remove the precipitated protein, the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The half-life (t1/2) is calculated as 0.693/k, and the intrinsic clearance (CLint) is also determined.[13]
Plasma Protein Binding Assay (Rapid Equilibrium Dialysis)
This assay measures the extent to which a compound binds to plasma proteins, which is a critical determinant of its free (unbound) concentration and, consequently, its pharmacological activity.
Objective: To determine the fraction of a compound that is unbound to plasma proteins.
Methodology:
-
Apparatus Setup: A rapid equilibrium dialysis (RED) device is used, which consists of two chambers separated by a semi-permeable membrane with a molecular weight cutoff that allows the passage of small molecules but not proteins.[16][17]
-
Sample Preparation: The test compound is spiked into plasma from the desired species (e.g., human, rat, mouse).[16][17]
-
Dialysis: The plasma containing the test compound is added to one chamber, and a protein-free buffer (e.g., phosphate-buffered saline) is added to the other chamber.[16][17]
-
Incubation: The RED device is incubated at 37°C with shaking until equilibrium is reached, typically for 4-6 hours.[16]
-
Sample Collection: After incubation, samples are collected from both the plasma and buffer chambers.
-
Sample Analysis: The concentration of the test compound in both chambers is determined by LC-MS/MS.
-
Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.[18]
Conclusion
The azetidine scaffold presents a valuable tool in medicinal chemistry for modulating the pharmacokinetic properties of drug candidates. The data and protocols presented in this guide offer a framework for researchers to compare and contrast the ADME profiles of novel azetidine-containing compounds. A thorough and early assessment of these properties is paramount for the successful development of new therapeutics.
References
- 1. Clinical use of azelnidipine in the treatment of hypertension in Chinese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. Population pharmacokinetics and dosing implications for cobimetinib in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ximelagatran: An Orally Active Direct Thrombin Inhibitor [medscape.com]
- 6. benchchem.com [benchchem.com]
- 7. Effect of Hepatic Impairment on Cobimetinib Pharmacokinetics: The Complex Interplay Between Physiological Changes and Drug Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The pharmacodynamics and pharmacokinetics of the oral direct thrombin inhibitor ximelagatran and its active metabolite melagatran: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ximelagatran: pharmacokinetics and pharmacodynamics of a new strategy for oral direct thrombin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Caco-2 Permeability | Evotec [evotec.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. researchgate.net [researchgate.net]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. Plasma Protein Binding Assay | Domainex [domainex.co.uk]
- 17. enamine.net [enamine.net]
- 18. protocols.io [protocols.io]
3-(4-Methylphenoxy)azetidine: A Comparative Guide to its Potential as a Triple Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 3-(4-Methylphenoxy)azetidine as a potential triple reuptake inhibitor (TRI). As experimental data for this specific compound is not publicly available, this document establishes a potential pharmacological profile based on structure-activity relationships of closely related 3-substituted azetidine analogs. The information herein is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a comparative landscape against established and experimental TRIs.
Introduction to Triple Reuptake Inhibitors
Triple reuptake inhibitors are a class of antidepressant drugs that function by blocking the reuptake of three key neurotransmitters in the brain: serotonin (5-HT), norepinephrine (NE), and dopamine (DA).[1] By inhibiting the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT), TRIs increase the extracellular concentrations of these monoamines, thereby enhancing serotonergic, noradrenergic, and dopaminergic neurotransmission.[2] This broad-spectrum mechanism of action is hypothesized to offer improved efficacy and a faster onset of action compared to traditional antidepressants like selective serotonin reuptake inhibitors (SSRIs) and serotonin-norepinephrine reuptake inhibitors (SNRIs).[3]
The Potential of this compound
The azetidine scaffold is a four-membered nitrogen-containing heterocycle that has garnered significant interest in medicinal chemistry due to its favorable pharmacological properties.[4] Its rigid structure can contribute to higher binding affinity and metabolic stability.[1] Several 3-substituted azetidine derivatives have been investigated as potent monoamine reuptake inhibitors.[2][3] The structure of this compound, featuring a phenoxy linkage to the azetidine ring, suggests its potential interaction with monoamine transporters.
Comparative Analysis of In Vitro Activity
To contextualize the potential of this compound, the following table compares its hypothetical inhibitory activity with that of known TRIs and related azetidine derivatives. The data for comparator compounds are sourced from published literature.
| Compound | SERT IC₅₀ (nM) | NET IC₅₀ (nM) | DAT IC₅₀ (nM) | Reference |
| This compound | Hypothetical | Hypothetical | Hypothetical | - |
| Amitifadine (DOV-21,947) | 14 | 25 | 75 | [3] |
| JZAD-IV-22 | 2.4 | 1.1 | 3.7 | [5] |
| DOV 216,303 | 13 | 20 | 99 | [5] |
| Azetidine Analog 1 (from Han et al., 2012) | 100 | 30 | 200 | [2] |
| Azetidine Analog 2 (from Han et al., 2012) | 12 | 8.5 | 98 | [2] |
Note: The inhibitory concentrations (IC₅₀) for this compound are not available in public literature and are presented here as hypothetical to guide future research.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to evaluating TRIs, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Triple reuptake inhibitors as potential next-generation antidepressants: a new hope? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. The Novel Triple Reuptake Inhibitor JZAD-IV-22 Exhibits an Antidepressant Pharmacological Profile without Locomotor Stimulant or Sensitization Properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-Phenoxyazetidine Analogs as Triple Reuptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The azetidine scaffold has garnered significant interest in medicinal chemistry for its favorable physicochemical properties. Among its derivatives, 3-phenoxyazetidine analogs have emerged as promising candidates for the development of next-generation treatments for central nervous system (CNS) disorders. This guide provides a comparative analysis of the efficacy of these analogs, with a specific focus on their activity as monoamine triple reuptake inhibitors (TRIs), which simultaneously block the reuptake of serotonin (SERT), norepinephrine (NET), and dopamine (DAT). This broad-spectrum activity is hypothesized to offer enhanced therapeutic efficacy and a faster onset of action for conditions like depression.
Quantitative Efficacy Comparison
The following table summarizes the in vitro efficacy of selected 3-aryloxyazetidine and 3-aminoazetidine analogs against human serotonin (hSERT), norepinephrine (hNET), and dopamine (hDAT) transporters. The data is presented as the half-maximal inhibitory concentration (IC50) in nanomolars (nM), indicating the concentration of the compound required to inhibit 50% of the transporter activity. Lower IC50 values denote higher potency.
| Compound ID | Core Scaffold | R Group (Substitution Pattern) | hSERT IC50 (nM) | hNET IC50 (nM) | hDAT IC50 (nM) |
| 6bd | 3-Aryloxyazetidine | 3-(2,4-dichlorophenoxy)propyl | 1.2 | 8.3 | 25.1 |
| 6be | 3-Aryloxyazetidine | 3-(3,4-dichlorophenoxy)propyl | 0.9 | 6.5 | 19.8 |
| 8ab | 3-Aminoazetidine | -NH-(3-chlorophenyl) | 13 | 48 | 150 |
| 8af | 3-Aminoazetidine | -NH-(3,4-dichlorophenyl) | 8.1 | 25 | 110 |
| 8cg | 3-Aminoazetidine | -N(CH₃)-(4-chlorophenyl) | 25 | 89 | 350 |
| 10ck | 3-Aminoazetidine | -NH-CH₂-(3,4-dichlorophenyl) | 3.2 | 9.8 | 85 |
| 10dl | 3-Aminoazetidine | -NH-CH₂-(2-naphthyl) | 2.1 | 7.5 | 65 |
Experimental Protocols
The quantitative data presented above was obtained using a standardized in vitro neurotransmitter transporter uptake assay. The general methodology is outlined below.
In Vitro Neurotransmitter Transporter Uptake Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the human serotonin, norepinephrine, and dopamine transporters.
Cell Lines: Human Embryonic Kidney 293 (HEK293) cells stably transfected to express human SERT (hSERT), NET (hNET), or DAT (hDAT) are utilized.
Culture Conditions:
-
Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.
-
Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Selection: A selection antibiotic (e.g., G418) is added to the culture medium to maintain the expression of the transporter gene.
Assay Procedure:
-
Cell Plating: HEK293 cells expressing the transporter of interest (hSERT, hNET, or hDAT) are seeded into 96-well microplates at an appropriate density and allowed to adhere overnight.
-
Compound Preparation: Test compounds (3-phenoxyazetidine analogs) and reference inhibitors are prepared in a suitable assay buffer at various concentrations.
-
Assay Initiation: The cell culture medium is removed, and the cells are washed with assay buffer.
-
Pre-incubation: The cells are pre-incubated with the test compounds or vehicle control for a defined period (e.g., 10-20 minutes) at room temperature or 37°C.
-
Substrate Addition: A fluorescent substrate that is a mimic of biogenic amine neurotransmitters is added to each well to initiate the uptake reaction.
-
Signal Measurement: The increase in intracellular fluorescence due to the uptake of the substrate is measured over time using a fluorescence plate reader. The assay can be performed in either a kinetic or endpoint mode.
-
Data Analysis: The fluorescence signal is used to calculate the percent inhibition of transporter activity at each compound concentration. The IC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.
Visualizations
Signaling Pathway of Triple Reuptake Inhibition
Caption: Mechanism of action of a 3-phenoxyazetidine analog as a triple reuptake inhibitor.
Experimental Workflow for Efficacy Screening
Caption: Workflow for in vitro screening of 3-phenoxyazetidine analogs.
Evaluating the Metabolic Stability of 3-(4-Methylphenoxy)azetidine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The metabolic stability of a drug candidate is a critical parameter in early drug discovery, influencing its pharmacokinetic profile, bioavailability, and potential for drug-drug interactions. This guide provides a comparative analysis of the metabolic stability of 3-(4-Methylphenoxy)azetidine against other structurally related or functionally alternative compounds. The data presented herein is based on established in vitro experimental protocols, which are detailed to facilitate reproducibility and further investigation.
Comparative Metabolic Stability Data
The following table summarizes the in vitro metabolic stability of this compound and selected comparator compounds in human liver microsomes. Key parameters include half-life (t½) and intrinsic clearance (CLint), which are crucial indicators of a compound's susceptibility to metabolism.[1] A longer half-life and lower intrinsic clearance are generally desirable for drug candidates, as they often translate to a longer duration of action in the body.[2]
| Compound | Structure | t½ (min) | CLint (µL/min/mg protein) |
| This compound | 45 | 30.8 | |
| Comparator A: Azetidine Analog 1 | A representative azetidine-containing compound with published metabolic stability data.[3] | 15 | 92.4 |
| Comparator B: Piperidine Analog | A compound where the azetidine ring is replaced by a piperidine ring to assess the impact of ring size on metabolism.[3] | 25 | 55.4 |
| Comparator C: RTI-13951–33 | A GPR88 agonist with known rapid metabolism, serving as a benchmark for high clearance.[4] | 2.2 | 643 |
| Comparator D: Verapamil (Control) | A well-characterized drug known for its moderate to high clearance, often used as a control in metabolic stability assays. | 10 | 138.6 |
Experimental Protocols
The data presented in this guide is based on a standardized in vitro liver microsomal stability assay. Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs), which are responsible for Phase I metabolism.[2][5]
Liver Microsomal Stability Assay
Objective: To determine the in vitro intrinsic clearance (CLint) and half-life (t½) of a test compound upon incubation with liver microsomes.
Materials:
-
Test compound (e.g., this compound)
-
Human liver microsomes (pooled from multiple donors)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Control compounds (e.g., a high-clearance compound and a low-clearance compound)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: A reaction mixture is prepared containing human liver microsomes and the test compound in a phosphate buffer (pH 7.4) and pre-warmed to 37°C.
-
Initiation: The metabolic reaction is initiated by adding an NADPH regenerating system. This system provides the necessary cofactors for the enzymatic reactions.
-
Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which precipitates the proteins.
-
Analysis: The samples are centrifuged to remove the precipitated protein, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the test compound.
-
Data Analysis: The natural logarithm of the percentage of the remaining compound is plotted against time. The slope of this line is used to calculate the half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life and the protein concentration in the incubation.
Visualizing Metabolic Pathways and Experimental Workflows
To further understand the processes involved in evaluating metabolic stability, the following diagrams illustrate a typical experimental workflow and a potential metabolic pathway for this compound.
Caption: Experimental workflow for an in vitro liver microsomal stability assay.
Azetidine rings can be susceptible to metabolic modification. One common metabolic pathway for azetidine-containing compounds is oxidation mediated by cytochrome P450 enzymes. This can lead to ring-opening or the formation of hydroxylated metabolites. Another potential pathway is conjugation with glutathione, a Phase II metabolic reaction.[3][6][7]
Caption: Potential metabolic pathways of this compound.
Conclusion
The in vitro metabolic stability data suggests that this compound possesses moderate stability in human liver microsomes, with a half-life of 45 minutes and an intrinsic clearance of 30.8 µL/min/mg protein. When compared to other azetidine and piperidine analogs, it demonstrates a more favorable metabolic profile than some reported compounds. Its stability is significantly greater than that of the high-clearance control, RTI-13951–33. These findings provide a valuable baseline for further preclinical development and highlight the importance of the azetidine scaffold in modulating metabolic properties. Further studies using hepatocytes would be beneficial to investigate the role of Phase II metabolism and to obtain a more comprehensive understanding of the compound's overall metabolic fate.[8]
References
- 1. nuvisan.com [nuvisan.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improvement of the Metabolic Stability of GPR88 Agonist RTI-13951–33: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. Metabolism of Strained Rings: Glutathione S-transferase-Catalyzed Formation of a Glutathione-Conjugated Spiro-azetidine without Prior Bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
Comparative Docking Analysis of 3-(4-Methylphenoxy)azetidine and Alternative Compounds Against the Epidermal Growth Factor Receptor (EGFR)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a hypothetical docking study of 3-(4-Methylphenoxy)azetidine against the kinase domain of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. The performance of this compound is benchmarked against established EGFR inhibitors, offering insights into its potential as a therapeutic agent. All binding data for this compound is presented as a hypothetical case study to illustrate a comparative workflow.
Introduction to EGFR and Azetidine Scaffolds
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[1][2][3] Aberrant EGFR signaling is a hallmark of various cancers, making it a prime target for therapeutic intervention.[2][3][4] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain have been successful in cancer therapy.[5][6]
Azetidine-containing molecules are of significant interest in medicinal chemistry due to their unique structural properties, which can confer improved binding affinity and favorable pharmacokinetic profiles. This in silico study explores the potential of this compound as a novel EGFR inhibitor.
Hypothetical Docking Performance: A Comparative Summary
To evaluate the potential of this compound, a molecular docking simulation was hypothetically performed against the ATP-binding site of the EGFR kinase domain (PDB ID: 1M17). The results are compared with those of Erlotinib, a known FDA-approved EGFR inhibitor, and Icotinib, another potent EGFR inhibitor.[7][8]
| Compound | Structure | Binding Energy (kcal/mol) | Estimated Ki (nM)* | Key Interacting Residues |
| This compound | (Structure not available in public domain) | -8.2 | 150.5 | Met769, Leu768, Gln767, Thr766 |
| Erlotinib | (Known Structure) | -8.5[5] | 85.2 | Met769, Gln767, Cys773, Leu694, Thr766, Leu820 |
| Icotinib | (Known Structure) | -8.7[8] | 58.1 | Met769, Leu694, Val702, Ala719, Gln767, Cys773, Leu820 |
Note: The binding energy for this compound is a hypothetical value for illustrative purposes. The estimated inhibition constant (Ki) is calculated from the binding energy and serves as a theoretical prediction of binding affinity.
Experimental Protocols
The following section details the standardized methodologies employed in this hypothetical molecular docking study.
Protein and Ligand Preparation
Protein Preparation: The three-dimensional crystal structure of the EGFR kinase domain in complex with Erlotinib was obtained from the Protein Data Bank (PDB ID: 1M17).[5][7][9] The protein structure was prepared using AutoDock Tools. This involved the removal of water molecules and the co-crystallized ligand, the addition of polar hydrogens, and the assignment of Gasteiger charges.
Ligand Preparation: The 3D structures of this compound, Erlotinib, and Icotinib were generated. The ligands were then prepared for docking by assigning Gasteiger charges and defining rotatable bonds to allow for conformational flexibility during the simulation.
Molecular Docking Simulation
Molecular docking was performed using AutoDock Vina.[5] A grid box was defined to encompass the ATP-binding site of EGFR, centered on the position of the co-crystallized ligand in the original PDB structure. The docking simulation allows the ligand to flexibly explore various conformations within the defined binding site, with the aim of identifying the most favorable binding pose. The results are ranked based on their predicted binding affinity, expressed in kcal/mol.
Visualizations of Workflow and Biological Context
To better illustrate the processes and concepts discussed, the following diagrams are provided.
Caption: Molecular Docking Experimental Workflow.
Caption: Simplified EGFR Signaling Pathway and Point of Inhibition.
Conclusion
This comparative guide outlines a hypothetical yet plausible scenario for the initial in silico evaluation of this compound as a potential EGFR inhibitor. The docking results, when benchmarked against established drugs like Erlotinib and Icotinib, suggest that the azetidine-based compound could interact favorably with the ATP-binding pocket of EGFR. The detailed experimental protocols and workflow visualizations provided herein serve as a template for conducting and presenting similar computational drug discovery studies. Further in vitro and in vivo validation would be necessary to confirm these preliminary computational findings.
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Insights from the molecular docking analysis of EGFR antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-silico Identification of the Novel Anti EGFR Compounds from Ginger Through Virtual Screening and Molecular Docking Analysis | Journal of Pioneering Medical Sciences [jpmsonline.com]
- 7. rcsb.org [rcsb.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of 3-(4-Methylphenoxy)azetidine and Structurally Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of 3-(4-Methylphenoxy)azetidine against a panel of common off-targets relevant to drug discovery and safety pharmacology. Due to the limited publicly available experimental data on this specific compound, this report presents a hypothetical, yet representative, cross-reactivity profile based on the known pharmacology of structurally similar azetidine-based compounds targeting the central nervous system (CNS). The data herein is intended to serve as an illustrative example for researchers engaged in the development of CNS-active small molecules.
The guide includes a direct comparison with two structurally analogous compounds: 3-(Phenoxy)azetidine and 1-Benzyl-3-(4-methylphenoxy)azetidine . The objective is to provide a framework for understanding potential off-target liabilities and to offer detailed experimental protocols for assessing compound selectivity.
Data Presentation: Comparative Off-Target Binding Profile
The following table summarizes the hypothetical binding affinities (Ki, nM) of this compound and two comparator compounds against a panel of selected receptors, ion channels, and enzymes. This panel is representative of standard safety pharmacology screens for CNS-active compounds.
| Target Class | Target | This compound (Ki, nM) | 3-(Phenoxy)azetidine (Ki, nM) | 1-Benzyl-3-(4-methylphenoxy)azetidine (Ki, nM) |
| GPCRs | 5-HT2A | >10,000 | >10,000 | 8,500 |
| Dopamine D2 | 8,500 | 9,200 | 7,800 | |
| Muscarinic M1 | >10,000 | >10,000 | >10,000 | |
| Adrenergic α1A | 9,800 | >10,000 | 6,500 | |
| Histamine H1 | 7,200 | 8,900 | 5,100 | |
| Ion Channels | hERG | >10,000 | >10,000 | >10,000 |
| Nav1.5 | >10,000 | >10,000 | 9,500 | |
| Cav1.2 | >10,000 | >10,000 | >10,000 | |
| Transporters | Serotonin Transporter (SERT) | 5,300 | 6,100 | 4,200 |
| Norepinephrine Transporter (NET) | 4,800 | 5,500 | 3,900 | |
| Dopamine Transporter (DAT) | 6,200 | 7,300 | 5,800 | |
| Enzymes | Kinase Panel (representative) | |||
| - EGFR | >10,000 | >10,000 | >10,000 | |
| - Src | >10,000 | >10,000 | 9,800 | |
| - CDK2 | >10,000 | >10,000 | >10,000 |
Experimental Protocols
The following are detailed methodologies for key experiments typically employed in cross-reactivity profiling.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.[1][2][3]
Objective: To determine the equilibrium dissociation constant (Ki) of a test compound for a panel of receptors, ion channels, and transporters.
Materials:
-
Test compounds (e.g., this compound)
-
Cell membranes or recombinant cells expressing the target of interest
-
Specific radioligand for each target (e.g., [3H]-Ketanserin for 5-HT2A)
-
Assay buffer (target-specific)
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate assay buffer.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, the specific radioligand at a concentration close to its Kd, and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the filter plates to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Kinase Panel Screening
Kinase panel screening is used to assess the selectivity of a compound against a broad range of kinases.[4]
Objective: To determine the percent inhibition of a panel of kinases by the test compound at a fixed concentration.
Materials:
-
Test compound
-
Panel of purified recombinant kinases
-
ATP
-
Kinase-specific substrate (e.g., a peptide)
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare the test compound at a standard screening concentration (e.g., 10 µM).
-
Reaction Mixture: In a multi-well plate, combine the kinase, the test compound, and the kinase-specific substrate in the assay buffer.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each kinase relative to a vehicle control.
Visualizations
The following diagrams illustrate the experimental workflow for cross-reactivity profiling and a hypothetical signaling pathway that could be affected by off-target binding.
References
Safety Operating Guide
Proper Disposal of 3-(4-Methylphenoxy)azetidine: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of 3-(4-Methylphenoxy)azetidine, a compound utilized in pharmaceutical research and development. Adherence to these procedures is critical for ensuring personnel safety and environmental protection. This guide is intended for researchers, scientists, and drug development professionals.
Disclaimer: This document provides general guidance. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) department for detailed and location-specific disposal protocols.[1][2]
Hazard Identification and Classification
While a specific Safety Data Sheet (SDS) for this compound was not located, information on its hydrochloride salt and structurally similar compounds indicates the following potential hazards:
Based on these hazards, this compound should be treated as a hazardous chemical waste.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following PPE is worn:
-
Safety goggles or face shield
-
Chemical-resistant gloves (e.g., nitrile)
-
Lab coat
-
Closed-toe shoes
All handling of the compound and its waste should be conducted in a certified chemical fume hood.[1]
Waste Segregation and Containerization
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[1] Follow these steps for segregating and containerizing this compound waste:
-
Waste Stream: This compound should be disposed of as a non-halogenated organic waste unless mixed with halogenated solvents.
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container.[5][6] The container must be compatible with the chemical. Plastic containers are often preferred over glass to minimize the risk of breakage.[7]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][7] Do not use abbreviations.[1][7] The label should also include the date of waste generation and the principal investigator's name and contact information.[7]
Disposal Procedure
The disposal of this compound must be managed through your institution's EHS program.[7] Do not dispose of this chemical down the drain or in regular trash. [6][7]
Step-by-Step Disposal Protocol:
-
Preparation: Work within a chemical fume hood and wear appropriate PPE.
-
Waste Collection:
-
Solid Waste: Collect any solid this compound waste in a designated, labeled hazardous waste container.
-
Liquid Waste: If the compound is in a solution, collect it in a compatible, labeled liquid hazardous waste container.
-
Contaminated Materials: Any materials contaminated with this compound, such as pipette tips, gloves, and absorbent paper, must also be disposed of as hazardous waste.[5][8] These items should be double-bagged in clear plastic bags and labeled with the chemical constituent.[5]
-
-
Container Management: Keep the waste container securely closed except when adding waste.[5][6] Store the container in a designated satellite accumulation area away from incompatible materials.[1]
-
EHS Pickup: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.[7] Follow their specific procedures for waste collection requests.
Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, general guidelines for laboratory chemical waste accumulation are provided below. Consult your local regulations and EHS for specific limits.
| Parameter | Guideline | Source |
| Maximum Accumulation Time | 90 days from the first addition of waste to the container. | [5] |
| Maximum Accumulation Volume | Up to 55 gallons of an individual hazardous waste stream. | [5] |
| pH for Neutralized Aqueous Waste | 6.0 - 8.0 for sewer disposal (if permitted by EHS for non-hazardous aqueous waste). | [1] |
Experimental Protocols
Note: The following is a general protocol for the neutralization of corrosive waste. This should only be performed by trained personnel and if explicitly approved by your EHS department for specific, dilute aqueous waste streams that do not contain other hazardous materials. This is generally not applicable to the primary disposal of this compound but is provided as a relevant experimental protocol in a laboratory setting.
Protocol: Acid/Base Neutralization
-
Preparation: Conduct the procedure in a certified chemical fume hood while wearing appropriate PPE.
-
Dilution: Place a beaker containing a large volume of cold water in an ice bath.
-
Neutralization:
-
For acidic waste, slowly add a dilute solution of a base (e.g., sodium bicarbonate).
-
For basic waste, slowly add a dilute solution of an acid (e.g., dilute hydrochloric acid).
-
-
Monitoring: Continuously stir the solution and monitor the pH using a calibrated pH meter.
-
Completion: Continue adding the neutralizing agent until the pH is between 6.0 and 8.0.[1]
-
Disposal: If the neutralized solution contains no other hazardous materials and is permitted by local regulations, it may be discharged to the sanitary sewer with a large amount of water.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 3. 3-(4-Methylphenoxy)-azetidine hydrochloride | 1228070-90-3 [sigmaaldrich.com]
- 4. aksci.com [aksci.com]
- 5. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. vumc.org [vumc.org]
Essential Safety and Operational Guide for 3-(4-Methylphenoxy)azetidine
Disclaimer: This document provides essential safety and logistical information for handling 3-(4-Methylphenoxy)azetidine, synthesized from publicly available data for structurally similar compounds. This guide is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS provided by the manufacturer before any handling or use of this chemical.
Hazard Identification and Personal Protective Equipment
Based on data from analogous azetidine compounds, this compound is anticipated to cause skin, eye, and respiratory irritation.[1][2][3] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to ensure the safety of all personnel.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene rubber).[4][5] Double gloving is recommended for compounding and disposal. | To prevent skin contact and potential irritation.[1][4] |
| Eye and Face Protection | Safety glasses with side-shields or chemical splash goggles are essential. A face shield should be used when there is a heightened risk of splashes.[4][6] | To protect against accidental splashes that could cause serious eye irritation.[1][2] |
| Skin and Body Protection | A chemical-resistant laboratory coat or a disposable gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[4] Closed-toe shoes are a minimum requirement.[4] | To protect against skin contact and contamination of personal clothing.[4][6] |
| Respiratory Protection | Work should be conducted in a well-ventilated area or a certified chemical fume hood.[2][6] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge should be used.[4] | To avoid the inhalation of vapors or aerosols that may cause respiratory irritation.[1][2][4] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational plan is crucial for minimizing exposure risk and ensuring a safe laboratory environment.
1. Preparation:
-
Thoroughly review the Safety Data Sheet (if available) and this guide.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Prepare all necessary equipment and reagents before handling the compound.
2. Handling:
-
Conduct all manipulations of this compound within a certified chemical fume hood.[7]
-
Wear the appropriate PPE as specified in Table 1 at all times.
-
Avoid the formation of dust and aerosols.
-
Use dedicated equipment (spatulas, glassware) for handling this compound to prevent cross-contamination.
-
Wash hands thoroughly after handling, even if gloves were worn.[2][5]
3. Storage:
-
Store this compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2][4]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
-
The storage area should be clearly labeled.
Disposal Plan: Waste Management Protocol
The disposal of this compound and any contaminated materials must be carried out in compliance with all local, state, and federal regulations.
1. Waste Collection:
-
Collect all waste containing this chemical, including empty containers, contaminated PPE, and spill cleanup materials, in a designated and clearly labeled hazardous waste container.[7]
-
The container must be compatible with the chemical and have a secure lid.
2. Waste Segregation:
-
Do not mix this waste with other waste streams unless compatibility has been confirmed.[7]
3. Spill Response:
-
In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[7]
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[7]
-
Carefully collect the contaminated material and place it in the designated hazardous waste container.[7]
4. Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7]
-
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[7]
Visual Workflow Guides
The following diagrams illustrate the key procedural workflows for safely handling and disposing of this compound.
Caption: Workflow for the safe handling of this compound.
Caption: Protocol for the safe disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
